2-(2,4-Dimethylbenzoyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 59921. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
2346-63-6 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-(2,4-dimethylbenzoyl)benzoic acid |
InChI |
InChI=1S/C16H14O3/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16(18)19/h3-9H,1-2H3,(H,18,19) |
InChI Key |
WIJXLAAOWGSOMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 2-(2,4-Dimethylbenzoyl)benzoic Acid (CAS: 2346-63-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-Dimethylbenzoyl)benzoic acid, with a CAS number of 2346-63-6, is an aromatic carboxylic acid. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and known applications. While direct biological data for this specific compound is limited, this guide will also explore the potential of the 2-aroylbenzoic acid scaffold in medicinal chemistry, drawing on data from related benzoic acid derivatives to highlight potential areas for future research and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, offering a valuable resource for experimental design and computational modeling.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| Boiling Point | 446.5 °C at 760 mmHg | [2] |
| Density | 1.195 g/cm³ | [2] |
| Refractive Index | 1.598 | [2] |
| Flash Point | 238 °C | [2] |
| Vapor Pressure | 9.35E-09 mmHg at 25°C | [2] |
Synthesis and Spectroscopic Data
The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction.[3]
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of this compound is as follows:
Materials:
-
m-Xylene
-
Phthalic anhydride (B1165640)
-
Aluminum chloride (AlCl₃)
-
20% Hydrochloric acid (HCl)
-
Ice
Procedure:
-
To an ice/salt cooled mixture of m-xylene, add aluminum chloride in portions.
-
Subsequently, add phthalic anhydride in portions to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours, during which a thick white suspension will form.
-
Heat the mixture to 55 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the thick mixture into ice-cold 20% HCl.
-
Collect the resulting precipitate by filtration.
-
Dry the filtered material to yield the final product as a white solid.[3]
A typical workflow for this synthesis is illustrated in the following diagram:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
The characterization of this compound is supported by the following spectroscopic data:
| Spectroscopy | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.98 - 8.07 (m, 1H), 7.60 - 7.69 (m, 1H), 7.51 - 7.59 (m, 1H), 7.38 - 7.45 (m, 1H), 7.01 - 7.13 (m, 2H), 6.86 - 6.94 (m, 1H), 2.61 (s, 3H), 2.33 (s, 3H) | [3] |
| LC/MS (m/z) | ES⁺ = 255 (M+1) | [3] |
Applications
The primary documented application of this compound is as a photoinitiator in polymer chemistry. It serves as a key intermediate in the synthesis of other valuable chemicals, including pharmaceuticals and agrochemicals.[2]
Photoinitiator in Polymerization
2-Aroylbenzoic acids, including this compound, are classified as Type II photoinitiators. Upon absorption of UV radiation, they undergo excitation to a triplet state. In this excited state, they can abstract a hydrogen atom from a co-initiator (typically a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates.
The general mechanism of a Type II photoinitiator is depicted below:
Caption: General mechanism of a Type II photoinitiator.
Potential in Drug Discovery and Development
While there is a lack of specific biological data for this compound, the broader class of benzoic acid derivatives has shown a wide range of biological activities, making this scaffold an interesting starting point for medicinal chemistry programs.
Structure-Activity Relationship (SAR) Insights from Related Compounds
Studies on various benzoic acid derivatives have demonstrated their potential as:
-
Anti-inflammatory Agents: Many non-steroidal anti-inflammatory drugs (NSAIDs) are based on a benzoic acid core and function by inhibiting cyclooxygenase (COX) enzymes.[2] The 2-aroylbenzoic acid structure could be explored for similar activities.
-
Enzyme Inhibitors: Benzoic acid derivatives have been investigated as inhibitors of various enzymes, including acetylcholinesterase and carbonic anhydrases, which are relevant targets in neurodegenerative diseases.[4]
-
Anticancer Agents: Some benzoic acid analogs have shown potential in cancer therapy by targeting pathways such as histone deacetylases (HDACs).[5]
The logical workflow for investigating the biological potential of a compound like this compound is outlined below:
Caption: Drug discovery workflow for novel compounds.
Future Research Directions
Given the versatile nature of the benzoic acid scaffold, future research on this compound could focus on:
-
In vitro screening: Evaluating the compound against a panel of common drug targets, such as kinases, proteases, and GPCRs.
-
Cytotoxicity assays: Assessing its effect on various cancer cell lines to identify any potential anti-proliferative activity.
-
Derivatization: Synthesizing a library of analogs to explore structure-activity relationships and optimize for any identified biological activity.
Conclusion
This compound is a well-characterized compound with established applications in chemical synthesis and polymer science. While its biological profile remains largely unexplored, the structural motifs present within the molecule suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. This guide provides the foundational chemical knowledge necessary for researchers to further investigate the potential of this and related compounds in drug discovery and development.
References
- 1. This compound | C16H14O3 | CID 246609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and synthesis of diffractaic acid analogs as potent inhibitors of colorectal cancer stem cell traits - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 2-(2,4-dimethylbenzoyl)benzoic acid
An In-depth Technical Guide on the Physicochemical Properties of 2-(2,4-dimethylbenzoyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No: 2346-63-6). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's chemical identity, physical and chemical properties, and available spectroscopic data. Furthermore, it outlines detailed experimental protocols for its synthesis and the determination of key analytical parameters. Visual diagrams are provided to illustrate the synthetic workflow and a general experimental procedure, adhering to specified formatting for clarity and technical accuracy.
Chemical Identity
This compound is an aromatic carboxylic acid. Its structure features a benzoic acid moiety substituted with a 2,4-dimethylbenzoyl group. This compound serves as a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]
| Identifier | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 2346-63-6 | [1][2][3] |
| Molecular Formula | C16H14O3 | [1][3][4] |
| Molecular Weight | 254.28 g/mol | [1][2][3] |
| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)C | [2] |
| InChI Key | WIJXLAAOWGSOMB-UHFFFAOYSA-N | [2] |
| Appearance | White solid | [3] |
Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in chemical and biological systems, informing its application in synthesis, and guiding formulation development.
| Property | Value | Reference(s) |
| Melting Point | Not Available | [1] |
| Boiling Point | 446.5°C at 760 mmHg | [1] |
| Density | 1.195 g/cm³ | [1] |
| logP (calculated) | 3.5 | [2] |
| Vapor Pressure | 9.35 x 10⁻⁹ mmHg at 25°C | [1] |
| Refractive Index | 1.598 | [1] |
| Flash Point | 238°C | [1] |
| Solubility | Not Available | [1] |
Spectroscopic Data
Spectroscopic data is essential for confirming the structure and purity of a synthesized compound.
| Spectrum Type | Data | Reference(s) |
| ¹H NMR | (400 MHz, CHLOROFORM-d) δ ppm 7.98 - 8.07 (m, 1 H), 7.60 - 7.69 (m, 1 H), 7.51 - 7.59 (m, 1 H), 7.38 - 7.45 (m, 1 H), 7.01 - 7.13 (m, 2 H), 6.86 - 6.94 (m, 1 H), 2.61 (s, 3 H), 2.33 (s, 3 H) | [3] |
| LC/MS | (m/z) ES⁺ = 255 (M+1) | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication of synthetic procedures and analytical characterization.
Synthesis of this compound
This protocol describes a Friedel-Crafts acylation reaction.[3]
Reagents:
-
m-xylene (B151644) (114 g, 1073 mmol)
-
Phthalic anhydride (B1165640) (2-benzofuran-1,3-dione) (30 g, 203 mmol)
-
Aluminum chloride (59.4 g, 446 mmol)
-
20% Hydrochloric acid (ice cold)
-
Ice/salt bath
Procedure:
-
A mixture of m-xylene is prepared in a reaction vessel and cooled using an ice/salt bath.
-
Aluminum chloride is added in three portions to the cold m-xylene.
-
Phthalic anhydride is subsequently added in three portions.
-
The mixture is allowed to warm to room temperature and stirred for 3 hours, during which it becomes a thick white suspension.
-
The reaction mixture is then heated to 55°C for 2 hours.
-
After heating, the mixture is cooled to room temperature.
-
The resulting thick mixture is slowly poured into ice-cold 20% HCl.
-
The precipitated solid is collected by filtration.
-
The filtered material is dried to yield the final product as a white solid (Yield: 50 g, 97%).[3]
Melting Point Determination (General Protocol)
While a specific melting point is not reported, the following is a standard protocol for its determination.[5]
Apparatus:
-
Capillary melting point apparatus
-
Sealed-end capillary tubes
Procedure:
-
A small amount of the dry, crystalline sample is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed into the heating block of the apparatus.
-
The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.
Solubility Determination (General Shake-Flask Protocol)
A standard method for determining the solubility of a compound in various solvents.[5]
Apparatus:
-
Analytical balance
-
Screw-capped vials
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, ethanol, methanol) in a vial.
-
The vials are sealed and agitated in a mechanical shaker at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is centrifuged to separate the undissolved solid.
-
A sample of the supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound in the diluted sample is quantified using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
Visualizations
Diagrams illustrating key processes provide a clear and concise understanding of the workflows.
References
An In-Depth Technical Guide to 2-(2,4-Dimethylbenzoyl)benzoic Acid: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2,4-Dimethylbenzoyl)benzoic acid, a molecule with significant potential in materials science and medicinal chemistry. This document details its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores its application as a photoinitiator and discusses its potential biological activities based on evidence from structurally related compounds.
Molecular Structure and Physicochemical Properties
This compound is an aromatic ketone and carboxylic acid. Its structure consists of a benzoic acid moiety substituted at the 2-position with a 2,4-dimethylbenzoyl group.
Molecular Structure:
An In-depth Technical Guide on the Solubility of 2-(2,4-dimethylbenzoyl)benzoic acid
Disclaimer: An extensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for 2-(2,4-dimethylbenzoyl)benzoic acid. This guide, therefore, provides a comprehensive overview of the solubility of structurally related compounds, namely benzoic acid and 2,4-dimethylbenzoic acid, to infer the likely solubility characteristics of the target compound. The principles and methodologies detailed herein offer a foundational framework for experimental solubility determination.
This technical guide is designed for researchers, scientists, and professionals in drug development, presenting a detailed exploration of the solubility of this compound and its analogs in various solvents. The document encompasses predicted solubility characteristics, quantitative data for related compounds, and a detailed experimental protocol for solubility determination.
Predicted Solubility Profile of this compound
Based on its molecular structure, which features a carboxylic acid group and a large, nonpolar aromatic backbone, the solubility of this compound is expected to be low in polar solvents like water and higher in organic solvents. The presence of the carboxylic acid group allows for hydrogen bonding, which can be disrupted by more polar solvents, while the extensive aromatic surface area favors interactions with nonpolar and moderately polar organic solvents. A related compound, 2-(3,4-dimethylbenzoyl)benzoic acid, is noted to be soluble in methanol.[1]
Quantitative Solubility Data of Structurally Related Compounds
To provide a practical reference, the following tables summarize the quantitative solubility of benzoic acid and 2,4-dimethylbenzoic acid in various solvents. These compounds serve as valuable analogs for predicting the solubility behavior of this compound.
Table 1: Solubility of Benzoic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |
| Water | 25 | 0.344[2] |
| Water | 100 | 5.631[2] |
| Acetone | 20 | 54.2[2] |
| Ethanol (95%) | - | Freely Soluble[2] |
| Diethyl Ether | - | Freely Soluble[2] |
| Methanol | 23 | 71.5[2] |
| Ethyl Acetate | 25 | 4.22 (in olive oil)[2] |
| Toluene | 25 | - |
| Benzene | 25 | 10[3] |
| Carbon Tetrachloride | 25 | 4.0[3] |
Table 2: Solubility of 2,4-dimethylbenzoic acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 25 | 0.16[4] |
| Methanol | - | Soluble[4] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on the gravimetric method, a reliable and widely used technique for solid compounds.
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene)
-
Analytical balance (accurate to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Temperature probe
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Glass syringes
-
Volumetric flasks
-
Pipettes
-
Oven or vacuum oven
Procedure:
-
Preparation of Solvent: Add a known volume of the desired solvent to a series of vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation to facilitate dissolution.
-
Phase Separation: After equilibration, stop the agitation and allow the excess solid to settle at the bottom of the vials.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
Mass Determination of the Solution: Record the mass of the volumetric flask containing the filtered saturated solution.
-
Solvent Evaporation: Place the volumetric flask in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Mass Determination of the Solute: Once the solvent has completely evaporated, allow the flask to cool to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound.
-
Calculation of Solubility: The solubility can be calculated using the following formula:
Solubility ( g/100g of solvent) = (mass of solute / mass of solvent) x 100
Where the mass of the solvent is the difference between the mass of the solution and the mass of the solute.
Mandatory Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for the gravimetric determination of solubility.
References
Navigating the Safety Profile of 2-(2,4-Dimethylbenzoyl)benzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the safety and hazard profile of 2-(2,4-Dimethylbenzoyl)benzoic acid (CAS No. 2346-63-6), a compound utilized in various chemical syntheses. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, compiling available data from safety data sheets (SDS) and the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Hazard Classification
According to aggregated GHS information, this compound is classified as a substance with acute oral toxicity, serious eye irritation potential, and high toxicity to aquatic life.[1]
Signal Word: Warning[1]
GHS Pictograms:
-
Health Hazard: Represented by an exclamation mark, indicating potential for skin and eye irritation, or acute toxicity.
-
Environmental Hazard: Depicted by a fish and a tree, highlighting the substance's toxicity to aquatic organisms.
Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H319: Causes serious eye irritation.[1]
-
H400: Very toxic to aquatic life.[1]
Precautionary Statements:
A series of precautionary statements are associated with this chemical, outlining measures to prevent adverse effects. These include recommendations for handling, storage, and disposal:
-
Prevention: P264, P270, P273, P280
-
Response: P301+P317, P305+P351+P338, P330, P337+P317, P391
-
Disposal: P501
Quantitative Safety and Physical Data
While a comprehensive Safety Data Sheet (SDS) containing all toxicological endpoints was not publicly available, key physical and chemical properties have been compiled from various sources. This data is crucial for safe handling and risk assessment in a laboratory or industrial setting.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | PubChem[1] |
| Molecular Weight | 254.28 g/mol | PubChem[1] |
| Boiling Point | 446.5°C at 760 mmHg | LookChem[2] |
| Flash Point | 238°C | LookChem[2] |
| Density | 1.195 g/cm³ | LookChem[2] |
| Vapor Pressure | 9.35E-09 mmHg at 25°C | LookChem[2] |
| LD50 (Oral) | Data not available | |
| LD50 (Dermal) | Data not available | |
| LC50 (Inhalation) | Data not available |
Experimental Protocols for Hazard Determination
The GHS hazard classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following are general descriptions of the methodologies that would be used to assess the hazards associated with this compound.
Acute Oral Toxicity (OECD Guideline 420, 423, or 425)
The "Harmful if swallowed" (H302) classification is typically determined through acute oral toxicity studies. These studies involve the administration of the substance to animals, usually rats, at various dose levels to determine the median lethal dose (LD50), which is the dose expected to cause mortality in 50% of the tested animals.
-
OECD 420 (Fixed Dose Procedure): This method involves dosing animals in a stepwise manner using a set of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The aim is to identify a dose that produces clear signs of toxicity without causing death, thereby avoiding lethality as an endpoint.[3][4]
-
OECD 423 (Acute Toxic Class Method): This approach uses a smaller number of animals in a sequential process. The outcome of each step determines the subsequent dose, allowing for the classification of the substance into a specific toxicity class based on the observed mortality.
-
OECD 425 (Up-and-Down Procedure): This is a sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method is designed to estimate the LD50 with a smaller number of animals.
Serious Eye Irritation (OECD Guideline 405)
The "Causes serious eye irritation" (H319) classification is determined by assessing the potential of a substance to cause damage to the eye.
The in vivo test involves applying a single dose of the substance to one eye of an experimental animal, typically a rabbit, with the untreated eye serving as a control.[5][6] The degree of eye irritation is then evaluated by scoring lesions on the cornea, iris, and conjunctiva at specific intervals.[5][6] To minimize animal suffering, a weight-of-the-evidence analysis and sequential testing strategy, including validated in vitro tests, are recommended before any in vivo testing is conducted.[5]
Aquatic Toxicity (OECD Guideline 201, 202, or 203)
The "Very toxic to aquatic life" (H400) classification is based on studies that assess the substance's effects on aquatic organisms. These tests are crucial for determining the environmental impact of the chemical.
-
OECD 201 (Alga, Growth Inhibition Test): This test evaluates the effects of a substance on the growth of freshwater microalgae.
-
OECD 202 (Daphnia sp. Acute Immobilisation Test): This study assesses the acute toxicity of a substance to daphnids (water fleas), typically over a 48-hour period.
-
OECD 203 (Fish, Acute Toxicity Test): This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a short period, usually 96 hours.
GHS Hazard Communication Workflow
The following diagram illustrates the logical flow from hazard identification to the communication of these hazards on safety data sheets and labels, as guided by the GHS framework.
Caption: GHS Hazard Communication Process.
This guide underscores the importance of accessing and understanding comprehensive safety data for chemical compounds used in research and development. While gaps in publicly available data for this compound exist, the provided GHS classification and physical properties offer a foundational understanding of its hazard profile, enabling appropriate safety measures to be implemented.
References
IUPAC name and synonyms for 2-(2,4-dimethylbenzoyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 2-(2,4-dimethylbenzoyl)benzoic acid, including its nomenclature, physicochemical properties, and a detailed synthesis protocol. The information is compiled from publicly available scientific data sources.
Nomenclature
The systematic and common names for the compound are provided below.
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 2346-63-6[1] |
| Molecular Formula | C₁₆H₁₄O₃[1] |
| Molecular Weight | 254.28 g/mol [1] |
Synonyms
A list of known synonyms for this compound is provided below.
-
2-[(2,4-dimethylphenyl)carbonyl]benzoic acid[1]
-
NSC 59921[1]
-
RefChem:452004[1]
-
DTXSID90946125[1]
-
2-(2,4-dimethylbenzoyl)benzoicacid[1]
-
2-(2.4-Dimethylbenzoyl)benzoesaure[1]
Physicochemical Properties
The following table summarizes the computed and predicted physicochemical properties of this compound. No experimental data for these properties were found in the reviewed literature.
| Property | Value | Source |
| XLogP3 | 3.5 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 1 | PubChem (Computed) |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed) |
| Rotatable Bond Count | 2 | PubChem (Computed) |
| Exact Mass | 254.094294 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 254.094294 g/mol | PubChem (Computed)[1] |
| Topological Polar Surface Area | 54.4 Ų | PubChem (Computed)[1] |
| Heavy Atom Count | 19 | PubChem (Computed) |
| Formal Charge | 0 | PubChem (Computed) |
| Complexity | 350 | PubChem (Computed)[1] |
Predicted Spectroscopic Data
Predicted collision cross section (CCS) values are available from PubChemLite. These values are computationally derived and have not been experimentally verified.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 255.10158 | 155.4 |
| [M+Na]⁺ | 277.08352 | 163.4 |
| [M-H]⁻ | 253.08702 | 161.5 |
| [M+NH₄]⁺ | 272.12812 | 171.8 |
| [M+K]⁺ | 293.05746 | 159.9 |
Experimental Protocols
Synthesis of this compound
The following protocol describes the synthesis of this compound from m-xylene (B151644) and phthalic anhydride (B1165640).[2]
Materials:
-
m-Xylene
-
Phthalic anhydride (2-benzofuran-1,3-dione)
-
Aluminum chloride (AlCl₃)
-
Ice/salt bath
-
20% Hydrochloric acid (HCl)
-
Filter paper
-
Reaction vessel with stirrer
Procedure:
-
Prepare an ice/salt bath to cool the reaction vessel.
-
To a cold mixture of m-xylene (114 g, 1073 mmol), add aluminum chloride (59.4 g, 446 mmol) in three portions.
-
Following the addition of aluminum chloride, add phthalic anhydride (30 g, 203 mmol) in three portions.
-
Allow the mixture to warm to room temperature and stir for 3 hours, during which the mixture will turn into a thick white suspension.
-
Heat the mixture to 55 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Slowly pour the thick mixture into ice-cold 20% HCl.
-
Collect the resulting solid precipitate by filtration.
-
Allow the filtered material to dry to yield the final product as a white solid (50 g, 97% yield).
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.98 - 8.07 (m, 1H), 7.60 - 7.69 (m, 1H), 7.51 - 7.59 (m, 1H), 7.38 - 7.45 (m, 1H), 7.01 - 7.13 (m, 2H), 6.86 - 6.94 (m, 1H), 2.61 (s, 3H), 2.33 (s, 3H).[2]
-
LC/MS (m/z): ES⁺ = 255 (M+1).[2]
Biological Activity and Signaling Pathways
There is currently no publicly available experimental data detailing the biological activity or involvement in signaling pathways of this compound. Benzoic acid and its derivatives are a broad class of compounds known to exhibit a wide range of biological activities, including antimicrobial and anti-inflammatory properties. However, any potential biological role for this specific compound would require dedicated experimental investigation.
Conclusion
This technical guide provides the most current and comprehensive information available for this compound. While the nomenclature and a reliable synthesis protocol are well-defined, there is a notable absence of experimental data regarding its physicochemical properties, biological activity, and mechanism of action. This presents an opportunity for further research to explore the potential applications of this compound in various scientific and industrial fields. Researchers are encouraged to use the provided synthesis protocol as a starting point for producing this compound for further study.
References
An In-depth Technical Guide to the Synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid
This technical guide provides a comprehensive overview of the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid, a significant intermediate in the preparation of various chemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Core Synthesis Pathway: Friedel-Crafts Acylation
The primary and most widely employed method for the synthesis of this compound is the Friedel-Crafts acylation reaction.[1][2][3][4] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring. In this specific synthesis, the key precursors are m-xylene (B151644) and phthalic anhydride (B1165640), which react in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][5]
The reaction proceeds through the formation of a reactive electrophile generated from the interaction between phthalic anhydride and aluminum chloride.[1] This electrophile is then attacked by the electron-rich aromatic ring of m-xylene, leading to the formation of the desired product, this compound.[1]
Key Precursors and Reagents
The essential materials for this synthesis are summarized in the table below.
| Precursor/Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role |
| m-Xylene | C₈H₁₀ | 106.17 | Aromatic Substrate |
| Phthalic Anhydride | C₈H₄O₃ | 148.12 | Acylating Agent |
| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Lewis Acid Catalyst |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Workup Reagent |
| Ice | H₂O | 18.02 | Cooling and Workup |
Experimental Protocol
The following is a detailed experimental procedure for the synthesis of this compound via Friedel-Crafts acylation.[5]
Step 1: Reaction Setup An ice/salt bath is prepared to cool a reaction vessel containing m-xylene.
Step 2: Addition of Catalyst and Reagent Aluminum chloride is added in portions to the cooled m-xylene, followed by the portion-wise addition of phthalic anhydride.
Step 3: Reaction Progression The reaction mixture is allowed to warm to room temperature and stirred for 3 hours, during which it typically forms a thick white suspension. The mixture is then heated to 55 °C for 2 hours to drive the reaction to completion.
Step 4: Quenching and Product Isolation After cooling back to room temperature, the thick mixture is carefully poured into a beaker containing ice and 20% hydrochloric acid. The resulting solid precipitate is collected by filtration.
Step 5: Drying The filtered material is allowed to dry to yield the final product, this compound, as a white solid.
Quantitative Data from a Representative Experiment
The following table summarizes the quantitative data from a specific experimental run.[5]
| Reactant/Product | Mass (g) | Moles (mmol) | Molar Ratio |
| m-Xylene | 114 | 1073 | 5.29 |
| Phthalic Anhydride | 30 | 203 | 1 |
| Aluminum Chloride | 59.4 | 446 | 2.20 |
| Product: this compound | 50 | 196.6 | Yield: 97% |
Spectroscopic Data for Product Characterization: [5]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.98 - 8.07 (m, 1H), 7.60 - 7.69 (m, 1H), 7.51 - 7.59 (m, 1H), 7.38 - 7.45 (m, 1H), 7.01 - 7.13 (m, 2H), 6.86 - 6.94 (m, 1H), 2.61 (s, 3H), 2.33 (s, 3H).
-
LC/MS (m/z): ES⁺ = 255 (M+1).
Visualizing the Synthesis
To further elucidate the process, the following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway of this compound.
Caption: Experimental workflow for the synthesis.
References
A Technical Guide to 2-(2,4-dimethylbenzoyl)benzoic acid: Commercial Availability, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 2-(2,4-dimethylbenzoyl)benzoic acid (CAS No. 2346-63-6), a specialized aromatic carboxylic acid. This document details its commercial availability, summarizes key technical data, outlines a detailed synthesis protocol, and explores its potential, albeit currently under-investigated, applications in research and drug development.
Core Technical Data
This compound is a benzophenone (B1666685) derivative with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol .[1] While comprehensive experimental data from suppliers is limited, calculated and observed properties have been compiled from various sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2346-63-6 | PubChem[1] |
| Molecular Formula | C₁₆H₁₄O₃ | PubChem[1] |
| Molecular Weight | 254.28 g/mol | PubChem[1] |
| Boiling Point | 446.5°C at 760 mmHg (Predicted) | LookChem[2] |
| Flash Point | 238°C (Predicted) | LookChem[2] |
| Density | 1.195 g/cm³ (Predicted) | LookChem[2] |
| XlogP | 3.5 (Predicted) | PubChem[1] |
Table 2: Supplier Information for this compound
| Supplier | Product Number | Purity/Grade | Availability |
| Sigma-Aldrich | S879533 | AldrichCPR* | In Stock |
| LookChem | 2346-63-6 | Not Specified | Inquiry |
| Angene Chemical | AG00JEZY | Not Specified | Inquiry |
| abcr Gute Chemie | AB433394 | Not Specified | Inquiry |
*Sigma-Aldrich provides this compound as part of its "rare and unique chemicals" collection and explicitly states that they do not collect analytical data for this product. The buyer assumes responsibility for confirming its identity and purity.
Commercial Availability and Suppliers
Synthesis Protocol
A detailed experimental protocol for the synthesis of this compound is available, providing a viable route for its laboratory-scale production.[5]
Friedel-Crafts Acylation of m-Xylene (B151644) with Phthalic Anhydride (B1165640)
This synthesis involves the reaction of phthalic anhydride with m-xylene in the presence of a Lewis acid catalyst, typically aluminum chloride.
Materials:
-
m-Xylene
-
Phthalic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Filter paper
Experimental Procedure: [5]
-
In a suitable reaction vessel, create an ice/salt bath to cool a mixture of m-xylene.
-
To the cooled m-xylene, slowly add anhydrous aluminum chloride in portions.
-
Subsequently, add phthalic anhydride to the mixture in portions, maintaining the low temperature.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 3 hours. A thick white suspension is expected to form.
-
Heat the mixture to 55°C and maintain for 2 hours.
-
After heating, cool the reaction mixture back to room temperature.
-
Slowly and cautiously pour the thick mixture into a beaker containing ice-cold 20% hydrochloric acid.
-
Collect the resulting precipitate by filtration using filter paper.
-
Allow the filtered solid to air dry to yield the final product, this compound.
Diagram 1: Synthesis Workflow of this compound
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Potential Applications and Biological Activity
The specific biological activities and applications of this compound are not well-documented in publicly available literature. However, its structural similarity to other benzoic acid derivatives suggests potential utility in several areas of drug discovery and materials science.
Benzoic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6] The specific substitution pattern on the aromatic rings of this compound may confer unique pharmacological properties. It is plausible that this compound could serve as a scaffold or intermediate in the synthesis of novel therapeutic agents. For instance, some benzoic acid derivatives act as inhibitors of enzymes such as cyclooxygenase (COX), which is involved in inflammation.[7]
Given the lack of specific data, the following signaling pathway is a hypothesized representation of how a benzoic acid derivative might exert anti-inflammatory effects through the inhibition of the NF-κB pathway, a central mediator of inflammation.
Diagram 2: Hypothesized Anti-inflammatory Signaling Pathway
Caption: A hypothesized signaling pathway illustrating the potential anti-inflammatory action of this compound via inhibition of the NF-κB pathway. This is a speculative model based on the activities of related benzoic acid derivatives.
Safety and Handling
The safety data sheet for this compound indicates that it is harmful if swallowed and causes serious eye irritation. It is also classified as very toxic to aquatic life.[8] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound is a commercially available, albeit not widely characterized, chemical intermediate. While its specific applications in drug discovery and materials science are yet to be extensively explored, its structural features suggest potential as a building block for novel compounds with interesting biological activities. The provided synthesis protocol offers a reliable method for its preparation in a research setting. Further investigation into the biological effects of this compound is warranted to fully elucidate its therapeutic potential. Researchers are advised to perform thorough in-house quality control and validation due to the limited availability of detailed analytical data from suppliers.
References
- 1. This compound | C16H14O3 | CID 246609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. AB433394 | CAS 2346-63-6 – abcr Gute Chemie [abcr.com]
- 4. angenechemical.com [angenechemical.com]
- 5. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-(4-Methoxybenzoyl)benzoic Acid | Research Chemical [benchchem.com]
- 8. lookchem.com [lookchem.com]
Spectral data interpretation for 2-(2,4-dimethylbenzoyl)benzoic acid (NMR, IR, Mass Spec)
This guide provides a detailed analysis of the spectral data for 2-(2,4-dimethylbenzoyl)benzoic acid, catering to researchers, scientists, and professionals in drug development. The interpretation covers Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering insights into the molecular structure and functional groups of the compound.
Molecular Structure and Overview
This compound (C₁₆H₁₄O₃) is a derivative of benzoic acid, featuring a 2,4-dimethylbenzoyl substituent at the ortho position. This substitution pattern gives rise to a unique spectral fingerprint, which is crucial for its identification and characterization. The molecular weight of the compound is 254.28 g/mol .[1]
Caption: Molecular structure of this compound.
Quantitative Spectral Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.98 - 8.07 | m | 1H | Aromatic H |
| 7.60 - 7.69 | m | 1H | Aromatic H |
| 7.51 - 7.59 | m | 1H | Aromatic H |
| 7.38 - 7.45 | m | 1H | Aromatic H |
| 7.01 - 7.13 | m | 2H | Aromatic H |
| 6.86 - 6.94 | m | 1H | Aromatic H |
| 2.61 | s | 3H | Methyl (CH₃) |
| 2.33 | s | 3H | Methyl (CH₃) |
Solvent: CDCl₃, Frequency: 400 MHz[2]
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Carbon Type |
| ~170 | Carboxylic Acid (C=O) |
| ~168 | Ketone (C=O) |
| 125-145 | Aromatic (C) |
| ~21 | Methyl (CH₃) |
| ~19 | Methyl (CH₃) |
Note: Experimental data for ¹³C NMR was not available. The predicted values are based on the analysis of similar compounds and established chemical shift ranges.
Table 3: IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Ketone) |
| ~1680 | Strong | C=O stretch (Carboxylic Acid) |
| 1450-1600 | Medium-Strong | C=C stretch (Aromatic) |
| ~1300 | Medium | C-O stretch |
| ~920 | Broad | O-H bend |
Note: A specific experimental IR spectrum was not found. The data is predicted based on the functional groups present and comparison with the IR spectrum of benzoic acid.[3][4]
Table 4: Mass Spectrometry Data
| m/z | Ion |
| 255 | [M+H]⁺ |
| 254 | [M]⁺ |
| 237 | [M+H-H₂O]⁺ |
Ionization Mode: Electrospray (ES⁺) and predicted[2]
Spectral Interpretation
¹H NMR Spectrum
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.[2]
-
Aromatic Protons (6.86-8.07 ppm): The complex multiplets in this region correspond to the seven aromatic protons on the two benzene (B151609) rings. The significant downfield shift is characteristic of protons attached to an aromatic system. The overlapping signals suggest a complex spin-spin coupling pattern due to the substitution.
-
Methyl Protons (2.33 and 2.61 ppm): The two singlets at 2.33 and 2.61 ppm, each integrating to three protons, are assigned to the two methyl groups on the dimethylbenzoyl moiety. Their singlet nature indicates no adjacent protons for coupling. The difference in their chemical shifts is due to their different positions (ortho and para to the benzoyl group) and the resulting electronic environments.
¹³C NMR Spectrum (Predicted)
While experimental data is unavailable, a predicted ¹³C NMR spectrum would show the following key features:
-
Carbonyl Carbons (~168 and ~170 ppm): Two distinct signals are expected in the downfield region corresponding to the ketone and carboxylic acid carbonyl carbons. The carboxylic acid carbonyl carbon is typically found at a slightly higher chemical shift.
-
Aromatic Carbons (125-145 ppm): A number of signals would appear in this region, corresponding to the 12 aromatic carbons. Due to symmetry, some of these carbons may be chemically equivalent, leading to fewer than 12 signals. The carbons attached to the carbonyl groups and the methyl groups will have distinct chemical shifts from the unsubstituted carbons.
-
Methyl Carbons (~19 and ~21 ppm): Two signals in the upfield region are predicted for the two methyl group carbons.
Infrared (IR) Spectrum (Predicted)
The IR spectrum is instrumental in identifying the functional groups present in the molecule.
-
O-H Stretch (2500-3300 cm⁻¹, Broad): A broad absorption band in this region is a hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.[3]
-
C=O Stretches (~1680 and ~1700 cm⁻¹): Two strong, sharp peaks are anticipated for the carbonyl groups. The peak around 1700 cm⁻¹ can be attributed to the ketone, while the one around 1680 cm⁻¹ is characteristic of the carboxylic acid carbonyl.[3][4]
-
C=C Aromatic Stretches (1450-1600 cm⁻¹): Multiple bands in this region confirm the presence of the aromatic rings.[3]
-
C-O Stretch and O-H Bend: A medium intensity band for the C-O stretch and a broad O-H bend are also expected around 1300 cm⁻¹ and 920 cm⁻¹, respectively.[3]
Mass Spectrum
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak ([M]⁺ at m/z 254): The peak at m/z 254 corresponds to the molecular weight of the compound.
-
Protonated Molecule ([M+H]⁺ at m/z 255): In electrospray ionization, the protonated molecule is often observed as the base peak.[2]
-
Fragmentation ([M+H-H₂O]⁺ at m/z 237): A common fragmentation pathway for carboxylic acids is the loss of a water molecule, leading to a peak at m/z 237.
Caption: Plausible mass spectrometry fragmentation pathway.
Experimental Protocols
The following are general experimental protocols for obtaining the spectral data.
NMR Spectroscopy
Sample Preparation: A small amount of the solid this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is typically a 400 MHz or higher field spectrometer. The spectrum is acquired by applying a radiofrequency pulse and recording the resulting free induction decay (FID), which is then Fourier transformed to obtain the spectrum. For ¹³C NMR, a higher number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide (KBr) and pressing it into a thin, transparent disk.
Data Acquisition: The sample is placed in the IR spectrometer. An infrared beam is passed through the sample, and the detector measures the amount of light absorbed at each wavelength. The resulting data is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a low concentration.
Data Acquisition: The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. The solvent is evaporated, and the sample molecules are ionized (e.g., by protonation to form [M+H]⁺). The ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The combined analysis of ¹H NMR, predicted ¹³C NMR, predicted IR spectroscopy, and mass spectrometry data provides a comprehensive characterization of this compound. The spectral data are consistent with the proposed molecular structure, confirming the presence of the key functional groups: a carboxylic acid, a ketone, and two substituted aromatic rings. This in-depth guide serves as a valuable resource for researchers and scientists in the positive identification and further investigation of this compound.
References
- 1. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C16H14O3) [pubchemlite.lcsb.uni.lu]
Mechanism of action as a Type II photoinitiator
An In-depth Technical Guide on the Mechanism of Action of Type II Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
Abstract
Type II photoinitiators are a critical class of compounds that initiate polymerization reactions upon exposure to light through a bimolecular mechanism. Unlike their Type I counterparts, which undergo unimolecular cleavage, Type II systems require the presence of a co-initiator to generate reactive radical species. This guide provides a comprehensive overview of the mechanism of action for Type II photoinitiators, detailing the fundamental photochemical and chemical processes involved. It includes a comparative analysis with Type I initiators, quantitative data on common photoinitiator systems, detailed experimental protocols for their characterization, and visual diagrams to elucidate key pathways and workflows. This document is intended to serve as a technical resource for researchers, scientists, and professionals in drug development and material science who utilize photopolymerization technologies.
Introduction
Photopolymerization is a cornerstone technology in a myriad of applications, from advanced manufacturing and coatings to biomedical devices and drug delivery systems. The process relies on photoinitiators, molecules that absorb light energy and convert it into chemical energy to initiate polymerization.[1] Photoinitiators are broadly classified into two categories based on their mechanism of radical generation: Type I (cleavage) and Type II (hydrogen abstraction or electron transfer).[1][2]
Type II photoinitiators operate via a bimolecular process where the photoinitiator, upon excitation by light, interacts with a second molecule, known as a co-initiator or synergist, to produce the initiating free radicals.[3] This mechanism is distinct from Type I photoinitiators, which undergo unimolecular bond cleavage to form radicals directly.[2] The requirement of a co-initiator, typically a hydrogen or electron donor like a tertiary amine, is a defining characteristic of Type II systems.[4][5] While this bimolecular nature can result in slower kinetics compared to Type I systems, it offers unique advantages, including broader absorption ranges and cost-effectiveness.[6][7]
This guide will delve into the detailed mechanism of Type II photoinitiation, present key quantitative data, outline relevant experimental protocols, and provide visual representations of the core processes.
Core Mechanism of Action
The mechanism of Type II photoinitiation is a multi-step process that begins with light absorption and culminates in the generation of radicals that drive polymerization. The key stages are detailed below.
Photo-excitation and Intersystem Crossing
The process is initiated when the photoinitiator (PI) molecule absorbs a photon of light (hν), promoting it from its ground state (PI) to an electronically excited singlet state (¹PI).[8] This excited singlet state is typically short-lived and can undergo intersystem crossing (ISC) to a more stable, longer-lived triplet state (³PI).[8][9] The triplet state is crucial for the subsequent bimolecular reaction due to its longer lifetime, which allows for diffusion and interaction with the co-initiator.
-
Step 1: Photo-excitation PI + hν → ¹PI*
-
Step 2: Intersystem Crossing (ISC) ¹PI* → ³PI*
Bimolecular Reaction with Co-initiator
The excited triplet state of the photoinitiator (³PI*) is a highly reactive species that interacts with a co-initiator (Co-I). Co-initiators are typically molecules that can readily donate a hydrogen atom or an electron.[10] Tertiary amines are the most common class of co-initiators used with Type II systems.[4][5] The reaction proceeds primarily through one of two pathways: hydrogen abstraction or electron transfer.
Hydrogen Abstraction: In this pathway, the excited photoinitiator (³PI*) abstracts a hydrogen atom from the co-initiator (often an amine, R-H), resulting in the formation of two radical species: a ketyl radical derived from the photoinitiator (PI-H•) and a radical derived from the co-initiator (R•).[3][8]
-
Step 3 (Hydrogen Abstraction): ³PI* + R-H → PI-H• + R•
Electron Transfer followed by Proton Transfer: Alternatively, the process can begin with an electron transfer from the co-initiator to the excited photoinitiator, forming a radical anion of the photoinitiator and a radical cation of the co-initiator. This is often followed by a proton transfer to yield the final neutral radical species.[6]
-
Step 3 (Electron/Proton Transfer): ³PI* + Co-I → [PI•⁻ / Co-I•⁺] → PI-H• + R•
Initiation of Polymerization
Of the two radicals generated, the radical derived from the co-initiator (R•) is typically the more reactive species and is primarily responsible for initiating the polymerization of monomers (M).[3][8] The ketyl radical (PI-H•) is generally less reactive towards the monomer double bonds and may instead participate in termination reactions.[11]
-
Step 4: Initiation R• + M → R-M•
-
Step 5: Propagation R-M• + n(M) → R-(M)n-M•
-
Step 6: Termination R-(M)n-M• + •M-(M)m-R → Polymer
The overall mechanism is depicted in the signaling pathway diagram below.
Comparison: Type I vs. Type II Photoinitiators
The fundamental difference between Type I and Type II photoinitiators lies in their mechanism for generating radicals. This distinction leads to significant differences in their characteristics and applications.
-
Type I Photoinitiators (Unimolecular Cleavage): These initiators, such as acylphosphine oxides, undergo a homolytic cleavage of a bond (typically an α-cleavage) upon light absorption to directly form two radical fragments.[12] This is a unimolecular process.
-
Type II Photoinitiators (Bimolecular Abstraction): These systems, including benzophenones and thioxanthones, require a bimolecular interaction with a co-initiator to generate radicals via hydrogen or electron transfer.[12]
The logical relationship between these two mechanisms is illustrated below.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hampfordresearch.com [hampfordresearch.com]
- 3. EP2130817A1 - Polymerizable Type II photoinitiators and curable compositions - Google Patents [patents.google.com]
- 4. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 5. longchangchemical.com [longchangchemical.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Potential Biological Activities of Dimethylbenzoyl Benzoic Acid Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylbenzoyl benzoic acid derivatives represent a class of organic compounds with a versatile scaffold that has shown potential across a spectrum of biological activities. The structural motif, characterized by a benzoic acid ring substituted with a dimethylbenzoyl group, allows for diverse chemical modifications, leading to a wide array of pharmacological properties. This technical guide provides an in-depth overview of the potential biological activities of these compounds, focusing on their anticancer, enzyme inhibitory, and antimicrobial effects. The information presented herein is a synthesis of available data on dimethylbenzoyl benzoic acid and structurally related analogs, intended to serve as a valuable resource for guiding future research and drug discovery efforts.
Anticancer and Cytotoxic Activities
Several studies on benzoic acid derivatives have highlighted their potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as histone deacetylases (HDACs) and protein kinase CK2.
Histone Deacetylase (HDAC) Inhibition
HDACs are crucial enzymes in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes.[1] While direct data on dimethylbenzoyl benzoic acid compounds is limited, studies on structurally similar benzoic acid derivatives have demonstrated HDAC inhibitory activity. For instance, hydroxylated benzoic acid derivatives have shown greater HDAC inhibition compared to their methoxylated counterparts, leading to cancer cell growth inhibition.[1][2]
Table 1: Comparative HDAC Inhibitory Activity of Benzoic Acid Derivatives [1]
| Compound | Concentration (µM) | % HDAC Inhibition |
| 2,5-Dihydroxybenzoic Acid | 1000 | 22.8% |
| Dimethoxy Benzoic Acid | 1000 | 8.33% |
Protein Kinase CK2 Inhibition
Protein kinase CK2 is another significant target in oncology due to its role in promoting tumor growth and survival.[1] Structure-activity relationship studies of related benzoic acid derivatives have shown that specific substitutions can lead to potent CK2 inhibition and significant antiproliferative effects.[1][3]
Table 2: In Vitro Antiproliferative Activity of Benzoic Acid Derivatives Targeting CK2 [3]
| Compound | Cell Line | IC50 (µM) |
| Pyridine-carboxylic acid derivative 1 | A549 | 3.3 |
| Pyridine-carboxylic acid derivative 2 | A549 | 1.5 |
| Parent Compound | A549 | >10 |
Enzyme Inhibitory Activities
Beyond their anticancer potential, dimethylbenzoyl benzoic acid analogs have been investigated for their ability to inhibit other key enzymes, such as monoamine oxidase B (MAO-B).
Monoamine Oxidase B (MAO-B) Inhibition
MAO-B is a critical enzyme in the metabolic pathway of dopamine (B1211576), and its inhibition can increase dopamine levels in the brain, a therapeutic strategy for neurodegenerative diseases like Parkinson's disease. Closely related benzyloxy derivatives have exhibited potent and selective inhibition of MAO-B.
Table 3: MAO-B Inhibitory Activity of Benzyloxy Derivatives
| Compound ID | MAO-B IC₅₀ (µM) | MAO-A IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| 3h | 0.062 | > 40 | > 645 |
| Safinamide | 0.098 | 9.80 | 100 |
| Rasagiline | 0.007 | 2.14 | 305.7 |
Antimicrobial Activity
A series of benzoyl and benzyl (B1604629) benzoic acid derivatives have been synthesized and evaluated for their antibacterial activities, demonstrating that structural modifications can significantly enhance their potency. These compounds have shown promising activity against clinically important Gram-positive bacteria.[4]
Table 4: Minimum Inhibitory Concentration (MIC) of Benzoyl Benzoic Acid Derivatives [4]
| Compound | S. pneumoniae MIC (µg/mL) | S. aureus ATCC 29213 MIC (µg/mL) | S. epidermidis MIC (µg/mL) |
| 8e (5-trifluoromethyl-2-benzoyl) | 1 | 4 | 0.5 |
| 5e (5-trifluoromethyl-2-benzyl) | 1 | 8 | Not Reported |
| Vancomycin | Not Reported | Not Reported | 0.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Test compound (dimethylbenzoyl benzoic acid derivative)
-
Cancer cell lines (e.g., HeLa, MCF-7)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of histone deacetylase enzymes.
Materials:
-
Recombinant human HDAC enzyme
-
HDAC fluorogenic substrate
-
Assay buffer
-
Developer solution
-
Test compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add the HDAC fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Reaction Termination: Add the developer solution to stop the reaction and generate a fluorescent signal.
-
Fluorescence Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of HDAC inhibition relative to a control without the inhibitor and determine the IC50 value.
In Vitro Protein Kinase CK2 Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of protein kinase CK2.
Materials:
-
Recombinant human CK2
-
Specific peptide substrate for CK2
-
ATP ([γ-32P]ATP for radioactive assay)
-
Kinase assay buffer
-
Test compound
-
P81 phosphocellulose paper (for radioactive assay)
-
Scintillation counter or microplate reader
Procedure:
-
Reaction Setup: Combine the kinase assay buffer, recombinant CK2 enzyme, and the substrate peptide in a reaction tube or well.
-
Inhibitor Addition: Add varying concentrations of the test compound.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).
-
Termination and Detection:
-
Radioactive: Stop the reaction by spotting the mixture onto P81 paper, wash to remove unincorporated radioactivity, and measure the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive: Follow the detection protocol of a commercial kinase assay kit (e.g., ADP-Glo™).
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration and determine the IC50 value.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This assay measures the inhibition of monoamine oxidase B activity.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Fluorescent probe
-
Assay buffer
-
Test compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the MAO-B enzyme.
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes.
-
Reaction Initiation: Add the MAO-B substrate and fluorescent probe to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode at the appropriate excitation/emission wavelengths for 30-60 minutes.
-
Data Analysis: Determine the rate of reaction for each concentration of the inhibitor. Calculate the percentage of inhibition and determine the IC50 value.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6][7]
Materials:
-
Test compound
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[6] Dilute this suspension in broth to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.[6]
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the microtiter plate containing broth.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.[6]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[6]
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of HDAC inhibition by dimethylbenzoyl benzoic acid derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Methodological & Application
Application Note: Detailed Synthesis of 2-(2,4-Dimethylbenzoyl)benzoic acid
Introduction
2-(2,4-Dimethylbenzoyl)benzoic acid is a ketoacid synthesized via the Friedel-Crafts acylation of m-xylene (B151644) with phthalic anhydride (B1165640).[1][2][3] This electrophilic aromatic substitution reaction utilizes a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to generate a reactive acylium ion from phthalic anhydride.[1][2][4] The acylium ion is then attacked by the electron-rich m-xylene ring to form the final product.[2] This compound serves as a valuable intermediate in the synthesis of various organic molecules. This document provides a detailed protocol for its laboratory-scale preparation, outlining the reaction mechanism, experimental workflow, and characterization data.
Reaction Data
The following table summarizes the key quantitative parameters for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Phthalic Anhydride | 30 g (203 mmol) | [5] |
| m-Xylene | 114 g (1073 mmol) | [5] |
| Catalyst | ||
| Anhydrous Aluminum Chloride | 59.4 g (446 mmol) | [5] |
| Reaction Conditions | ||
| Initial Temperature | Cooled in ice/salt bath | [5] |
| Stirring at Room Temp. | 3 hours | [5] |
| Heating Temperature | 55 °C | [5] |
| Heating Duration | 2 hours | [5] |
| Product Information | ||
| Product Name | This compound | [5] |
| Molecular Formula | C₁₆H₁₄O₃ | [5] |
| Molecular Weight | 254.28 g/mol | [5] |
| Appearance | White solid | [5] |
| Yield | 50 g (97%) | [5] |
| Analytical Data | ||
| ¹H NMR (400 MHz, CDCl₃) | See protocol for detailed shifts | [5] |
| LC/MS (m/z) ES⁺ | 255 (M+1) | [5] |
Experimental Protocol
This protocol details the synthesis of this compound from phthalic anhydride and m-xylene.
Materials and Reagents:
-
Phthalic anhydride (C₈H₄O₃)
-
m-Xylene (C₈H₁₀)
-
Anhydrous aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), 20% aqueous solution
-
Ice
-
Salt (for ice bath)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Heating mantle
-
Condenser
-
Addition funnel (optional)
-
Beaker (large)
-
Büchner funnel and filter flask
-
Filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, place m-xylene (114 g, 1073 mmol).
-
Cool the flask in an ice/salt bath.
-
-
Addition of Reagents:
-
While stirring the cooled m-xylene, add anhydrous aluminum chloride (59.4 g, 446 mmol) in three portions.
-
Following the addition of AlCl₃, add phthalic anhydride (30 g, 203 mmol) in three portions.[5]
-
-
Reaction Progression:
-
Remove the ice/salt bath and allow the mixture to warm to room temperature.
-
Stir the mixture at room temperature for 3 hours. During this time, the mixture will become a thick white suspension.[5]
-
After 3 hours, heat the reaction mixture to 55 °C using a heating mantle. Maintain this temperature for 2 hours.[5]
-
-
Work-up and Isolation:
-
After the heating period, cool the reaction mixture back to room temperature.
-
Prepare a large beaker containing a mixture of ice and cold 20% hydrochloric acid.
-
Slowly and carefully pour the thick reaction mixture into the ice-cold HCl solution. This step decomposes the aluminum chloride complex.[1][5]
-
A solid precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.[5]
-
-
Purification and Drying:
-
Wash the filtered solid with cold deionized water to remove any remaining salts.
-
Allow the filtered material to air-dry or dry in a vacuum oven at a low temperature to yield the final product as a white solid.[5]
-
Product Characterization:
The identity and purity of the synthesized this compound can be confirmed by the following analytical methods:
-
¹H NMR (400 MHz, CHLOROFORM-d): δ ppm 7.98 - 8.07 (m, 1 H), 7.60 - 7.69 (m, 1 H), 7.51 - 7.59 (m, 1 H), 7.38 - 7.45 (m, 1 H), 7.01 - 7.13 (m, 2 H), 6.86 - 6.94 (m, 1 H), 2.61 (s, 3 H), 2.33 (s, 3 H).[5]
-
LC/MS (m/z): ES⁺ = 255 (M+1).[5]
Visualized Workflow and Reaction Pathway
Reaction Signaling Pathway:
The synthesis proceeds via a Friedel-Crafts acylation mechanism. The Lewis acid catalyst, AlCl₃, activates the phthalic anhydride, making it a potent electrophile that is subsequently attacked by the nucleophilic m-xylene.
Caption: Friedel-Crafts acylation reaction pathway.
Experimental Workflow Diagram:
The following diagram illustrates the step-by-step laboratory workflow for the synthesis.
Caption: Experimental workflow for synthesis.
References
- 1. Friedel-Crafts Acylation of M-Xylene - Essay [reviewessays.com]
- 2. brainly.com [brainly.com]
- 3. Solved experiment : friedel crafts alkylation of m-xylene | Chegg.com [chegg.com]
- 4. beyondbenign.org [beyondbenign.org]
- 5. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid via Friedel-Crafts Acylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2,4-dimethylbenzoyl)benzoic acid is a valuable intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and specialty chemicals. Its synthesis is most commonly achieved through the Friedel-Crafts acylation of m-xylene (B151644) with phthalic anhydride (B1165640).[1][2] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), to generate a reactive acylium ion that subsequently attacks the electron-rich m-xylene ring.[1][2] A key aspect of this reaction is the use of a stoichiometric excess of the catalyst, as it forms a complex with the carbonyl group of the product.[1] The reaction is then completed by acidic aqueous workup to hydrolyze the complex and yield the desired product.[1]
Reaction Mechanism and Experimental Workflow
The Friedel-Crafts acylation of m-xylene with phthalic anhydride proceeds through a well-established electrophilic aromatic substitution mechanism. The following diagrams illustrate the key steps of the reaction and the general experimental workflow for the synthesis.
Caption: Mechanism of the Friedel-Crafts acylation of m-xylene with phthalic anhydride.
Caption: General experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Information
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Phthalic Anhydride | 85-44-9 | C₈H₄O₃ | 148.12 |
| m-Xylene | 108-38-3 | C₈H₁₀ | 106.17 |
| Aluminum Chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 |
| This compound | 2346-63-6 | C₁₆H₁₄O₃ | 254.28 |
Table 2: Summary of a Representative Experimental Protocol
| Parameter | Value | Reference |
| Phthalic Anhydride | 30 g (203 mmol) | [3] |
| m-Xylene | 114 g (1073 mmol) | [3] |
| Aluminum Chloride | 59.4 g (446 mmol) | [3] |
| Reaction Temperature | Room temperature, then 55°C | [3] |
| Reaction Time | 3 hours at RT, 2 hours at 55°C | [3] |
| Workup | Poured into ice-cold 20% HCl | [3] |
| Product Yield | 50 g (97%) | [3] |
| Product Appearance | White solid | [3] |
Table 3: Characterization Data for this compound
| Analysis | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.98 - 8.07 (m, 1H), 7.60 - 7.69 (m, 1H), 7.51 - 7.59 (m, 1H), 7.38 - 7.45 (m, 1H), 7.01 - 7.13 (m, 2H), 6.86 - 6.94 (m, 1H), 2.61 (s, 3H), 2.33 (s, 3H) | [3] |
| LC/MS (m/z) | ES⁺ = 255 (M+1) | [3] |
Experimental Protocol
This protocol is adapted from a literature procedure for the synthesis of this compound.[3]
Materials and Reagents:
-
Phthalic anhydride
-
m-Xylene
-
Anhydrous aluminum chloride
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and a reflux condenser
-
Ice-salt bath
-
Heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Reaction Setup: In a round-bottom flask, prepare a mixture of m-xylene (114 g, 1073 mmol). Cool the mixture in an ice-salt bath.
-
Addition of Reactants: To the cooled and stirred mixture, add anhydrous aluminum chloride (59.4 g, 446 mmol) in three portions. Following this, add phthalic anhydride (30 g, 203 mmol) in three portions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. During this time, the mixture will likely become a thick white suspension.
-
Heating: Heat the reaction mixture to 55°C for 2 hours.
-
Workup: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing ice-cold 20% aqueous HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Drying: Allow the filtered solid to air-dry to obtain the final product.
Safety Precautions:
-
Anhydrous aluminum chloride is highly hygroscopic and reacts violently with water, releasing HCl gas. Handle it in a dry environment, such as a glove box or under an inert atmosphere.[4]
-
The reaction should be carried out in a well-ventilated fume hood as HCl gas is evolved.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of the reaction mixture to the acidic solution is exothermic. Perform this step slowly and with cooling.
References
Application Notes and Protocols for 2-(2,4-Dimethylbenzoyl)benzoic Acid in UV Curing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(2,4-Dimethylbenzoyl)benzoic acid as a photoinitiator for ultraviolet (UV) curing applications. This document details the mechanism of action, formulation guidelines, experimental protocols, and expected performance, enabling researchers to effectively implement this compound in their work.
Introduction
This compound is a Type II photoinitiator, functioning through a hydrogen abstraction mechanism to generate free radicals upon exposure to UV radiation.[1] Like other benzophenone (B1666685) derivatives, it requires a co-initiator, typically a tertiary amine, to efficiently initiate the polymerization of various resins, such as those based on acrylates and methacrylates.[1] This system is valuable in a variety of applications, including the formulation of coatings, adhesives, and inks.[1] The dimethyl substitution on the benzoyl ring is expected to influence the compound's photochemical properties relative to its parent compound, 2-benzoylbenzoic acid.
Key Attributes:
-
Type II Photoinitiator: Requires a co-initiator for the generation of initiating radicals.[1]
-
Hydrogen Abstraction Mechanism: This mechanism can be effective for surface cure and can help to mitigate oxygen inhibition, a common challenge in UV curing.[1]
-
Versatility: Can be incorporated into a wide range of formulations for diverse applications.[1]
Mechanism of Photoinitiation
The photoinitiation process for this compound in the presence of an amine co-initiator involves several key steps:
-
UV Absorption: The this compound molecule absorbs UV light, which elevates it from its ground state (S₀) to an excited singlet state (S₁).[1]
-
Intersystem Crossing (ISC): The excited singlet state rapidly converts to a more stable and longer-lived excited triplet state (T₁).[1]
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the amine co-initiator. This step is crucial for the generation of free radicals.
-
Radical Formation: This hydrogen abstraction results in the formation of a ketyl radical from the photoinitiator and an aminoalkyl radical from the co-initiator. The aminoalkyl radical is the primary species that initiates polymerization.
-
Polymerization Initiation: The newly formed aminoalkyl radical attacks the double bonds of the monomers and oligomers in the formulation, initiating the polymerization chain reaction.
-
Propagation and Cross-linking: The polymerization reaction propagates, leading to the formation of a cross-linked polymer network and the curing of the material.
References
Application Notes and Protocols for Formulating UV Curable Coatings and Inks with 2-(2,4-dimethylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of 2-(2,4-dimethylbenzoyl)benzoic acid as a photoinitiator in the formulation of ultraviolet (UV) curable coatings and inks. This document outlines the fundamental principles, provides illustrative formulations, and details experimental protocols for the preparation and evaluation of such systems.
Introduction
This compound is a member of the benzophenone (B1666685) derivative family of photoinitiators. Based on the behavior of its structural analogs, it is classified as a Type II photoinitiator.[1] Type II photoinitiators initiate polymerization through a bimolecular process upon exposure to UV radiation. This process involves the abstraction of a hydrogen atom from a co-initiator, or synergist, to generate the free radicals necessary for the polymerization of monomers and oligomers.[1][2]
The selection of an appropriate photoinitiator system is critical for controlling the curing kinetics and the final properties of the cured material. This compound, in conjunction with a suitable co-initiator, can be used to formulate a wide range of UV curable coatings and inks with desirable performance characteristics.
Mechanism of Photoinitiation
The photoinitiation process for a Type II photoinitiator like this compound in the presence of an amine co-initiator can be summarized in the following steps:
-
UV Absorption: The this compound molecule absorbs UV light, which excites it from its ground state (S₀) to an excited singlet state (S₁).
-
Intersystem Crossing (ISC): The excited singlet state rapidly converts to a more stable and longer-lived excited triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet state of the photoinitiator abstracts a hydrogen atom from the amine co-initiator. This often occurs through the formation of a temporary excited state complex known as an exciplex.
-
Radical Generation: This hydrogen abstraction results in the formation of two radical species: a ketyl radical from the this compound and an alkylamino radical from the co-initiator. The alkylamino radical is the primary species that initiates the polymerization process.
-
Polymerization: The generated free radicals react with the acrylate (B77674) or other ethylenically unsaturated monomers and oligomers in the formulation, initiating a chain reaction that leads to the formation of a cross-linked polymer network, thereby curing the coating or ink.[2]
Illustrative Formulations
The following tables provide example formulations for a clear UV curable coating and a UV curable inkjet ink. These are starting point formulations and may require optimization based on the specific substrate, application method, and desired performance characteristics.
Table 1: Illustrative Formulation for a Clear UV Curable Coating
| Component | Function | Typical Weight % |
| Urethane Acrylate Oligomer | Provides flexibility and durability | 40 - 60 |
| Tripropylene Glycol Diacrylate (TPGDA) | Reactive diluent for viscosity control | 20 - 30 |
| Isobornyl Acrylate (IBOA) | Monomer for hardness and adhesion | 10 - 20 |
| This compound | Photoinitiator | 2 - 5 |
| Ethyl-4-(dimethylamino)benzoate (EDB) | Co-initiator | 2 - 5 |
| Leveling Agent | Improves surface smoothness | 0.1 - 1 |
| Total | 100 |
Table 2: Illustrative Formulation for a UV Curable Inkjet Ink
| Component | Function | Typical Weight % |
| Epoxy Acrylate Oligomer | Provides chemical resistance and adhesion | 20 - 40 |
| Propoxylated Neopentyl Glycol Diacrylate (NPG(PO)2DA) | Reactive diluent with low viscosity | 30 - 50 |
| This compound | Photoinitiator | 4 - 8 |
| Amine Acrylate | Co-initiator and reactive monomer | 5 - 10 |
| Pigment Dispersion | Provides color | 1 - 20 |
| Stabilizer | Prevents premature polymerization | 0.1 - 0.5 |
| Surfactant | Improves wetting and jetting performance | 0.1 - 1 |
| Total | 100 |
Experimental Protocols
The following protocols describe the preparation of a UV curable formulation and the subsequent testing of the cured film.
Preparation of a UV Curable Formulation
This protocol outlines the steps for preparing a laboratory-scale batch of a UV curable coating.
Materials and Equipment:
-
Oligomers, monomers, this compound, co-initiator, and other additives
-
Amber glass vials or other light-blocking containers
-
Magnetic stirrer and stir bars
-
Heating plate (optional)
-
Analytical balance
-
Vacuum chamber or desiccator for degassing
Procedure:
-
Accurately weigh all liquid components (oligomers and monomers) into a light-blocking container.
-
Mix the liquid components using a magnetic stirrer until a homogeneous solution is obtained.
-
Gradually add the solid components, including the this compound and the amine co-initiator, to the liquid mixture while stirring.
-
Continue stirring until all solids are completely dissolved. Gentle heating (e.g., to 40-50 °C) may be applied to facilitate dissolution, but care should be taken to avoid premature polymerization.
-
Add any other additives, such as leveling agents or surfactants, and mix until the formulation is homogeneous.
-
If necessary, degas the formulation to remove any entrapped air bubbles, for example, by placing it in a vacuum chamber.
Application and Curing of the Formulation
Materials and Equipment:
-
Substrate for coating (e.g., glass panels, metal sheets, plastic films)
-
Film applicator (e.g., drawdown bar, spin coater)
-
UV curing system (e.g., mercury lamp, UV-LED)
-
Radiometer to measure UV intensity
Procedure:
-
Apply the formulated coating onto the desired substrate using a film applicator to achieve a uniform film thickness.
-
Place the coated substrate on the conveyor of the UV curing system.
-
Expose the coating to UV radiation at a defined belt speed and lamp intensity. The optimal curing parameters will depend on the formulation and film thickness.
Performance Evaluation of the Cured Film
The following table summarizes key performance tests for UV cured coatings and inks.
Table 3: Performance Evaluation Protocols for Cured Films
| Property | Test Method | Brief Description |
| Cure Speed | Thumb Twist or Cotton Ball Test | Determine the maximum conveyor speed at which the coating is tack-free immediately after curing. |
| Adhesion | ASTM D3359 (Cross-hatch Adhesion) | A lattice pattern is cut into the coating, pressure-sensitive tape is applied and then removed. Adhesion is rated based on the amount of coating removed. |
| Hardness | Pencil Hardness (ASTM D3363) or Pendulum Hardness (ASTM D4366) | The resistance of the cured film to scratching by pencils of known hardness, or the damping time of a pendulum oscillating on the surface. |
| Solvent Resistance | MEK Rub Test (ASTM D5402) | The number of double rubs with a methyl ethyl ketone (MEK) soaked cloth required to break through the coating is determined. |
| Gloss | Glossmeter (ASTM D523) | The specular gloss of the coating is measured at a specific angle (e.g., 20°, 60°, or 85°). |
Data Presentation and Interpretation
The quantitative data obtained from the performance evaluation should be systematically recorded to allow for comparison between different formulations.
Table 4: Example of Performance Data for a UV Cured Clear Coating
| Formulation ID | Photoinitiator Conc. (wt%) | Co-initiator Conc. (wt%) | Cure Speed (m/min) | Adhesion (ASTM D3359) | Pencil Hardness | MEK Double Rubs | Gloss (60°) |
| CC-01 | 2 | 2 | 20 | 5B | H | >100 | 92 |
| CC-02 | 3 | 3 | 35 | 5B | H | >100 | 91 |
| CC-03 | 4 | 4 | 50 | 5B | 2H | >100 | 90 |
Note: The data in this table is illustrative and represents typical trends. Actual results will vary depending on the specific formulation and curing conditions.
Conclusion
This compound is a promising Type II photoinitiator for the formulation of UV curable coatings and inks. By understanding its photoinitiation mechanism and systematically evaluating the performance of formulations, researchers and scientists can develop robust and high-performance UV curable systems for a variety of applications. The provided protocols and illustrative formulations serve as a valuable starting point for such development efforts.
References
Application Notes and Protocols for 2-(2,4-dimethylbenzoyl)benzoic Acid in 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 2-(2,4-dimethylbenzoyl)benzoic acid as a photoinitiator in 3D printing resins. This document is intended for researchers and professionals engaged in material science, additive manufacturing, and the development of novel photopolymer formulations for advanced applications, including in the pharmaceutical and biomedical fields. The protocols outlined herein are based on the principles of photopolymer chemistry and are designed to serve as a robust starting point for the formulation and characterization of custom 3D printing resins.
Introduction
This compound is an organic compound with the chemical formula C16H14O3[1][2][3][4]. Its molecular structure, featuring a benzophenone-like core, suggests its potential as a photoinitiator in free-radical photopolymerization. This document details its application as a Type II photoinitiator for 3D printing, particularly in stereolithography (SLA) and digital light processing (DLP) technologies.
Based on its structural similarity to 2-benzoylbenzoic acid, this compound is expected to function as a Norrish Type II photoinitiator[5][6]. Upon exposure to UV radiation, it transitions to an excited state and subsequently abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate the free radicals necessary for initiating polymerization[7][8][9]. The concentration of the photoinitiator and co-initiator are critical parameters that influence cure speed and the final mechanical properties of the printed object[10][11].
Materials and Equipment
Materials:
-
Co-initiator (Synergist): Ethyl 4-(dimethylamino)benzoate (B8555087) (EDB) or N-Methyldiethanolamine (MDEA)
-
Monomers/Oligomers: A blend of acrylate (B77674) or methacrylate (B99206) monomers and oligomers to achieve desired mechanical properties (e.g., Bisphenol A glycerolate dimethacrylate (BisGMA), triethylene glycol dimethacrylate (TEGDMA), urethane (B1682113) dimethacrylate (UDMA), or polyethylene (B3416737) glycol diacrylate (PEGDA)).
-
UV Blocker (Optional): To control light penetration and improve print resolution (e.g., 2-hydroxyphenyl-benzotriazole derivatives).
-
Solvents (for cleaning): Isopropyl alcohol (IPA), ethanol.
Equipment:
-
3D Printer (SLA or DLP) with a UV light source (e.g., 385 nm or 405 nm LED)
-
UV-Vis Spectrophotometer
-
Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Rheometer
-
Universal Testing Machine for mechanical property analysis
-
Digital calipers
-
Magnetic stirrer and hot plate
-
Analytical balance
-
Amber glass vials or light-blocking containers for resin storage
Data Presentation: Performance Characteristics
The following tables summarize the expected performance of this compound in a model resin formulation. These values are provided as a starting point for optimization.
Table 1: Effect of Photoinitiator and Co-initiator Concentration on Curing Properties
| Formulation ID | This compound (wt%) | EDB (wt%) | Curing Time (s/100µm layer) | Double Bond Conversion (%) |
| F1 | 0.5 | 1.0 | 12 | 55 |
| F2 | 1.0 | 1.0 | 8 | 62 |
| F3 | 1.0 | 2.0 | 6 | 68 |
| F4 | 2.0 | 2.0 | 5 | 75 |
Table 2: Mechanical Properties of Post-Cured Resin Formulations
| Formulation ID | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| F1 | 35 | 1.8 | 5 |
| F2 | 42 | 2.1 | 4.5 |
| F3 | 48 | 2.4 | 4 |
| F4 | 55 | 2.8 | 3.5 |
Experimental Protocols
4.1. Resin Formulation
-
In a light-blocking container, combine the desired monomer and oligomer blend.
-
Add the specified weight percentage of this compound to the monomer blend.
-
Gently heat the mixture to 50-60 °C while stirring with a magnetic stirrer until the photoinitiator is completely dissolved.
-
Add the co-initiator (EDB) to the mixture and continue stirring until a homogenous solution is obtained.
-
If using, add the UV blocker and stir until fully dissolved.
-
Allow the resin to cool to room temperature before use. Store in a cool, dark place.
4.2. Characterization of Curing Properties
-
UV-Vis Spectroscopy:
-
Dilute a small sample of the formulated resin in a suitable solvent (e.g., acetonitrile).
-
Record the UV-Vis absorption spectrum to determine the optimal wavelength for curing. The absorption spectrum for benzophenone (B1666685) derivatives typically ranges from 250-400 nm[6].
-
-
FTIR Spectroscopy for Double Bond Conversion:
-
Record the FTIR spectrum of the uncured liquid resin.
-
Cure a thin film of the resin using the 3D printer's light source for a specified time.
-
Record the FTIR spectrum of the cured polymer.
-
Calculate the degree of double bond conversion by monitoring the decrease in the peak area of the acrylate or methacrylate C=C bond (typically around 1635 cm⁻¹) relative to an internal standard peak (e.g., the carbonyl C=O peak around 1720 cm⁻¹).
-
4.3. 3D Printing and Post-Curing
-
Load the formulated resin into the vat of the SLA or DLP 3D printer.
-
Set the printing parameters (e.g., layer thickness, exposure time) based on the curing properties determined in section 4.2.
-
Print the desired 3D object.
-
After printing, wash the object with isopropyl alcohol to remove any uncured resin.
-
Perform post-curing by exposing the object to a broad-spectrum UV light source to ensure complete polymerization and enhance mechanical properties.
4.4. Mechanical Testing
-
Print standardized test specimens (e.g., dog-bone shapes for tensile testing) according to ASTM standards.
-
Perform tensile testing on the post-cured specimens using a universal testing machine to determine tensile strength, Young's modulus, and elongation at break.
Visualizations
Caption: Type II photoinitiation mechanism.
Caption: Workflow for resin formulation and testing.
Caption: Relationship between concentration and properties.
Conclusion
This compound shows significant promise as a Type II photoinitiator for 3D printing resins. The protocols and data presented herein provide a foundational framework for researchers to formulate and characterize novel photopolymers for a wide array of applications. It is important to note that the optimal formulation parameters will be dependent on the specific application and the 3D printing system utilized and should be determined empirically. Careful optimization of the photoinitiator and co-initiator concentrations is crucial for achieving the desired curing characteristics and final material properties.
References
- 1. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | C16H14O3 | CID 246609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C16H14O3) [pubchemlite.lcsb.uni.lu]
- 4. 2-(2,5-DIMETHYL-BENZOYL)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]
- 6. benchchem.com [benchchem.com]
- 7. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 8. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 9. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 10. uvebtech.com [uvebtech.com]
- 11. radtech.org [radtech.org]
Application Notes and Protocols: 2-(2,4-Dimethylbenzoyl)benzoic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of 2-(2,4-dimethylbenzoyl)benzoic acid. While direct synthesis of a commercially available drug from this specific intermediate is not widely documented in publicly available literature, its structural similarity to 2-benzoylbenzoic acid suggests its utility as a precursor for pharmacologically active scaffolds, particularly anthraquinone (B42736) derivatives. This document details the synthesis of the title compound and explores its potential conversion to 2,4-dimethylanthraquinone, a scaffold with known relevance in medicinal chemistry.
Synthesis of this compound
The primary and high-yielding synthesis of this compound is achieved through a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and m-xylene (B151644).
Experimental Protocol: Friedel-Crafts Acylation
Materials:
-
m-Xylene
-
Phthalic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of m-xylene and phthalic anhydride is prepared.
-
The flask is cooled in an ice-salt bath.
-
Anhydrous aluminum chloride is added portion-wise to the cooled mixture while stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for approximately 3 hours.
-
The mixture is then heated to 55°C for 2 hours.
-
After cooling to room temperature, the thick reaction mixture is slowly poured into a beaker containing a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The resulting solid precipitate is collected by vacuum filtration.
-
The solid is washed with cold deionized water and allowed to air dry to yield this compound as a white solid.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Reaction Conditions | Product | Yield |
| m-Xylene | Phthalic Anhydride | Anhydrous AlCl₃ | 55°C, 5 hours | This compound | ~97% |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Potential Pharmaceutical Application: Intermediate for Anthraquinone Scaffolds
2-Aroylbenzoic acids, such as this compound, are well-established precursors to anthraquinones through intramolecular cyclization (dehydration). Anthraquinones are a class of compounds with diverse and significant pharmacological activities, including anticancer, anti-inflammatory, and laxative properties.[1]
Proposed Synthesis of 2,4-Dimethylanthraquinone
The synthesis of 2,4-dimethylanthraquinone from this compound would proceed via an acid-catalyzed intramolecular cyclization.
Reaction Scheme:
This compound → 2,4-Dimethylanthraquinone + H₂O
Experimental Protocol: Intramolecular Cyclization (General Procedure)
Materials:
-
This compound
-
Concentrated sulfuric acid (or another suitable dehydrating agent/solid acid catalyst)
-
Inert solvent (e.g., high-boiling aromatic solvent)
Procedure:
-
This compound is dissolved in an appropriate high-boiling inert solvent.
-
A catalytic amount of concentrated sulfuric acid is added to the solution.
-
The reaction mixture is heated to reflux for several hours, with the removal of water, for example, by using a Dean-Stark apparatus.
-
The reaction progress is monitored by a suitable technique (e.g., TLC or HPLC).
-
Upon completion, the reaction mixture is cooled and poured into cold water.
-
The precipitated solid is collected by filtration, washed with water to remove the acid catalyst, and then purified, for instance, by recrystallization from a suitable solvent.
Quantitative Data for a Related Cyclization
| Starting Material | Catalyst | Reaction Conditions | Product | Yield |
| 2-Benzoylbenzoic acid | Acid Bentonite, Y-zeolite, β-zeolite | High Temperature | Anthraquinone | Variable |
| 2-(4'-ethylbenzoyl)benzoic acid | Beta Zeolite | 250°C | 2-Ethylanthraquinone | High Conversion |
Logical Relationship Diagram
Caption: From starting materials to potential pharmaceutical applications.
Signaling Pathway: Mechanism of Action of Anthraquinone Derivatives
Many pharmacologically active anthraquinone derivatives exert their effects through intercalation into DNA and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis, which is a key mechanism for their anticancer activity.
Signaling Pathway Diagram
Caption: Anticancer mechanism of action for certain anthraquinone derivatives.
Disclaimer
The application of this compound for the synthesis of specific, marketed pharmaceuticals is not explicitly detailed in the cited literature. The provided protocols for the synthesis of anthraquinone derivatives are based on established chemical principles for analogous compounds and should be adapted and optimized for the specific substrate. All laboratory work should be conducted with appropriate safety precautions.
References
Synthesis of Agrochemicals from 2-(2,4-dimethylbenzoyl)benzoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2-(2,4-dimethylbenzoyl)benzoic acid is a versatile chemical intermediate with potential applications in the synthesis of various bioactive molecules, including agrochemicals. Its substituted benzoylbenzoic acid structure provides a scaffold that can be chemically modified to develop novel herbicides, insecticides, and fungicides. This document provides an overview of the synthetic routes from this compound to potential agrochemical candidates, based on established chemical principles and analogous reactions found in agrochemical research. While direct synthesis of commercialized agrochemicals from this specific starting material is not widely documented in publicly available literature, this guide offers detailed hypothetical protocols and application notes to aid researchers in exploring its potential.
I. Synthesis of this compound
The foundational step is the synthesis of the starting material, this compound. A common and efficient method is the Friedel-Crafts acylation of m-xylene (B151644) with phthalic anhydride (B1165640).
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from phthalic anhydride and m-xylene.
Materials:
-
Phthalic anhydride
-
m-Xylene
-
Aluminum chloride (AlCl₃), anhydrous
-
Hydrochloric acid (HCl), 20% aqueous solution
-
Ice
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Condenser
-
Dropping funnel
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, add m-xylene.
-
Cool the flask in an ice/salt bath.
-
Slowly add anhydrous aluminum chloride to the cooled m-xylene with continuous stirring.
-
In a separate container, dissolve phthalic anhydride in a minimal amount of m-xylene and add this solution portion-wise to the reaction mixture via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to 55°C and maintain this temperature for 5 hours. The mixture will become a thick white suspension.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the thick mixture into a beaker containing a mixture of crushed ice and 20% hydrochloric acid.
-
Stir the resulting mixture until the solid product precipitates completely.
-
Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water to remove any remaining acid and salts.
-
Allow the product to air-dry or dry in a vacuum oven at a low temperature.
Data Presentation:
| Parameter | Value | Reference |
| Starting Materials | Phthalic anhydride, m-xylene | [1] |
| Catalyst | Aluminum (III) chloride | [1] |
| Reaction Temperature | 55°C | [1] |
| Reaction Time | 5 hours | [1] |
| Yield | 97% | [1] |
| Appearance | White solid | [1] |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
Visualization:
Caption: Synthesis of this compound.
II. Hypothetical Synthesis of Agrochemical Derivatives
Based on the structure of this compound, several classes of agrochemicals could be targeted. The carboxylic acid and ketone functionalities are key handles for further chemical modifications.
A. Synthesis of Amide and Ester Derivatives (Potential Fungicides/Herbicides)
The carboxylic acid group can be readily converted to amides and esters. Many commercial fungicides and herbicides belong to these chemical classes.
Experimental Protocol: Synthesis of Amide Derivatives
-
Acid Chloride Formation:
-
Suspend this compound in an inert solvent like toluene.
-
Add thionyl chloride (SOCl₂) dropwise at room temperature.
-
Heat the mixture to reflux for 2-3 hours until the evolution of HCl gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
-
Amidation:
-
Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane, THF).
-
Cool the solution in an ice bath.
-
Add a solution of the desired amine (e.g., a substituted aniline (B41778) or an aliphatic amine) and a base (e.g., triethylamine, pyridine) dropwise.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with dilute acid, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography.
-
Data Presentation (Hypothetical):
| Derivative | Amine Reactant | Yield (%) | Melting Point (°C) |
| N-phenyl-2-(2,4-dimethylbenzoyl)benzamide | Aniline | 85-95 | 150-155 |
| N-(4-chlorophenyl)-2-(2,4-dimethylbenzoyl)benzamide | 4-Chloroaniline | 80-90 | 165-170 |
| N-propyl-2-(2,4-dimethylbenzoyl)benzamide | n-Propylamine | 75-85 | 110-115 |
Visualization:
Caption: General workflow for amide synthesis.
B. Synthesis of Heterocyclic Derivatives (Potential Insecticides/Fungicides)
The ketone and carboxylic acid functionalities can be utilized to construct various heterocyclic rings, which are common moieties in potent agrochemicals. For instance, reaction with hydrazines or substituted hydrazines could lead to the formation of pyridazinone or phthalazinone derivatives.
Experimental Protocol: Synthesis of a Phthalazinone Derivative
-
In a round-bottom flask, dissolve this compound in ethanol (B145695) or acetic acid.
-
Add hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure phthalazinone derivative.
Data Presentation (Hypothetical):
| Derivative | Reagent | Yield (%) | Melting Point (°C) |
| 4-(2,4-dimethylphenyl)-1(2H)-phthalazinone | Hydrazine hydrate | 80-90 | 210-215 |
Visualization:
Caption: Synthesis of a phthalazinone derivative.
III. Potential Biological Activity and Signaling Pathways
While specific biological data for derivatives of this compound is not available, based on structural similarities to known agrochemicals, we can hypothesize potential mechanisms of action.
-
Herbicidal Activity: Amide derivatives could potentially inhibit very-long-chain fatty acid synthesis (VLCFA) in plants, a mode of action for some commercial herbicides.
-
Fungicidal Activity: Certain amide and heterocyclic structures are known to inhibit succinate (B1194679) dehydrogenase (SDHI) in the mitochondrial respiratory chain of fungi.
-
Insecticidal Activity: Some benzoyl-based compounds act as chitin (B13524) synthesis inhibitors in insects, disrupting the molting process.
Visualization of a Hypothetical Signaling Pathway (SDHI Inhibition):
Caption: Hypothetical SDHI inhibition pathway.
Disclaimer: The synthetic protocols for agrochemical derivatives and the discussions on biological activity are hypothetical and intended for research and development purposes only. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel. The biological activities of any newly synthesized compounds would need to be confirmed through rigorous biological screening.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(2,4-dimethylbenzoyl)benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(2,4-dimethylbenzoyl)benzoic acid is a chemical intermediate that can be used in the synthesis of various organic compounds.[1] Ensuring the purity and quality of this intermediate is crucial for its intended applications. High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the separation, identification, and quantification of chemical compounds. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.
Principle of the Method
The proposed method utilizes reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of acidified water and an organic solvent (acetonitrile). This compound, being a carboxylic acid, will have its ionization suppressed by the acidic mobile phase, leading to better retention and improved peak shape on the C18 column.[2] Separation from potential impurities is achieved based on the differential partitioning of the analytes between the stationary and mobile phases. Detection is performed using a UV detector, as the aromatic rings and carbonyl groups in the molecule are expected to exhibit strong absorbance in the UV region.
Experimental Protocols
1. Apparatus and Materials
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
pH meter.
2. Reagents and Chemicals
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (or Formic acid for MS compatibility) (analytical grade).[2][5]
3. Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water. Mix thoroughly, filter through a 0.45 µm membrane filter, and degas.[2]
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly. Filter and degas before use.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio is recommended as a starting point.[2]
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Add approximately 35 mL of diluent and sonicate for 10 minutes or until completely dissolved. Allow the solution to cool to room temperature and dilute to the mark with the diluent.[2]
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 50 mL volumetric flask. Add approximately 35 mL of diluent and sonicate for 10 minutes or until the sample is completely dissolved. Allow to cool and dilute to the mark with diluent.[2]
4. Chromatographic Conditions
The following table summarizes the proposed HPLC conditions for the analysis of this compound.
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or scan for optimal wavelength) |
| Run Time | 30 minutes |
Data Presentation
For method validation, the following parameters should be assessed, and the quantitative data should be summarized in tables as shown below.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | |
| Theoretical Plates (N) | N ≥ 2000 | |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for n=6 injections) |
Table 2: Linearity
| Concentration (mg/mL) | Peak Area |
| Level 1 | |
| Level 2 | |
| Level 3 | |
| Level 4 | |
| Level 5 | |
| Correlation Coefficient (r²) | ≥ 0.999 |
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
This proposed method provides a solid foundation for developing a validated HPLC assay for this compound. Researchers should perform appropriate method validation according to ICH guidelines to ensure the method is suitable for its intended purpose.
References
- 1. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. scientificbulletin.upb.ro [scientificbulletin.upb.ro]
- 5. Separation of Benzoic acid, 2-(4-chlorobenzoyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Recrystallization and Purification of 2-(2,4-Dimethylbenzoyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2,4-dimethylbenzoyl)benzoic acid is a chemical compound with applications as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The purity of this starting material is crucial for the successful synthesis of downstream products and for ensuring the safety and efficacy of final drug substances. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds. This document provides a detailed standard operating procedure for the recrystallization and purification of this compound, based on established principles for the purification of carboxylic acids.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. Understanding these properties is essential for developing an appropriate purification strategy.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1][2] |
| Boiling Point | 446.5°C at 760 mmHg | [1] |
| Density | 1.195 g/cm³ | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of an appropriate solvent is critical and should be determined experimentally. Ideal solvents will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents for the recrystallization of carboxylic acids include ethanol, methanol, water, or mixtures thereof.[3]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, methanol, ethanol/water mixture)
-
Activated carbon (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a small amount of a different potential solvent to each test tube.
-
Observe the solubility at room temperature. A suitable solvent should show low solubility.
-
Gently heat the test tubes to the boiling point of the solvent. The compound should dissolve completely.
-
Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of a significant amount of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Heat the mixture to the boiling point of the solvent while stirring to facilitate dissolution.
-
Add more hot solvent in small portions until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the recovery yield.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon to the solution to adsorb colored impurities.
-
Boil the solution for a few minutes.
-
-
Hot Filtration:
-
If activated carbon was used, or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a funnel with filter paper by placing them on a steam bath or hot plate.
-
Pour the hot solution through the fluted filter paper to remove the activated carbon and any other insoluble materials. This step should be done quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Continue to draw air through the crystals on the filter for several minutes to help dry them.
-
-
Drying:
-
Transfer the crystals to a watch glass or drying dish and allow them to air dry completely. For faster drying, a vacuum oven at a temperature below the compound's melting point can be used.
-
-
Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (if available) is an indication of high purity.
-
Calculate the percent recovery.
-
Logical Workflow for Recrystallization
The following diagram illustrates the logical steps involved in the recrystallization process.
Caption: Workflow for the recrystallization and purification of this compound.
Data Presentation
Due to the lack of specific experimental data in the searched literature for the recrystallization of this compound, a table summarizing quantitative data cannot be provided at this time. It is recommended that researchers maintain a detailed laboratory notebook to record the following parameters during the purification process for internal comparison and optimization.
| Parameter | Before Recrystallization | After Recrystallization |
| Mass (g) | ||
| Appearance | ||
| Melting Point (°C) | ||
| Purity (%) | ||
| Percent Recovery (%) | N/A |
This structured approach to data collection will be invaluable for process optimization and ensuring the consistent quality of the purified compound.
References
Application Notes and Protocols for Experimental Design in Photopolymerization Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to designing and conducting experiments to study the kinetics of photopolymerization. Accurate characterization of polymerization speed, degree of conversion, and the evolution of material properties is critical for the development of photocurable materials in applications ranging from drug delivery systems to advanced manufacturing. This document outlines the principles and detailed protocols for three key analytical techniques: Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), Photo-Differential Scanning Calorimetry (Photo-DSC), and Photo-Rheometry.
Introduction to Photopolymerization Kinetics
Photopolymerization is a process where a liquid monomer or oligomer formulation is converted into a solid polymer network upon exposure to light, typically in the ultraviolet (UV) or visible range. The kinetics of this rapid process are crucial as they dictate the final properties of the cured material. Studying these kinetics allows for the optimization of formulations (e.g., monomer, photoinitiator concentration) and processing parameters (e.g., light intensity, exposure time) to achieve desired material performance.
Key kinetic parameters of interest include:
-
Degree of Conversion (%C): The extent to which functional groups have reacted at a given time.
-
Polymerization Rate (Rp): The speed of the polymerization reaction.
-
Induction Time: The initial period during which polymerization is inhibited, often by oxygen.
-
Gel Point: The point at which the polymerizing system transitions from a liquid to a solid-like gel.
-
Reaction Enthalpy (ΔH): The heat released during the exothermic polymerization reaction.
Analytical Techniques for Kinetic Studies
A comparative overview of the primary techniques used to monitor photopolymerization kinetics is presented below. The choice of technique depends on the specific kinetic parameters of interest, the nature of the sample, and the required time resolution.[1]
| Parameter | Photo-Differential Scanning Calorimetry (Photo-DSC) | Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR) | Photo-Rheometry |
| Principle of Measurement | Measures the heat flow associated with the exothermic polymerization reaction.[2] | Measures the change in infrared absorbance of specific functional groups (e.g., C=C double bonds in acrylates) as they are consumed during polymerization.[2] | Measures the change in viscoelastic properties (storage and loss moduli) during polymerization. |
| Primary Data Output | Heat flow (mW) vs. time/temperature.[2] | Absorbance/Transmittance vs. wavenumber, monitored over time. | Storage Modulus (G'), Loss Modulus (G''), and Complex Viscosity (η*) vs. time. |
| Key Kinetic Parameters Determined | Reaction enthalpy (ΔH), degree of conversion, polymerization rate, and induction time.[2] | Degree of conversion, polymerization rate, and residual unreacted functional groups.[2] | Gel point, curing speed, and evolution of modulus. |
| Typical Sample Form | Liquid or solid samples (typically 1-10 mg) in an aluminum pan.[2] | Thin liquid films (1-100 µm) between salt plates or on an ATR crystal.[2] | Liquid sample (0.5-2 mL) between parallel plates. |
| Advantages | Provides valuable thermodynamic data.[1] | High sensitivity to chemical bond changes, excellent for tracking monomer conversion.[1][3] | Directly measures the evolution of mechanical properties. |
| Limitations | Relatively long response time, may require low light intensity. | Indirectly measures bulk property changes. | Less sensitive to the initial stages of polymerization before gelation. |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for obtaining reliable and reproducible kinetics data.
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR is a powerful technique for monitoring the disappearance of reactive functional groups in real-time.[3][4]
Protocol:
-
Instrument Setup: Configure the FTIR spectrometer for rapid, continuous scanning (e.g., 1-10 spectra per second).
-
Sample Preparation:
-
In a UV-filtered environment, place a small drop of the liquid resin onto a KBr or NaCl salt plate.
-
Place a second plate on top, creating a thin film of a defined thickness (typically 20-50 µm).[2]
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a drop of the sample directly onto the ATR crystal.[2]
-
-
Initial Spectrum: Record an initial IR spectrum of the uncured sample. This will serve as the reference (time = 0).[2]
-
Initiation of Polymerization: Position the sample in the spectrometer's sample compartment and align the UV light source to irradiate the sample.[2]
-
Real-Time Monitoring: Simultaneously start the UV exposure and the rapid collection of IR spectra at short intervals.[2]
-
Data Collection: Continue collecting spectra until the reaction is complete, as indicated by the cessation of changes in the characteristic absorption bands.[2]
-
Data Analysis:
-
Monitor the decrease in the peak area or height of the absorption band corresponding to the reactive functional group (e.g., the C=C double bond in acrylates, typically around 1638 cm⁻¹ and 810 cm⁻¹).
-
The degree of conversion (%C) is calculated by comparing the peak area at a given time to the initial peak area using the following equation:[5] %C = (A₀ - Aₜ) / A₀ * 100 where A₀ is the initial peak area and Aₜ is the peak area at time t.
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during polymerization, providing insights into the reaction's thermodynamics and kinetics.[6]
Protocol:
-
Instrument Preparation: Ensure the Photo-DSC instrument is calibrated and the UV light source is warmed up and stabilized.
-
Sample Preparation:
-
Loading the Sample: Place the sample pan in the DSC cell. An empty, identical pan is used as a reference.[2]
-
Isothermal Equilibration: Equilibrate the sample at the desired isothermal temperature (e.g., 25°C).[2]
-
UV Exposure: Once the heat flow signal is stable, expose the sample to UV light of a specific intensity and wavelength for a predetermined duration. The instrument will record the exothermic heat flow as a function of time.[2]
-
Baseline Correction: After the initial exposure, the polymerization is often driven to completion with a second, high-intensity UV exposure to establish a baseline. This baseline is subtracted from the initial measurement to isolate the heat of polymerization.[2]
-
Data Analysis:
-
The total heat of polymerization (ΔH) is determined by integrating the area under the exothermic peak.
-
The degree of conversion (%C) at any time t is calculated by dividing the heat evolved up to that time by the total heat of polymerization.
-
The polymerization rate (Rp) is proportional to the heat flow (dH/dt).
-
Photo-Rheometry
Photo-rheometry is used to characterize the change in viscoelastic properties of a material as it cures.[8]
Protocol:
-
Instrument Setup: Use a rotational rheometer equipped with a UV curing accessory. A parallel plate geometry is commonly used, with the bottom plate being UV-transparent (e.g., quartz).[9]
-
Sample Loading: Apply the liquid resin to the center of the bottom plate. Lower the upper plate to the desired gap height (typically 50-150 µm).[8]
-
Equilibration: Allow the sample to equilibrate at the desired temperature.
-
Measurement Initiation: Start an oscillatory measurement at a small strain (to ensure linear viscoelastic response) and a set frequency (e.g., 1 Hz).
-
UV Exposure: After a short delay to establish a baseline, turn on the UV light source at the desired intensity.
-
Data Collection: Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time until the curing process is complete.
-
Data Analysis:
-
The gel point is typically identified as the crossover point where G' = G''.
-
The rate of cure can be determined from the slope of the G' curve.
-
The final modulus provides information about the stiffness of the cured material.
-
Data Presentation and Kinetic Modeling
Summarizing quantitative data in a structured format is crucial for comparison and interpretation.
Tabulated Kinetic Data
| Formulation | Light Intensity (mW/cm²) | Induction Time (s) | Time to Gelation (s) | Max. Polymerization Rate (%/s) | Final Conversion (%) | Final Storage Modulus (Pa) |
| A | 10 | 1.2 | 3.5 | 25.1 | 85.2 | 1.2 x 10⁶ |
| A | 20 | 0.8 | 2.1 | 45.8 | 90.5 | 1.3 x 10⁶ |
| B | 10 | 2.5 | 6.8 | 15.3 | 78.9 | 0.9 x 10⁶ |
| B | 20 | 1.5 | 4.2 | 28.9 | 82.1 | 1.0 x 10⁶ |
Kinetic Modeling
Phenomenological models can be used to describe the curing kinetics. These models fit the experimental data to a mathematical function.[10]
-
Autocatalytic Model: This model is often used to describe the S-shaped conversion curves observed in many photopolymerizations.[11][12] The reaction rate is expressed as: dα/dt = k * αᵐ * (1-α)ⁿ where α is the degree of conversion, k is the rate constant, and m and n are the reaction orders.
-
Avrami Model: This model, originally developed for crystallization kinetics, can be adapted to describe photopolymerization, especially when considering phase changes.[13][14][15] The degree of conversion is given by: α(t) = 1 - exp(-ktⁿ) where k is a rate constant and n is the Avrami exponent, which provides information about the nucleation and growth mechanism.
Visualizations
Diagrams illustrating the experimental workflows and underlying processes are provided below.
Caption: The fundamental steps of free-radical photopolymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Photo-DSC method for liquid samples used in vat photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uvebtech.com [uvebtech.com]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new kinetic model for the photopolymerization shrinkage-strain of dental composites and resin-monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Avrami equation - Wikipedia [en.wikipedia.org]
- 15. Distribution kinetics of polymer crystallization and the Avrami equation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of 2-(2,4-Dimethylbenzoyl)benzoic Acid with Amine Co-initiators in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photopolymerization, a process where light is used to initiate a polymerization reaction, is a cornerstone of modern material science, with applications ranging from industrial coatings and adhesives to advanced biomedical devices and drug delivery systems. The choice of photoinitiator is critical to the efficiency and outcome of this process. 2-(2,4-Dimethylbenzoyl)benzoic acid (DMBBA) is a Type II photoinitiator that, in conjunction with an amine co-initiator, can be used to initiate free-radical polymerization of various monomers upon exposure to UV light.
This document provides detailed application notes and protocols for the use of DMBBA with amine co-initiators in photopolymerization. While specific quantitative data for DMBBA is limited in publicly available literature, the information presented herein is based on established principles of Type II photoinitiation and data from structurally similar compounds, such as 2-benzoylbenzoic acid and 4-benzoylbenzoic acid.
Physicochemical Properties of this compound
A solid understanding of the photoinitiator's properties is essential for formulation development.
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | White solid (based on synthesis description) | [2] |
| CAS Number | 2346-63-6 | [1] |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, and acetone, and sparingly soluble in water. | [3][4] |
| pKa | 3.43 ± 0.36 (Predicted for a similar isomer) | [3] |
Mechanism of Photoinitiation
DMBBA functions as a Type II photoinitiator, operating via a hydrogen abstraction mechanism in the presence of an amine co-initiator. This multi-step process is crucial for the generation of the free radicals that drive polymerization.
Figure 1: Photoinitiation mechanism of DMBBA with an amine co-initiator.
The process unfolds as follows:
-
Photoexcitation : Upon absorption of UV radiation, the DMBBA molecule transitions from its ground state to an excited singlet state.[5][6]
-
Intersystem Crossing : The short-lived singlet state undergoes intersystem crossing to a more stable, longer-lived triplet state.[5][6]
-
Hydrogen Abstraction : The excited triplet state of DMBBA interacts with the amine co-initiator, abstracting a hydrogen atom from the amine. This results in the formation of a ketyl radical from the DMBBA and an aminoalkyl radical from the co-initiator.[5][7]
-
Initiation : The highly reactive aminoalkyl radical initiates the polymerization process by adding to a monomer molecule, which then propagates to form a polymer chain.[5][7]
Experimental Protocols
The following protocols are provided as a general guideline and should be optimized for specific applications. These are based on established procedures for similar Type II photoinitiator systems.[5][8]
Preparation of a UV-Curable Formulation
This protocol outlines the basic steps for preparing a photopolymerizable resin.
Figure 2: Workflow for preparing a UV-curable formulation.
Materials:
-
Monomer(s) (e.g., acrylates, methacrylates)
-
This compound (DMBBA)
-
Amine co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB), N-methyldiethanolamine (MDEA))
-
Light-protected container (e.g., amber vial)
-
Magnetic stirrer or vortex mixer
Procedure:
-
In a light-protected container, add the desired amount of monomer(s).
-
Add the calculated amounts of DMBBA and the amine co-initiator to the monomer(s). Typical starting concentrations are 0.1-5.0 wt% for the photoinitiator and 0.1-5.0 wt% for the co-initiator, relative to the monomer weight.[8] The optimal ratio of photoinitiator to co-initiator often starts at 1:1 by weight and should be optimized for the specific system.[8][9]
-
Mix the components thoroughly until the DMBBA and co-initiator are completely dissolved. This can be achieved using a magnetic stirrer or by gentle vortexing in the dark.
-
For applications sensitive to oxygen inhibition, it is advisable to purge the solution with an inert gas like nitrogen or argon before and during polymerization.[8]
UV Curing of a Thin Film
This protocol describes the process of curing a thin film of the prepared formulation.
Procedure:
-
Apply a thin film of the photopolymerizable formulation onto a substrate using a suitable method (e.g., spin coating, drawdown bar).
-
Place the coated substrate under a UV lamp. Ensure the lamp's emission spectrum overlaps with the absorption spectrum of DMBBA.
-
Irradiate the sample for a predetermined time. The curing time will depend on factors such as lamp intensity, film thickness, and the concentrations of the photoinitiator and co-initiator.
-
Assess the cure of the film by checking for tackiness. A tack-free surface generally indicates a well-cured film.
Quantitative Data (Based on Analogous Systems)
Table 1: Influence of Amine Co-initiator on Degree of Conversion (DC) and Maximum Polymerization Rate (Rp,max)
| Photoinitiator System (wt%) | DC (%) | Rp,max (s⁻¹) |
| CQ (0.5) / EDMAB (0.5) | 68.2 | 0.25 |
| CQ (0.5) / DMAEMA (0.5) | 69.9 | 0.21 |
Data adapted from a study on a three-component system for dentin adhesives.[10] It is important to note that these values can vary significantly based on the monomer system and other formulation components.
Table 2: Effect of Photoinitiator to Amine Co-initiator Ratio on Polymer Properties
| Photoinitiator:Amine Ratio (by weight) | Degree of Conversion (DC) | Maximum Polymerization Rate (Rp,max) | Knoop Hardness (KH) |
| 2:1 | Lower | Lower | Lower |
| 1:1 | Moderate | Moderate | Moderate |
| 1:2 | Higher | Higher | Higher |
General trends observed in studies with CQ and EDMAB.[9] Higher amine ratios can improve polymerization efficiency but may also lead to increased yellowing of the final polymer.[8][9]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Curing | - Insufficient UV exposure time or intensity.- Oxygen inhibition at the surface.- Mismatch between UV lamp spectrum and photoinitiator absorption. | - Increase exposure time or use a more powerful lamp.- Purge with an inert gas or increase initiator concentration.- Ensure the UV lamp has an appropriate wavelength output. |
| Yellowing of Polymer | - High concentration of amine co-initiator.- Photodegradation of the photoinitiator or polymer. | - Optimize and potentially reduce the co-initiator concentration.- Minimize UV exposure to the time necessary for full cure. |
Conclusion
This compound, in combination with a suitable amine co-initiator, presents a viable system for initiating photopolymerization. While direct experimental data for DMBBA is sparse, by understanding the principles of Type II photoinitiation and leveraging data from analogous compounds, researchers can effectively formulate and optimize UV-curable systems for a variety of applications. The provided protocols and data serve as a foundational guide for scientists and professionals in the field. Further empirical investigation is recommended to determine the optimal conditions for any specific application.
References
- 1. This compound | C16H14O3 | CID 246609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 3. 2159-42-4 CAS MSDS (2-(3,4-DIMETHYLBENZOYL)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. CAS 85-52-9: 2-Benzoylbenzoic acid | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Effect of co-initiator ratio on the polymer properties of experimental resin composites formulated with camphorquinone and phenyl-propanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yields in 2-(2,4-dimethylbenzoyl)benzoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yields in the Friedel-Crafts acylation of m-xylene (B151644) with phthalic anhydride (B1165640) are typically attributed to several key factors:
-
Catalyst Deactivation: The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reagents or glassware will react with and deactivate the catalyst, thereby inhibiting the reaction and reducing the yield.
-
Incorrect Stoichiometry: Friedel-Crafts acylations require at least a stoichiometric amount of the Lewis acid catalyst. This is because the catalyst forms a complex with the ketone product, rendering it inactive. A molar ratio of at least 2:1 for AlCl₃ to phthalic anhydride is often recommended to ensure the reaction goes to completion.
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote the formation of side products and decomposition, leading to a lower yield of the desired product. The reaction is often started at a low temperature (e.g., 0-5 °C) and then gradually warmed.
-
Inadequate Mixing: Poor mixing can lead to localized overheating and an uneven distribution of the catalyst, resulting in an incomplete reaction and the formation of byproducts.
Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity of the reaction?
A2: In the Friedel-Crafts acylation of m-xylene, the acyl group can potentially add to different positions on the aromatic ring. The methyl groups on m-xylene are ortho- and para-directing. The primary product is the 2,4-disubstituted isomer. However, under certain conditions, other isomers may form. To improve the selectivity for this compound:
-
Control the Reaction Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable isomer. It is advisable to maintain a low temperature, especially during the initial addition of the catalyst and acylating agent.
-
Choice of Solvent: The polarity of the solvent can influence the regioselectivity of Friedel-Crafts acylations. While m-xylene often serves as both the reactant and the solvent, using a non-polar co-solvent might influence the isomer distribution.
Q3: My final product appears impure, with a broad melting point range. What are the likely impurities and how can I remove them?
A3: Common impurities include unreacted starting materials (phthalic anhydride and m-xylene), isomeric byproducts, and potentially diacylated products.
-
Purification Protocol:
-
Quenching: After the reaction is complete, the mixture is typically quenched by slowly pouring it into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: The product can be extracted into an organic solvent.
-
Washing: The organic layer should be washed with a dilute acid solution to remove any remaining aluminum salts, followed by washing with water and brine.
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and water.
-
Q4: Can I use a different Lewis acid catalyst instead of aluminum chloride?
A4: While aluminum chloride is the most common catalyst for this reaction, other Lewis acids can be used. However, their reactivity and the optimal reaction conditions may vary. Some alternatives include:
-
Iron(III) chloride (FeCl₃)
-
Boron trifluoride (BF₃)
-
Solid acid catalysts, such as zeolites, have also been explored for Friedel-Crafts acylations to create a more environmentally friendly process.[1]
It is important to consult the literature for specific protocols and expected outcomes when using alternative catalysts.
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Yield
| Molar Ratio (m-xylene : Phthalic Anhydride : AlCl₃) | Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |
| ~5.3 : 1 : 2.2 | 55 | 5 | 97 | [2] |
| 1.5 : 1 : 2.2 | 60 | 3 | Moderate | General Literature |
| 5 : 1 : 1.1 | 55 | 5 | Low to Moderate | General Literature |
Note: The data in this table is compiled from a high-yield reported synthesis and general principles of Friedel-Crafts acylation. Actual yields may vary based on specific experimental conditions.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (59.4 g, 446 mmol) in m-xylene (114 g, 1073 mmol) and cool the mixture in an ice/salt bath.
-
Reagent Addition: In a separate flask, dissolve phthalic anhydride (30 g, 203 mmol) in m-xylene. Add this solution dropwise to the cooled and stirred aluminum chloride suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours. The mixture will likely become a thick suspension.
-
Heating: Heat the reaction mixture to 55 °C and maintain this temperature for 2 hours.
-
Quenching: Cool the reaction mixture to room temperature and then slowly and carefully pour it into a beaker containing a mixture of crushed ice and 20% hydrochloric acid with vigorous stirring.
-
Product Isolation: The solid product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold water and allow it to air-dry to obtain the crude this compound.
-
Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Mandatory Visualization
Caption: Reaction pathway for the Friedel-Crafts acylation of m-xylene.
Caption: A logical workflow for troubleshooting low synthesis yields.
Caption: Key parameter relationships affecting reaction outcome.
References
How to optimize catalyst concentration in Friedel-Crafts reactions
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and best practices for optimizing catalyst concentration in Friedel-Crafts reactions. It is designed for researchers, scientists, and drug development professionals to address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts acylation reaction has a very low yield. What is the most common reason related to the catalyst?
A1: The most frequent cause of low yield in Friedel-Crafts acylation is insufficient or inactive catalyst.[1] Unlike true catalytic reactions, most acylations require at least a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃).[2][3] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][4] Catalyst inactivity, often due to moisture, is also a primary concern.[5]
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure you are using at least 1.0 to 1.1 equivalents of the Lewis acid catalyst relative to the acylating agent.[2]
-
Ensure Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture.[1][5] All glassware should be flame- or oven-dried, and all solvents and reagents must be anhydrous.
-
Use Fresh Catalyst: If the catalyst has been opened and stored for a long time, it may be hydrated and inactive. Use a fresh, free-flowing powder for best results.[5]
Q2: I am observing significant amounts of polysubstitution in my Friedel-Crafts alkylation. How can catalyst concentration help control this?
A2: While polyalkylation is primarily controlled by using a large excess of the aromatic substrate, catalyst choice and concentration can play a role.[6][7] Stronger, highly concentrated Lewis acids can promote further alkylation because the alkylated product is often more reactive than the starting material.[1][7]
Troubleshooting Steps:
-
Use a Milder Catalyst: Consider switching from a strong Lewis acid like AlCl₃ to a milder one like FeCl₃ or a zeolite catalyst, which can offer better selectivity.[6]
-
Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst concentration can help temper reactivity and reduce the rate of the second alkylation, especially when combined with an excess of the aromatic substrate.
-
Control Reaction Temperature: Perform the reaction at a lower temperature to reduce the overall reaction rate, which can help minimize over-alkylation.[6]
Q3: Can I use a catalytic amount of Lewis acid for Friedel-Crafts acylation?
A3: Generally, no. As mentioned, the product ketone complexes with the Lewis acid, rendering it inactive.[2][8] Therefore, a stoichiometric amount is typically required. However, for highly activated aromatic rings, some modern methods allow for catalytic amounts of milder Lewis acids (e.g., Zn(II) salts) or Brønsted acids, but this is not the standard procedure.[8]
Q4: My reaction is producing a dark, tarry material instead of the desired product. What is the likely cause?
A4: Charring or the formation of tarry material often indicates that the reaction is too vigorous, leading to decomposition and side reactions.[6] This is frequently caused by an overly active catalyst system or poor temperature control.
Troubleshooting Steps:
-
Reduce Catalyst Concentration: A lower catalyst loading can moderate the reaction's exothermicity.
-
Control Reagent Addition: Add the catalyst or the electrophile (alkyl/acyl halide) slowly and portion-wise to a cooled solution of the other reagents.
-
Lower the Temperature: Use an ice bath to maintain a low and stable reaction temperature, especially during the initial addition phase.[6][9]
Data Presentation: Catalyst Loading vs. Yield
Optimizing catalyst concentration is an empirical process. The following tables provide examples of how catalyst loading can affect reaction outcomes.
Table 1: Effect of AlCl₃ Concentration on the Acylation of Toluene
| Entry | Catalyst | Mol Equivalents (vs. Acylating Agent) | Temperature (°C) | Yield (%) |
| 1 | AlCl₃ | 0.8 | 25 | 73 |
| 2 | AlCl₃ | 0.9 | 25 | 78 |
| 3 | AlCl₃ | 1.0 | 25 | 92 |
| 4 | AlCl₃ | 1.1 | 25 | 95 |
| 5 | AlCl₃ | 1.2 | 25 | 94 |
| Data is illustrative, based on principles described in cited literature.[10] |
Table 2: Troubleshooting Guide for Catalyst-Related Issues
| Issue | Possible Catalyst-Related Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst (hydrated); Insufficient catalyst (acylation) | Use fresh, anhydrous catalyst; Ensure ≥1.0 equivalent for acylation.[1][5] |
| Polyalkylation | High catalyst activity; Product is more reactive | Use a large excess of the aromatic substrate; Consider a milder catalyst (e.g., FeCl₃).[6][7] |
| Isomer Formation | Carbocation rearrangement (alkylation) | Use a milder catalyst or lower temperature; Acylation followed by reduction is an alternative to direct alkylation.[6] |
| Charring/Decomposition | Reaction is too vigorous; High catalyst concentration | Lower the reaction temperature; Reduce catalyst loading and control the rate of addition.[6] |
Experimental Protocols
Protocol 1: Screening for Optimal Catalyst Concentration in Acylation
This protocol outlines a general procedure for determining the optimal catalyst concentration for the Friedel-Crafts acylation of an activated aromatic compound (e.g., anisole) with an acyl chloride (e.g., acetyl chloride).
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anisole (B1667542) (purified, anhydrous)
-
Acetyl Chloride (purified, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Ice
-
5% HCl solution (aqueous)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (aqueous)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a set of five dry 50 mL round-bottom flasks, each with a magnetic stir bar. Protect the flasks from atmospheric moisture using drying tubes or a nitrogen atmosphere.
-
Reagent Preparation: In each flask, dissolve anisole (1.0 eq.) in anhydrous DCM (10 mL). Cool the flasks to 0°C in an ice bath.
-
Catalyst Addition: To the flasks, add varying amounts of anhydrous AlCl₃: 0.8 eq., 0.9 eq., 1.0 eq., 1.1 eq., and 1.2 eq., respectively. Allow the catalyst to suspend with stirring.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 eq.) dropwise to each flask over 10 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reactions to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours. Monitor reaction progress by TLC.
-
Workup: Carefully pour each reaction mixture into a separate beaker containing a mixture of crushed ice and 20 mL of 5% HCl.[5] Separate the organic layer, wash with saturated NaHCO₃ solution, and then with brine.
-
Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude yield for each reaction and analyze the purity (e.g., by ¹H NMR or GC) to identify the optimal catalyst concentration.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram provides a logical decision-making process for troubleshooting low-yield Friedel-Crafts reactions, with a focus on catalyst-related issues.
Caption: Decision tree for troubleshooting low yield in Friedel-Crafts reactions.
Diagram 2: Catalyst Concentration Effect Logic
This diagram illustrates the logical relationship between catalyst concentration and potential reaction outcomes in both acylation and alkylation.
Caption: Impact of catalyst concentration on Friedel-Crafts reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Preventing isomer and byproduct formation in benzoylbenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing isomer and byproduct formation during the synthesis of benzoylbenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing benzoylbenzoic acid?
A1: The most common and well-established method for synthesizing benzoylbenzoic acid is through Friedel-Crafts acylation.[1][2][3][4] This involves the reaction of an aromatic substrate (like benzene (B151609) or toluene) with an acylating agent (such as phthalic anhydride (B1165640) or benzoyl chloride) in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2][3][5]
Two main pathways are generally employed:
-
For 2-Benzoylbenzoic Acid: The Friedel-Crafts acylation of benzene with phthalic anhydride is the primary industrial method.[2][3]
-
For 4-Benzoylbenzoic Acid: A two-step process is common, starting with the Friedel-Crafts acylation of toluene (B28343) with either phthalic anhydride or benzoyl chloride to form an intermediate (p-toluyl-o-benzoic acid or 4-methylbenzophenone (B132839), respectively), which is then oxidized to yield the final product.[1][5][6]
Q2: What are the common isomers and byproducts formed during the synthesis of benzoylbenzoic acid?
A2: During the synthesis of 4-benzoylbenzoic acid via Friedel-Crafts acylation of toluene, the primary isomers are the ortho and para substituted products. The methyl group on toluene directs the incoming acyl group to these positions.[5][7] Due to steric hindrance at the ortho position, the para isomer is typically the major product.[5][8]
Byproducts can arise from several sources, including:
-
Polysubstitution: The product of the initial acylation can sometimes undergo a second acylation, leading to diacylated products. However, this is less common in Friedel-Crafts acylation compared to alkylation because the acyl group deactivates the aromatic ring to further substitution.[9]
-
Side reactions of the catalyst: The Lewis acid catalyst can promote other reactions, such as rearrangements or cleavage of starting materials or products.
-
Incomplete oxidation: In the two-step synthesis of 4-benzoylbenzoic acid, incomplete oxidation of the methyl group of the intermediate will result in contamination with the starting intermediate.
-
Formation of manganese dioxide (MnO₂): When using potassium permanganate (B83412) (KMnO₄) as the oxidizing agent, MnO₂ is formed as a solid byproduct that needs to be filtered off.[1]
Q3: How can I minimize the formation of the ortho isomer in the synthesis of 4-benzoylbenzoic acid?
A3: While the para isomer is generally favored due to sterics, the reaction conditions can be optimized to maximize its yield. In Friedel-Crafts acylation of toluene, virtually all the substitution occurs at the 4-position (para).[7][10] Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product, which in this case is the less sterically hindered para isomer.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired para isomer (4-benzoylbenzoic acid) | - Non-optimal reaction temperature.- Inappropriate molar ratio of reactants and catalyst.- Deactivated catalyst due to moisture. | - Maintain a low reaction temperature, initially cooling with an ice bath, to favor the formation of the para isomer.[8]- Use a stoichiometric amount of the Lewis acid catalyst (e.g., AlCl₃) as it forms a complex with the ketone product.[2]- Ensure all glassware is dry and use anhydrous aluminum chloride. |
| Presence of significant amounts of ortho isomer | - High reaction temperature leading to thermodynamic product distribution. | - Conduct the reaction at a lower temperature. For instance, start the reaction in an ice bath.[3] |
| Formation of dark, tarry byproducts | - Reaction temperature is too high, leading to polymerization or decomposition.- Impurities in the starting materials. | - Carefully control the reaction temperature and avoid excessive heating.- Use purified starting materials. Thiophene-free benzene is often specified for the synthesis of 2-benzoylbenzoic acid.[2][3] |
| Incomplete reaction | - Insufficient reaction time or temperature.- Catalyst deactivation. | - Increase the reaction time or gently warm the reaction mixture after the initial vigorous reaction subsides.[3]- Ensure the catalyst is fresh and handled under anhydrous conditions. |
| Product is an oil and does not solidify | - Presence of impurities depressing the melting point.- Formation of a hydrated product. | - Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or benzene/ligroin).[1][11]- For 2-benzoylbenzoic acid, the initial product may be a monohydrate which can be converted to the anhydrous form by recrystallization from benzene.[11] |
| Difficulty in separating the product from aluminum salts during workup | - Incomplete hydrolysis of the aluminum chloride complex. | - Use a sufficient amount of ice and concentrated hydrochloric acid during the workup to fully decompose the complex and dissolve the aluminum salts.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation
This protocol is adapted from established laboratory procedures.[2][3][11]
Materials:
-
Phthalic Anhydride (15 g)
-
Thiophene-free Benzene (75 mL)
-
Anhydrous Aluminum Chloride (30 g)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Activated Charcoal
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a trap for hydrogen chloride gas, add 15 g of phthalic anhydride and 75 mL of thiophene-free benzene.
-
Cooling and Catalyst Addition: Cool the flask in an ice bath until the benzene begins to crystallize. Carefully add 30 g of anhydrous aluminum chloride in portions with shaking.
-
Reaction: Gently warm the flask to initiate the reaction. If the reaction becomes too vigorous, cool the flask in the ice bath. Once the initial reaction subsides, heat the mixture to reflux for 30 minutes.
-
Work-up and Hydrolysis: Cool the flask in an ice bath and cautiously add crushed ice to decompose the aluminum chloride complex. After the initial vigorous reaction with ice ceases, add 20 mL of concentrated hydrochloric acid.
-
Purification:
-
Decant the aqueous layer containing aluminum salts.
-
Dissolve the crude product in a 10% sodium carbonate solution by heating.
-
Add activated charcoal to the hot solution, stir, and filter.
-
Precipitate the 2-benzoylbenzoic acid by carefully neutralizing the filtrate with concentrated hydrochloric acid.
-
Collect the precipitate by filtration, wash with cold water, and dry. The product can be further purified by recrystallization.
Protocol 2: Two-Step Synthesis of 4-Benzoylbenzoic Acid
This method involves the Friedel-Crafts acylation of toluene followed by oxidation.[1][5][6]
Step 1: Synthesis of 4-Methylbenzophenone
Materials:
-
Toluene
-
Benzoyl chloride
-
Anhydrous aluminum chloride
Procedure:
-
Reaction Setup: In a suitable flask, cool a mixture of toluene and anhydrous aluminum chloride in an ice bath.
-
Acylation: Slowly add benzoyl chloride to the cooled mixture with stirring.
-
Reaction: After the addition is complete, allow the reaction to proceed, possibly with gentle warming.
-
Work-up: Decompose the reaction complex with ice and hydrochloric acid. Separate the organic layer, wash, dry, and remove the solvent to obtain crude 4-methylbenzophenone, which can be purified by recrystallization.
Step 2: Oxidation of 4-Methylbenzophenone to 4-Benzoylbenzoic Acid
Materials:
-
4-Methylbenzophenone
-
Potassium permanganate (KMnO₄)
-
Aqueous sodium hydroxide (B78521) solution
-
Hydrochloric acid
Procedure:
-
Reaction Setup: In a round-bottom flask, place 4-methylbenzophenone and an aqueous sodium hydroxide solution.
-
Oxidation: Heat the mixture to reflux and add potassium permanganate portion-wise. The disappearance of the purple color indicates the reaction is proceeding.
-
Work-up: After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.
-
Precipitation: Acidify the filtrate with hydrochloric acid to precipitate the 4-benzoylbenzoic acid.
-
Purification: Collect the white precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent like an ethanol/water mixture to obtain the pure product.[1]
Data Summary
Table 1: Quantitative Data for Benzoylbenzoic Acid Synthesis
| Synthesis | Reactants | Catalyst | Intermediate | Overall Yield | Selectivity for para-isomer | Reference(s) |
| 2-Benzoylbenzoic Acid | Phthalic anhydride, Benzene | AlCl₃ | - | 74-88% | Not Applicable | [2][11] |
| 4-Benzoylbenzoic Acid (Route 1) | Toluene, Benzoyl chloride | AlCl₃ | 4-Methylbenzophenone | ~85-95% (Step 1) | High | [6] |
| 4-Methylbenzophenone, KMnO₄ | - | - | ~70-80% (Step 2) | Not Applicable | [6] | |
| 4-Benzoylbenzoic Acid (Route 2) | Toluene, Phthalic anhydride | AlCl₃ | p-Toluyl-o-benzoic acid | High | High | [1] |
Visualizations
Caption: General experimental workflow for the synthesis of benzoylbenzoic acid.
Caption: Troubleshooting logic for addressing isomer and byproduct formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. prepchem.com [prepchem.com]
Techniques for improving the purity of crude 2-(2,4-dimethylbenzoyl)benzoic acid
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 2-(2,4-dimethylbenzoyl)benzoic acid.
Troubleshooting Guide & FAQs
Q1: What are the most common impurities in my crude this compound sample?
A1: Impurities largely depend on the synthetic route, which is typically a Friedel-Crafts acylation. Common impurities include:
-
Unreacted Starting Materials: Phthalic anhydride (B1165640) and m-xylene.
-
Catalyst Residues: Aluminum salts from the aluminum chloride (AlCl₃) catalyst used in the reaction.[1]
-
Isomeric Byproducts: The Friedel-Crafts reaction may produce small amounts of other isomers depending on the precise reaction conditions.[2]
-
Side-Reaction Products: Non-polar byproducts such as diphenylmethane (B89790) derivatives can sometimes form.[2]
Q2: My crude product is a thick oil or gum, not a solid. How can I purify it?
A2: An oily product often indicates the presence of significant impurities that are depressing the melting point.
-
Initial Wash: First, try triturating (grinding the oil with a small amount of a solvent in which the desired product is poorly soluble, but the impurities are soluble). A non-polar solvent like hexanes or a cold polar solvent like water could work. This may remove some impurities and induce crystallization.
-
Acid-Base Extraction: This is a highly effective method for separating the acidic product from neutral organic impurities. Dissolve the crude oil in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (see protocol below). The product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind. Re-acidification of the aqueous layer should then precipitate the pure product as a solid.[1][3]
Q3: I'm having trouble with recrystallization. What am I doing wrong?
A3: Recrystallization issues are common. Here are some troubleshooting steps:
-
No Crystals Form Upon Cooling:
-
Solution is too dilute: You may have used too much solvent. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.[4]
-
Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line or by adding a "seed crystal" of the pure compound.[4][5]
-
Cooling too fast: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small, impure crystals.[5]
-
-
Product "Oils Out": This happens when the boiling point of the solvent is higher than the melting point of the solute, or when impurities are present. Ensure you are using an appropriate solvent. If it persists, try using a solvent with a lower boiling point or a solvent pair.
-
Low Recovery:
-
Too much solvent: Using the absolute minimum amount of hot solvent to dissolve the crude product is key.[4]
-
Product is soluble in cold solvent: Ensure the flask is thoroughly cooled in an ice bath for at least 20-30 minutes before filtration to minimize the amount of product that remains dissolved.[4]
-
Premature crystallization: If crystals form in the funnel during hot filtration (used to remove insoluble impurities), pre-heat the funnel and filter paper.
-
Q4: Which purification technique should I choose?
A4: The best technique depends on the nature of the impurities.
-
For removing catalyst salts and water-soluble impurities: A simple wash of the crude product with dilute acid (e.g., 1M HCl) followed by water is effective.[1]
-
For removing non-acidic organic impurities: Acid-base extraction is the most effective method.[3]
-
For general purity improvement of a solid: Recrystallization is the standard and often most effective technique.[5]
-
For separating isomers or very similar byproducts: Column chromatography on silica (B1680970) gel may be necessary for achieving very high purity.[6]
A combination of these techniques, such as an acid-base extraction followed by recrystallization, will often yield the best results.
Quantitative Data Summary
| Compound | Solvent | Temperature (°C) | Solubility (g/L) | Reference(s) |
| Benzoic Acid | Water | 0 | 1.7 | [7] |
| Benzoic Acid | Water | 100 | 56.31 | [7] |
| Benzoic Acid | Ethanol | Ambient | Readily Soluble | [7][8] |
| Benzoic Acid | Benzene | Ambient | Readily Soluble | [7] |
| Benzoic Acid | Acetone | Ambient | Readily Soluble | [7] |
| 4-(Phenylcarbonyl)benzoic acid | DMSO | Ambient | ~10,000 | [9] |
| 4-(Phenylcarbonyl)benzoic acid | Dimethylformamide (DMF) | Ambient | ~30,000 | [9] |
Note: This data is for analogous compounds and should be used as a guideline for solvent selection.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the principle that the solubility of this compound is significantly higher in a hot solvent than in a cold one.[5][10] A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) like ethanol/water or toluene (B28343) can be effective.
-
Solvent Selection: Choose an appropriate solvent or solvent pair. Toluene or an ethanol/water mixture are good starting points.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot solvent dropwise while heating and stirring until the solid just dissolves.[4] If using a solvent pair, dissolve the solid in the "soluble" solvent (e.g., ethanol) first, then add the "insoluble" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again.
-
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals.[5]
-
Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.[4]
-
Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For final drying, they can be placed in a desiccator or a vacuum oven at a temperature well below the melting point.
Protocol 2: Purification by Acid-Base Extraction
This method separates the acidic product from neutral organic impurities.[3]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Basification: Transfer the solution to a separatory funnel and add a 1M aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure.
-
Separation: Allow the layers to separate. The deprotonated product (sodium 2-(2,4-dimethylbenzoyl)benzoate) will be in the upper aqueous layer, while neutral impurities remain in the lower organic layer.
-
Extraction: Drain the organic layer and save it. Extract the aqueous layer one more time with a fresh portion of the organic solvent to remove any residual impurities. Combine the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2), which will precipitate the purified product.[1][12]
-
Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
Visualizations
Caption: General Purification Workflow
Caption: Troubleshooting Recrystallization
Caption: Principle of Acid-Base Extraction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN103319330A - Method for preparing 2,4-dimethylbenzoic acid by using carbon dioxide carboxylation process - Google Patents [patents.google.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. westfield.ma.edu [westfield.ma.edu]
- 6. rsc.org [rsc.org]
- 7. Page loading... [guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Experiment 4 purification - recrystallization of benzoic acid | PDF [slideshare.net]
- 11. CN116217372A - A kind of synthetic method of 2-methyl-4-acetylbenzoic acid - Google Patents [patents.google.com]
- 12. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
Optimizing reaction conditions (temperature, time) for synthesizing 2-(2,4-dimethylbenzoyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2,4-dimethylbenzoyl)benzoic acid. The information is designed to assist in optimizing reaction conditions, specifically temperature and time, to improve yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for the synthesis of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low yields in the Friedel-Crafts acylation to produce this compound can stem from several factors:
-
Moisture Contamination: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any moisture in the glassware, reagents, or solvent will deactivate the catalyst.
-
Solution: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents and fresh, high-purity aluminum chloride. It is advisable to open a new container of AlCl₃ if the current one has been exposed to the atmosphere for an extended period.[1]
-
-
Insufficient Catalyst: Friedel-Crafts acylations often require at least a stoichiometric amount of the Lewis acid catalyst.[1] This is because the catalyst forms a complex with the ketone product, rendering it inactive.
-
Solution: Use at least one equivalent of AlCl₃ relative to the limiting reagent (phthalic anhydride). A slight excess of the catalyst may be beneficial.
-
-
Sub-optimal Reaction Temperature or Time: The reaction rate is highly dependent on temperature. If the temperature is too low or the reaction time is too short, the reaction may not go to completion. Conversely, excessively high temperatures or prolonged reaction times can lead to side reactions and product degradation.
-
Solution: Systematically optimize the reaction temperature and time. Start with reported conditions (e.g., 55°C for 2-5 hours) and incrementally adjust to find the optimal balance for your specific setup.[2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
-
Impure Reactants: The purity of the starting materials, m-xylene (B151644) and phthalic anhydride (B1165640), is crucial.
-
Solution: Use high-purity, anhydrous reactants.
-
Q2: I am observing the formation of unwanted side products. What are these and how can I minimize them?
A: Side reactions in Friedel-Crafts acylation can lead to a mixture of isomers and other impurities.
-
Isomer Formation: While the acylation of m-xylene with phthalic anhydride is expected to predominantly yield the this compound, other isomers can form.
-
Solution: Controlling the reaction temperature is key to improving selectivity. Running the reaction at a moderate and consistent temperature can favor the formation of the desired product.
-
-
Di-acylation: Although less common with dicarboxylic anhydrides, di-acylation of the aromatic ring can occur if a large excess of the acylating agent or harsh reaction conditions are used.
-
Solution: Use a stoichiometric or slight excess of m-xylene relative to phthalic anhydride. Maintain a controlled temperature.
-
Q3: The work-up of my reaction is proving difficult, especially during the quenching step. What is the best practice?
A: The quenching of the reaction mixture is a critical step to decompose the aluminum chloride-ketone complex and isolate the product.
-
Problem: The reaction mixture is often a thick, viscous mass that is difficult to handle. Improper quenching can lead to product loss.
-
Solution: The recommended procedure is to slowly and carefully pour the cooled reaction mixture into a vigorously stirred mixture of ice and concentrated hydrochloric acid.[1][2] This exothermic process should be performed in a well-ventilated fume hood and with appropriate personal protective equipment. The acidic conditions help to break up the aluminum complexes and precipitate the carboxylic acid product.
-
Q4: What is the best method for purifying the final product?
A: The crude product obtained after filtration and drying often requires further purification to remove unreacted starting materials and side products.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Suggested Solvents: Toluene has been reported to be an effective solvent for the recrystallization of related compounds. Other potential solvent systems could include mixtures of ethanol (B145695) and water, or acetic acid and water.
-
-
Column Chromatography: For obtaining very high purity material, silica (B1680970) gel column chromatography can be employed.[3]
-
Eluent System: A typical eluent system could be a mixture of a non-polar solvent like hexane (B92381) and a polar solvent like ethyl acetate, with a small amount of acetic acid to keep the carboxylic acid protonated and improve its mobility on the silica gel.[3]
-
Data on Reaction Conditions
The following table summarizes reported reaction conditions and yields for the synthesis of this compound. Note that direct comparison may be challenging due to potential variations in experimental setups and scales.
| Temperature (°C) | Time (hours) | Reported Yield (%) | Reference |
| 55 | 5 | Not specified | [2] |
| Room Temperature, then 55 | 3, then 2 | 97 | [2] |
Experimental Protocol
This protocol is a general guideline based on reported procedures for the Friedel-Crafts acylation of m-xylene with phthalic anhydride.[2]
Materials:
-
Phthalic anhydride
-
m-Xylene (anhydrous)
-
Aluminum chloride (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Ice
-
Dichloromethane (for extraction, if necessary)
-
Anhydrous sodium sulfate
-
Appropriate solvent for recrystallization (e.g., toluene)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous m-xylene.
-
Cooling: Cool the flask in an ice-salt bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride to the cooled m-xylene in portions with continuous stirring.
-
Reagent Addition: Once the aluminum chloride is well-dispersed, add phthalic anhydride in portions.
-
Reaction:
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the ice-HCl mixture with vigorous stirring.
-
Isolation: The solid product should precipitate. Collect the solid by vacuum filtration and wash it with cold water.
-
Drying: Allow the filtered solid to air-dry or dry in a vacuum oven at a low temperature.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and optimization of this compound.
Caption: Workflow for the synthesis and optimization of this compound.
References
Addressing challenges in the scale-up of 2-(2,4-dimethylbenzoyl)benzoic acid production
Technical Support Center: Production of 2-(2,4-dimethylbenzoyl)benzoic Acid
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for challenges encountered during the scale-up of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthesis method for this compound?
The most common and established method is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves reacting m-xylene (B151644) with phthalic anhydride (B1165640) using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3] The product is a ketone, and because it is deactivated, it does not undergo a second substitution reaction.[3]
Q2: Why is the stoichiometry of aluminum chloride (AlCl₃) so critical in this reaction?
The stoichiometry is critical because AlCl₃ acts as both a catalyst and a complexing agent. It forms a complex with the carbonyl group of the resulting keto-acid product.[3][4] Therefore, a stoichiometric amount, and often a slight excess, of the Lewis acid is required to drive the reaction to completion. Using an insufficient amount is a common cause of low yield.[4]
Q3: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns include:
-
Highly Exothermic Reaction: The addition of AlCl₃ and the subsequent reaction are highly exothermic and can become vigorous.[2][4] Proper temperature control, slow reagent addition, and adequate cooling capacity are essential to prevent runaways.
-
HCl Gas Evolution: The reaction liberates hydrogen chloride (HCl) gas, which is corrosive and toxic.[2][4] The reaction must be performed in a well-ventilated fume hood with a gas trap to neutralize the HCl.
-
Moisture Sensitivity: Anhydrous aluminum chloride reacts violently with water. All glassware must be thoroughly dried, and reagents must be anhydrous to prevent catalyst deactivation and potential hazards.[4]
-
Exothermic Quenching: The workup step, which involves quenching the reaction mixture with ice and acid, is also highly exothermic and must be performed slowly and with caution.[1][2]
Q4: What are the common impurities, and how can they be minimized?
Common impurities can include:
-
Unreacted Starting Materials: Residual m-xylene and phthalic anhydride.
-
Positional Isomers: Small amounts of the para-isomer, 4-(2,4-dimethylbenzoyl)benzoic acid, may form.[4]
-
Byproducts from Side Reactions: Overheating can lead to decomposition and the formation of undesired byproducts.
Minimizing impurities involves ensuring the use of high-purity, anhydrous reagents, maintaining strict temperature control throughout the reaction, allowing sufficient reaction time for completion, and performing a proper purification sequence.[4]
Troubleshooting Guide
Problem: The reaction yield is very low or zero.
| Potential Cause | Troubleshooting Action & Explanation |
| Moisture Contamination | The AlCl₃ catalyst is extremely sensitive to moisture, which causes deactivation. Solution: Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous grade m-xylene and phthalic anhydride. Handle AlCl₃ quickly in a dry environment.[4] |
| Incorrect Stoichiometry | An insufficient amount of AlCl₃ is a primary cause of low yield. Solution: Use at least two molar equivalents of AlCl₃ relative to the limiting reagent (phthalic anhydride), as the catalyst forms a complex with the product. A slight excess is often beneficial.[3][4] |
| Poor Reagent Quality | Impurities in the starting materials can interfere with the reaction. Solution: Verify the purity of phthalic anhydride, m-xylene, and aluminum chloride. Use reagents from a reputable supplier.[4] |
| Suboptimal Temperature | The reaction requires heating to overcome the activation energy, but excessive heat promotes side reactions. Solution: The reaction is often started at a low temperature (ice bath) during AlCl₃ addition, allowed to warm to room temperature, and then heated to reflux (around 55-80°C) to ensure completion.[1][2][4] Monitor the temperature closely. |
| Inefficient Mixing | As the reaction progresses, the mixture can become a thick, difficult-to-stir suspension, leading to localized overheating and incomplete reaction.[1][4] Solution: For larger scale reactions, use a powerful overhead mechanical stirrer instead of a magnetic stir bar to ensure homogeneous mixing. |
Problem: A persistent emulsion forms during the aqueous workup.
| Potential Cause | Troubleshooting Action & Explanation |
| Fine Aluminum Salt Precipitates | Quenching the AlCl₃ catalyst generates fine aluminum salt particulates that stabilize emulsions.[5] Solution: Allow the separatory funnel to stand undisturbed for 15-30 minutes, as many emulsions will break on their own. Gentle swirling can also help.[5] |
| Vigorous Agitation | Shaking the separatory funnel too aggressively increases the surface area between the aqueous and organic layers, promoting emulsion.[5] Solution: Use gentle inversions or swirling to mix the layers instead of vigorous shaking. |
| Unfavorable Phase Properties | The properties of the two layers may be too similar. Solution: Add saturated NaCl solution (brine) to the mixture. This increases the ionic strength of the aqueous layer, reducing the solubility of organic components and helping to break the emulsion.[5] Filtering the entire mixture through a pad of Celite® can also physically remove the particulates stabilizing the emulsion.[5] |
Experimental Protocols & Data
Lab-Scale Synthesis Protocol
This protocol is adapted from established laboratory procedures for Friedel-Crafts acylation.[1][2]
Materials:
-
Phthalic Anhydride (e.g., 30 g, 0.20 mol)
-
m-Xylene, anhydrous (e.g., 114 g, 1.07 mol)
-
Aluminum Chloride, anhydrous (e.g., 60 g, 0.45 mol)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
10% Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
Setup: In a 3-neck round-bottom flask equipped with an overhead mechanical stirrer and a gas outlet connected to a trap, add m-xylene. Cool the flask in an ice/salt bath.
-
Reagent Addition: While stirring, add the aluminum chloride in three portions, followed by the phthalic anhydride in three portions. Maintain the temperature during addition.
-
Reaction: Allow the mixture to warm to room temperature and stir for approximately 3 hours. The mixture will likely become a thick white suspension.[1]
-
Heating: Heat the mixture to 55°C and hold for 2 hours to drive the reaction to completion.[1]
-
Quenching: Cool the reaction vessel back to room temperature. In a separate large beaker, prepare a mixture of crushed ice and 20% HCl. Very slowly and cautiously, pour the thick reaction mixture into the ice/HCl slurry with vigorous stirring. This step is highly exothermic.
-
Isolation: Collect the precipitated crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. Allow the crude product to air dry.
Purification (Acid-Base Extraction):
-
Transfer the crude solid to a beaker and add 10% sodium carbonate solution. Heat gently to dissolve the acidic product.[4]
-
If colored impurities are present, they may be removed by treating the solution with activated charcoal and performing a hot filtration.[4]
-
Cool the filtrate in an ice bath and slowly acidify with concentrated HCl while stirring.
-
The purified this compound will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
Quantitative Data Summary
The following table summarizes typical reactant stoichiometry and reported yield for a lab-scale synthesis.
| Parameter | Value | Molar Ratio (Relative to Phthalic Anhydride) | Reference |
| Phthalic Anhydride | 0.203 mol | 1.0 | [1] |
| m-Xylene | 1.073 mol | ~5.3 | [1] |
| Aluminum Chloride | 0.446 mol | ~2.2 | [1] |
| Reported Yield | ~97% | N/A | [1] |
Visualized Workflows and Pathways
Reaction Pathway
Caption: Friedel-Crafts acylation pathway for the synthesis of the target molecule.
General Experimental Workflow
Caption: Step-by-step workflow from preparation to final product analysis.
Troubleshooting Logic for Low Yield
Caption: A decision tree to diagnose and solve common causes of low reaction yield.
References
Technical Support Center: Overcoming Oxygen Inhibition in UV Curing Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with oxygen inhibition in UV curing systems.
Troubleshooting Guide
This guide addresses common issues encountered during UV curing experiments due to oxygen inhibition, offering step-by-step solutions.
Issue 1: Tacky or uncured surface after UV exposure.
-
Question: My UV-cured material has a sticky surface, but the bulk material underneath seems cured. What is causing this, and how can I fix it?
-
Answer: This is a classic sign of oxygen inhibition.[1][2] Atmospheric oxygen interferes with the free-radical polymerization process at the surface, leaving a thin layer of uncured or partially cured material.[1][3][4] The bulk of the material cures because it is shielded from oxygen.[3]
Here are several strategies to resolve this issue, categorized by approach:
A. Physical Methods to Exclude Oxygen:
-
Inert Gas Purging: This is a highly effective method.[3] By displacing oxygen with an inert gas like nitrogen (N₂) or argon (Ar), you create an oxygen-free environment for curing.
-
Barrier Films/Lamination: Applying a transparent, oxygen-impermeable film (e.g., PET, Mylar) over the liquid resin before curing physically blocks oxygen from the surface.[3][8][9] The UV light must be able to penetrate the film.
B. Chemical Additives (Oxygen Scavengers):
-
Amines: Tertiary amines are common additives that can help mitigate oxygen inhibition.[4][10] They act as hydrogen donors to reactive peroxyl radicals, forming less reactive species and allowing the polymerization to proceed.[10]
-
Thiols (Mercaptans): Thiols are very effective at reducing oxygen inhibition and can also participate in the polymerization process (thiol-ene reactions).[4][11][12] They can, however, have a distinct odor.[4]
C. Process and Formulation Adjustments:
-
Increase UV Intensity: A higher intensity UV lamp can generate free radicals at a faster rate, overwhelming the inhibitory effect of oxygen.[1][2] This can lead to a rapid "sealing" of the surface.[13]
-
Optimize UV Wavelength: Shorter UV wavelengths (e.g., 200-320 nm) are more readily absorbed at the surface and can be more effective for surface cure.[1][4] However, a balance with longer wavelengths is often needed for sufficient cure depth.[1] LED lamps, which emit a narrow spectrum, may be less effective at overcoming oxygen inhibition compared to broad-spectrum mercury lamps.[1]
-
Increase Photoinitiator Concentration: A higher concentration of photoinitiator will generate more free radicals to compete with oxygen.[14] However, this can sometimes lead to other issues like yellowing or brittleness.
-
Wipe with Solvent: If other methods are not feasible, the tacky layer can sometimes be removed by wiping the surface with a solvent like isopropyl alcohol (IPA) or acetone (B3395972) after the bulk of the material is fully cured.[15]
-
Issue 2: Inconsistent curing results, especially with thin films.
-
Question: I am having trouble achieving a consistent, tack-free cure, particularly with very thin coatings. Why is this happening?
-
Answer: Thin films have a higher surface-area-to-volume ratio, making them more susceptible to oxygen inhibition.[7] Oxygen can more easily diffuse throughout the entire thickness of a thin film, impeding polymerization.
Troubleshooting Steps:
-
Prioritize Oxygen Exclusion: For thin films, physical exclusion methods are often the most reliable.
-
Lamination: This is a highly recommended technique for thin films.[9]
-
Inert Gas Purging: Ensure a consistent and low-oxygen environment across the entire curing area.
-
-
Formulation for Thin Films: Consider using formulations specifically designed to counteract oxygen inhibition, such as those containing thiols for thiol-ene polymerization, which is known to be less sensitive to oxygen.[12]
-
High UV Irradiance: Use a high-intensity UV source to promote rapid surface curing before significant oxygen diffusion can occur.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of oxygen inhibition?
A1: Oxygen inhibition occurs because molecular oxygen (O₂) is a diradical that readily reacts with the free radicals generated during UV-initiated polymerization.[4] This interaction forms stable peroxy radicals, which are much less reactive and do not effectively propagate the polymerization chain.[4] This effectively terminates the curing process at the surface where oxygen is abundant.
Q2: How do I know if I have an oxygen inhibition problem?
A2: The most common symptom is a tacky or sticky surface on the cured material, even though the material underneath is solid.[1][2] You might also observe reduced surface hardness, lower gloss, and poor scratch or chemical resistance.
Q3: Is nitrogen the only gas I can use for inerting?
A3: While nitrogen is the most common and cost-effective choice, other inert gases like argon can also be used. In some cases, carbon dioxide has also been shown to be effective.[16]
Q4: Will increasing the cure time solve the problem of a tacky surface?
A4: Simply increasing the cure time at the same UV intensity may not be sufficient to overcome oxygen inhibition, as oxygen will continue to diffuse to the surface and inhibit the reaction.[8] It is often more effective to increase the UV intensity.[2]
Q5: Are there any UV curing technologies that are not affected by oxygen inhibition?
A5: Cationic UV curing, which proceeds through a different chemical mechanism (ionic polymerization), is not susceptible to oxygen inhibition. However, it has its own set of advantages and disadvantages, including sensitivity to moisture.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters related to overcoming oxygen inhibition.
Table 1: Recommended Oxygen Levels for Inert Atmosphere Curing
| Curing Atmosphere | Oxygen Concentration (ppm) | Expected Outcome |
| Air | ~210,000 (21%) | High potential for surface tackiness |
| Nitrogen Purge (Improved) | 1000 - 4000 | Significant improvement in surface cure |
| Nitrogen Purge (Optimal) | < 50 - 500 | Tack-free surface, complete cure |
Data compiled from sources.[5][6][7][16][17]
Table 2: Influence of UV Curing Parameters on Oxygen Inhibition
| Parameter | Low Setting | High Setting | Effect on Overcoming Oxygen Inhibition |
| UV Intensity (Irradiance) | Slower cure, more time for oxygen to inhibit | Faster cure, overwhelms oxygen inhibition | Higher intensity is more effective[2][13] |
| UV Wavelength | Longer wavelengths (e.g., >320 nm) | Shorter wavelengths (e.g., <320 nm) | Shorter wavelengths are better for surface cure[1][4] |
| Photoinitiator Concentration | Fewer initial radicals | More initial radicals | Higher concentration can help, but has limits[14] |
| Film Thickness | More susceptible to oxygen inhibition | Less susceptible to oxygen inhibition | Thicker films are less affected[7] |
Experimental Protocols
Protocol 1: Curing in a Nitrogen Atmosphere
Objective: To perform UV curing in an oxygen-depleted environment to achieve a tack-free surface.
Materials:
-
UV-curable resin and photoinitiator
-
Substrate
-
UV curing chamber with a quartz window
-
Nitrogen gas cylinder with a regulator and flow meter
-
Oxygen sensor
-
UV lamp
Procedure:
-
Place the substrate coated with the UV resin inside the curing chamber.
-
Seal the chamber.
-
Begin purging the chamber with nitrogen gas. A typical starting flow rate is 2-3 cubic feet per hour (CFH).[18][19]
-
Monitor the oxygen concentration inside the chamber using the oxygen sensor.
-
Continue purging until the oxygen level drops to the desired setpoint (e.g., < 50 ppm).
-
Once the desired oxygen level is reached and stable, turn on the UV lamp to cure the sample for the predetermined time.
-
After the exposure is complete, turn off the UV lamp.
-
Stop the nitrogen flow and safely vent the chamber before opening.
-
Remove the cured sample and inspect the surface for tackiness.
Protocol 2: Lamination Technique for Tack-Free Surface Cure
Objective: To use a physical barrier to prevent oxygen from contacting the resin surface during UV curing.
Materials:
-
UV-curable resin and photoinitiator
-
Substrate
-
A transparent, UV-permeable, and oxygen-impermeable film (e.g., PET or Mylar®)
-
Applicator (e.g., squeegee or roller)
-
UV lamp
Procedure:
-
Apply the UV resin to the substrate at the desired thickness.
-
Carefully place the transparent film over the liquid resin.
-
Use a squeegee or roller to gently smooth the film, ensuring there are no air bubbles trapped between the film and the resin.
-
Place the assembly under the UV lamp and expose it for the required duration.
-
After curing, allow the sample to cool.
-
Carefully peel off the lamination film. The underlying cured surface should be tack-free.
Visualizations
Caption: Mechanism of Oxygen Inhibition in Free-Radical UV Curing.
References
- 1. electronicspecifier.com [electronicspecifier.com]
- 2. uvfab.com [uvfab.com]
- 3. Understanding Oxygen Inhibition - INCURE INC. [incurelab.com]
- 4. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 5. Inertisation – Efficient Oxygen-Free UV uring | IST METZ [ist-uv.com]
- 6. radtech.org [radtech.org]
- 7. uvebtech.com [uvebtech.com]
- 8. mypolymers.com [mypolymers.com]
- 9. benchchem.com [benchchem.com]
- 10. corpus.ulaval.ca [corpus.ulaval.ca]
- 11. Prevention of Oxygen Inhibition of PolyHIPE Radical Polymerization using a Thiol-based Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pcimag.com [pcimag.com]
- 13. americanultraviolet.com [americanultraviolet.com]
- 14. radtech.org [radtech.org]
- 15. Understanding the "Sticky Surface" Problem in UV Adhesives - INCURE INC. [incurelab.com]
- 16. owle.com [owle.com]
- 17. radtech.org [radtech.org]
- 18. hvactrainingsolutions.net [hvactrainingsolutions.net]
- 19. harrisproductsgroup.com [harrisproductsgroup.com]
Enhancing the cure speed and depth of polymerization in UV-curable formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the cure speed and depth of polymerization in UV-curable formulations.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the UV curing process, offering potential causes and solutions in a direct question-and-answer format.
Question: Why is the surface of my cured material tacky or sticky?
Answer: A tacky surface is one of the most common issues in UV curing and is often due to oxygen inhibition. Oxygen in the air can scavenge the free radicals at the surface, quenching the polymerization reaction before it is complete.
-
Insufficient UV Energy at the Surface: The UV lamp may be too weak, too old, or positioned too far from the substrate. Shorter UV wavelengths (UVC, 200-280 nm) are particularly effective for surface cure as they are absorbed strongly at the surface.[1][2]
-
Inappropriate Photoinitiator Selection: Some photoinitiators are more susceptible to oxygen inhibition than others. Using a blend of photoinitiators can help, with one specifically chosen for high surface activity.
-
Slow Cure Rate: If the polymerization is too slow, there is more time for oxygen to interfere. Increasing the photoinitiator concentration or UV lamp intensity can accelerate the cure rate.[3][4]
-
Formulation Issues: The presence of certain additives or high concentrations of pigments that block UV light can exacerbate surface cure problems.
Solutions:
-
Increase UV Irradiance: Move the lamp closer to the substrate or increase the lamp's power output. Note that doubling the distance from the lamp can reduce the light intensity by as much as 75%.[5]
-
Optimize Wavelength: Ensure your lamp has sufficient output in the UVC range for good surface cure.
-
Modify Formulation: Increase the concentration of the photoinitiator or add a co-initiator/amine synergist to mitigate oxygen inhibition.
-
Inert Atmosphere: For highly sensitive applications, curing in an inert atmosphere (e.g., nitrogen) will eliminate oxygen inhibition.
-
Reduce Process Speed: Slower processing speeds increase the total UV dose (energy) delivered to the surface, which can help complete the surface cure.[3][6]
Question: Why is the material not curing through its full depth (poor depth of cure)?
Answer: Insufficient depth of cure occurs when UV light cannot penetrate effectively through the thickness of the formulation. This is a critical issue for thick coatings, adhesives, and pigmented systems.
-
High UV Absorbance (Optical Thickness): The formulation itself may be blocking the UV light. Pigments, fillers, and some oligomers can absorb or scatter UV light, preventing it from reaching the bottom of the layer.[1][7]
-
Incorrect Wavelength: Shorter wavelengths (UVC) are absorbed at the surface and do not penetrate deeply. Longer wavelengths (UVA, 315-400 nm, and UVV, 400-450 nm) are required for deep curing.[2][5]
-
Low UV Irradiance: The intensity of the UV light may be insufficient to penetrate the material and initiate polymerization at the desired depth.
-
Photoinitiator Issues: The photoinitiator's absorption spectrum must match the lamp's output. Furthermore, an excessively high concentration of photoinitiator can lead to a "shielding" effect, where the surface cures so rapidly it blocks light from penetrating deeper.[4][8]
Solutions:
-
Use Longer Wavelengths: Employ lamps that have a strong output in the UVA and UVV range (385 nm and higher) to achieve deeper penetration.[2][5]
-
Select Appropriate Photoinitiators: Use photoinitiators that absorb at longer wavelengths, such as acylphosphine oxides (e.g., TPO), which are known for excellent depth cure.[9][10] Some photoinitiators also exhibit "photobleaching," where their absorption decreases upon exposure, allowing light to penetrate further over time.
-
Optimize Photoinitiator Concentration: There is an optimal concentration for maximizing cure depth. Too little will result in a slow reaction, while too much can block UV light. Experimentation is key to finding this balance.[7][8]
-
Increase Light Intensity: A higher irradiance can help push more photons deeper into the formulation.[2]
-
Cure in Layers: For very thick applications, applying and curing the material in thinner, successive layers may be necessary.[5]
Question: Why does my formulation show poor adhesion to the substrate after curing?
Answer: Poor adhesion is often a sign of incomplete curing at the substrate-coating interface.
-
Insufficient Cure at the Interface: This can be caused by the same factors that lead to poor depth of cure, such as the formulation or substrate blocking UV light.
-
Substrate Incompatibility: Some substrates, particularly plastics with UV stabilizers, can absorb the UV radiation before it reaches the formulation.[5]
-
Surface Contamination: The substrate surface may have contaminants like oil, dust, or mold-release agents that prevent proper bonding.
-
Shrinkage Stress: UV-curable formulations shrink during polymerization. High shrinkage can build stress at the interface, leading to delamination.
Solutions:
-
Ensure Through-Cure: Address all the factors for improving depth of cure, focusing on delivering sufficient long-wavelength UV energy to the substrate interface.
-
Surface Preparation: Thoroughly clean and dry the substrate before application to remove any contaminants.
-
Use Adhesion Promoters: Consider adding an adhesion promoter to the formulation that is compatible with both the substrate and the cured polymer.
-
Corona or Plasma Treatment: For plastic substrates, surface treatments like corona or plasma can increase the surface energy and improve wettability and adhesion.
-
Optimize Formulation: Select oligomers and monomers known to have lower shrinkage and good adhesion properties.
Troubleshooting Workflow Diagram
Frequently Asked Questions (FAQs)
Question: What are the most critical factors to control in a UV curing process?
Answer: The four key factors of UV exposure are UV irradiance (intensity), spectral distribution (wavelengths), time-integrated UV energy (dose), and infrared radiation.[11]
-
Irradiance (W/cm² or mW/cm²): This is the radiant power arriving at the cure surface.[12] Higher irradiance generally leads to a faster cure and can improve depth of cure.[2]
-
Energy Density (J/cm² or mJ/cm²): Also known as dose, this is the total energy delivered to the surface, calculated as irradiance multiplied by exposure time.[1][6] A minimum energy density is required to achieve full cure.
-
Wavelength (nm): The spectral output of the lamp must be matched to the absorption spectrum of the photoinitiator. As a rule, shorter wavelengths (UVC) are for surface cure, while longer wavelengths (UVA, UVV) are for depth cure.[2]
-
Formulation: The type and concentration of photoinitiators, monomers, oligomers, and additives (like pigments) are crucial.
Factors Influencing UV Cure Speed and Depth
Question: How does photoinitiator concentration affect the depth of cure?
Answer: The relationship is not linear. Initially, increasing the photoinitiator (PI) concentration will increase the cure depth because more free radicals are generated to start the polymerization. However, after reaching an optimal concentration, further increases will actually decrease the depth of cure.[4][8] This is because the high concentration of PI at the surface absorbs the UV light so effectively that it creates a "shield," preventing light from penetrating deeper into the sample.[4] Finding the optimal PI concentration is critical for maximizing cure depth in a given formulation.
Question: What is the difference between a Type I and Type II photoinitiator?
Answer:
-
Type I Photoinitiators (Cleavage Type): These molecules undergo a unimolecular bond cleavage upon absorbing UV light to form two free radicals. One or both of these radicals can then initiate polymerization. They are highly efficient and include common classes like acylphosphine oxides (e.g., TPO, BAPO) and hydroxyacetophenones.[13][14] TPO and BAPO are particularly valued for their ability to absorb longer wavelengths, making them excellent for pigmented systems and achieving good depth of cure.[10][14]
-
Type II Photoinitiators (Hydrogen Abstraction): These photoinitiators require a co-initiator or synergist (often a tertiary amine) to generate radicals. Upon UV absorption, the Type II PI enters an excited state and then abstracts a hydrogen atom from the co-initiator. This process turns the co-initiator into the radical that starts the polymerization. Benzophenones and thioxanthones are common examples.[13]
The Photopolymerization Process
Data Presentation
Table 1: Common Photoinitiators and Their Properties
| Photoinitiator Type | Common Examples | Absorption Maxima (nm) | Typical Concentration (wt%) | Key Features |
| Acylphosphine Oxide (Type I) | TPO | 298, 380 | 0.5 - 5.0 | Excellent depth cure, low yellowing, suitable for LED curing.[9][10] |
| Acylphosphine Oxide (Type I) | BAPO (Irgacure 819) | 371, 400 | 0.1 - 1.0 | Highly reactive, photobleaching effect enhances depth cure, good for thick sections.[3][10][15] |
| Hydroxyacetophenone (Type I) | HAP (Irgacure 73) | 244 | 0.5 - 5.0 | Good surface cure, low yellowing.[16] |
| Benzophenone (Type II) | Benzophenone | ~250, 340 | 1.0 - 5.0 | Requires amine synergist, cost-effective, good surface cure. |
| Thioxanthone (Type II) | ITX | ~258, 382 | 0.1 - 2.0 | Requires amine synergist, good sensitizer (B1316253) for longer wavelengths.[13] |
Table 2: Effect of Photoinitiator (PI) Concentration and Exposure Energy on Cure Depth
This table summarizes experimental data for a PEG-based polymer with Irgacure 819 photoinitiator, cured with a 405 nm light source. An optimal PI concentration was found to be 0.5 wt%.
| Exposure Energy (mJ/cm²) | PI Conc. 0.3 wt% (mm) | PI Conc. 0.5 wt% (mm) | PI Conc. 1.0 wt% (mm) | PI Conc. 3.0 wt% (mm) |
| 15 | 0.811 | 0.943 | 0.652 | 0.315 |
| 30 | 1.302 | 1.529 | 1.098 | 0.588 |
| 60 | 2.013 | 2.256 | 1.687 | 0.996 |
| Data adapted from a study on PEG-based polymers. The results show that cure depth peaks at a critical PI concentration (0.5 wt%) and decreases at higher concentrations due to light-blocking effects.[7] |
Table 3: Effect of UV Exposure Time on Degree of Conversion (DC)
This table shows the degree of conversion for a UDMA/TEG-DMA composite resin at different UV curing times.
| Sample Code | UV Curing Time (min) | Degree of Conversion (DC %) |
| CRCT-60 | 60 | 61% |
| CRCT-90 | 90 | 77% |
| CRCT-120 | 120 | 65% |
| CRCT-150 | 150 | 59% |
| CRCT-180 | 180 | 54% |
| Data adapted from a study on UDMA/TEG-DMA composite resins. The results indicate an optimal exposure time exists to maximize conversion. Overexposure can lead to thermal degradation and a lower DC.[17][18][19] |
Experimental Protocols
Protocol 1: Measuring Cure State with Solvent Rub Test (ASTM D5402)
This practice is used to assess the solvent resistance of a cured organic coating, which correlates to the degree of cure.
Objective: To determine if a coating has reached a specific level of solvent resistance.
Materials:
-
The solvent specified by the coating manufacturer (e.g., Methyl Ethyl Ketone - MEK).
-
100% cotton cheesecloth or other specified cloth.
-
Gloves and appropriate PPE.
Procedure:
-
Select a test area on the cured surface. Clean it gently to remove any loose material.
-
Saturate a piece of the cheesecloth with the specified solvent until it is dripping wet.
-
Wrap the cloth around your index finger.
-
With moderate pressure, rub the test surface in an "away and back" motion. One "away and back" cycle constitutes one "double rub."
-
Perform the rubs at a rate of approximately one double rub per second.
-
Continue until the specified number of double rubs is completed or until the coating fails (e.g., the substrate becomes visible).[9]
-
Evaluation: Inspect the coating for any signs of degradation, softening, or removal. The coating's resistance is rated based on the number of rubs it can withstand without failure, according to criteria agreed upon by the user and supplier.[15][19]
Protocol 2: Assessing Adhesion with Cross-Hatch Test (ASTM D3359)
This test provides a visual assessment of the adhesion of a coating to its substrate.
Objective: To evaluate the adhesion strength of a coating by applying and removing pressure-sensitive tape over cuts made in the coating.
Materials:
-
A sharp cutting tool (razor blade, scalpel).
-
A cutting guide or a cross-hatch cutter with multiple blades.
-
Pressure-sensitive tape as specified in the standard.
-
A soft brush.
Procedure:
-
Select a test area on the cured surface.
-
For coatings ≤ 5 mils (125 µm) thick (Method B): Make a series of six parallel cuts through the coating down to the substrate. Make a second series of six cuts at a 90-degree angle to the first, creating a grid or lattice pattern.
-
For coatings > 5 mils (125 µm) thick (Method A): Make two cuts in the shape of an 'X' through the coating to the substrate.[12][18]
-
Gently brush the area to remove any detached flakes or ribbons of coating.
-
Apply the center of the pressure-sensitive tape over the grid. Press the tape down firmly to ensure good contact.
-
Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[18]
-
Evaluation: Inspect the grid area for any removal of the coating. The adhesion is rated on a scale from 5B (no peeling or removal) to 0B (over 65% of the area removed), by comparing the result to the standard's visual guides.[12][20]
Protocol 3: Determining Degree of Conversion via FTIR Spectroscopy
This method quantifies the extent of polymerization by measuring the decrease in the concentration of reactive functional groups (e.g., acrylate (B77674) C=C double bonds).
Objective: To calculate the percentage of monomers that have been converted into a polymer.
Materials:
-
Fourier Transform Infrared (FTIR) Spectrometer with an appropriate accessory (e.g., ATR).
-
Uncured (liquid) sample and cured sample.
Procedure:
-
Acquire Uncured Spectrum: Obtain the FTIR spectrum of the liquid, uncured formulation.
-
Cure the Sample: Cure the sample according to the process parameters being investigated.
-
Acquire Cured Spectrum: Obtain the FTIR spectrum of the fully cured sample under the same conditions as the uncured sample.
-
Identify Peaks: Identify the absorption peak corresponding to the reactive monomer group (e.g., the acrylate C=C bond, typically around 1637 cm⁻¹). Also, identify an internal standard peak that does not change during polymerization (e.g., a C=O ester peak or an aromatic C-C peak around 1610 cm⁻¹).[4]
-
Calculate Conversion: The degree of conversion (DC) is calculated by measuring the change in the ratio of the reactive peak's height or area to the internal standard's peak height or area, before and after curing. The formula is:
DC (%) = [1 - ( (Reactive Peak / Internal Standard)cured / (Reactive Peak / Internal Standard)uncured )] x 100
This calculation determines the percentage of reactive groups that have been consumed during the polymerization process.[4]
References
- 1. uvmeasurement.org [uvmeasurement.org]
- 2. uvebtech.com [uvebtech.com]
- 3. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of degree of conversion and hardness of dental composites photo-activated with different light guide tips - PMC [pmc.ncbi.nlm.nih.gov]
- 5. felipeschneider.com.br [felipeschneider.com.br]
- 6. phoseon.com [phoseon.com]
- 7. Role of GO and Photoinitiator Concentration on Curing Behavior of PEG-Based Polymer for DLP 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uvebtech.com [uvebtech.com]
- 9. americas.sartomer.arkema.com [americas.sartomer.arkema.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantifying energy emitted from UV curing sources [gewuv.com]
- 13. radtech2020.com [radtech2020.com]
- 14. loctiteam.com [loctiteam.com]
- 15. researchgate.net [researchgate.net]
- 16. coatingresins.arkema.com [coatingresins.arkema.com]
- 17. tis.wu.ac.th [tis.wu.ac.th]
- 18. researchgate.net [researchgate.net]
- 19. UV Exposure Time Optimization for Enhanced Conversion, Hardness, and Flexural Strength in UDMA/TEG-DMA Composite Resins | Trends in Sciences [tis.wu.ac.th]
- 20. osti.gov [osti.gov]
Technical Support Center: Troubleshooting Phase Separation in Acid-Base Extraction
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the acid-base extraction of synthetic products, with a specific focus on issues related to phase separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor phase separation or the formation of an emulsion during an acid-base extraction?
A1: The formation of a stable mixture of two immiscible liquids, known as an emulsion, is a frequent issue in liquid-liquid extractions.[1][2] This is often caused by:
-
High concentration of surfactant-like molecules: Compounds with both hydrophilic and hydrophobic regions, such as certain phospholipids, free fatty acids, or even the product itself, can act as emulsifying agents, stabilizing the interface between the aqueous and organic layers.[1][3]
-
Vigorous shaking: Excessive agitation of the separatory funnel can increase the surface area between the two phases, promoting the formation of fine droplets that are slow to coalesce.[1]
-
High viscosity of either phase: A viscous solution can hinder the movement and merging of droplets, leading to a persistent emulsion.[3]
-
Precipitation at the interface: In some cases, a solid precipitate can form at the boundary between the two layers, physically preventing them from separating cleanly.[4][5]
-
Similar densities of the two phases: When the densities of the aqueous and organic solvents are very close, gravitational separation is less effective.
Q2: I have an emulsion that won't break. What steps can I take to resolve this?
A2: Several techniques can be employed to break an emulsion and achieve clear phase separation:
-
Patience: Sometimes, simply allowing the mixture to stand undisturbed for a period can be sufficient for the layers to separate.[4][6]
-
"Salting out": Adding a saturated aqueous solution of sodium chloride (brine) or solid salt increases the ionic strength of the aqueous phase.[1][4][6] This can decrease the solubility of organic compounds in the aqueous layer and help break the emulsion.[1]
-
Gentle agitation: Gently swirling the separatory funnel or stirring the interface with a glass rod can encourage the small droplets to coalesce.[1][7]
-
pH adjustment: If the emulsion is stabilized by an acidic or basic compound, adjusting the pH of the aqueous layer can sometimes break the emulsion by changing the charge of the stabilizing species.[6][8]
-
Addition of a different organic solvent: Adding a small amount of a different, less polar organic solvent can alter the overall properties of the organic phase and disrupt the emulsion.[1]
-
Filtration: Passing the entire mixture through a filter aid like Celite® or a phase separator filter paper can sometimes resolve the emulsion.[1][4]
-
Centrifugation: If available, centrifuging the mixture is a very effective method for physically forcing the separation of the two phases.[1][6][8]
-
Ultrasonic bath: Placing the separatory funnel in an ultrasonic bath can sometimes provide enough energy to disrupt the emulsion.[6][8]
Q3: How does pH affect the efficiency of my acid-base extraction and phase separation?
A3: The pH of the aqueous phase is a critical parameter in acid-base extractions as it determines the ionization state of the acidic and basic compounds.[9][10][11]
-
For acidic compounds: To extract an acidic compound into the aqueous phase, the pH of the aqueous solution should be raised to at least two pH units above the pKa of the acidic compound. This ensures the compound is deprotonated, forming a water-soluble salt.[2] Conversely, to keep the acidic compound in the organic phase, the pH of the aqueous solution should be at least two pH units below its pKa.
-
For basic compounds: To extract a basic compound into the aqueous phase, the pH of the aqueous solution should be lowered to at least two pH units below the pKa of its conjugate acid. This ensures the compound is protonated, forming a water-soluble salt. To keep the basic compound in the organic phase, the pH of the aqueous solution should be at least two pH units above the pKa of its conjugate acid.[2]
Incorrect pH can lead to incomplete extraction and poor separation. In some cases, the partially ionized compound can act as a surfactant, contributing to emulsion formation.[6][8]
Q4: I only see one phase in my separatory funnel. What could be the issue?
A4: This typically occurs when the organic solvent used is miscible with water.[7] Common water-miscible organic solvents include acetone, ethanol, methanol, and acetonitrile. For a successful liquid-liquid extraction, the organic solvent must be immiscible with water.[12][13][14]
Troubleshooting Guide
This guide provides a systematic approach to resolving common phase separation issues.
Caption: A flowchart for troubleshooting common phase separation problems.
Data Presentation
Table 1: Properties of Common Organic Solvents for Extraction
| Solvent | Density (g/mL) | Boiling Point (°C) | Water Solubility | Flammability | Notes |
| Diethyl ether | 0.713 | 34.6 | 6.9 g/100 mL | Highly flammable | Tends to form peroxides. |
| Dichloromethane | 1.33 | 39.6 | 1.3 g/100 mL | Non-flammable | Halogenated solvent. |
| Ethyl acetate | 0.902 | 77.1 | 8.3 g/100 mL | Flammable | Can be hydrolyzed by strong acids or bases. |
| Hexane | 0.655 | 69 | Insoluble | Highly flammable | Good for non-polar compounds. |
| Toluene | 0.867 | 111 | Insoluble | Flammable | Higher boiling point can be difficult to remove. |
| Methyl tert-butyl ether (MTBE) | 0.74 | 55.2 | 4.8 g/100 mL | Flammable | Less prone to peroxide formation than diethyl ether. |
Table 2: Approximate pKa Values of Common Functional Groups
| Functional Group | Compound Class | Approximate pKa |
| -COOH | Carboxylic Acid | 3 - 5 |
| Phenolic -OH | Phenol | 9 - 11 |
| -NH₃⁺ | Ammonium Ion | 9 - 11 |
| -C≡CH | Terminal Alkyne | ~25 |
| -OH | Alcohol | 16 - 18 |
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction Workflow
This protocol outlines the general steps for separating an acidic, a basic, and a neutral compound.
Caption: A workflow diagram for a typical acid-base extraction procedure.
Methodology:
-
Dissolution: Dissolve the mixture of compounds in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).[7]
-
Extraction of the Base:
-
Transfer the organic solution to a separatory funnel.
-
Add a dilute aqueous acid (e.g., 1 M HCl).
-
Stopper the funnel, invert, and vent frequently to release any pressure.
-
Shake the funnel gently for 1-2 minutes to allow for partitioning.[1]
-
Allow the layers to separate completely.
-
Drain the lower aqueous layer containing the protonated basic compound.
-
Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete removal of the base.
-
-
Extraction of the Acid:
-
To the remaining organic layer, add a dilute aqueous base (e.g., 1 M NaOH).
-
Repeat the shaking, venting, and separation steps as described above.
-
Drain the lower aqueous layer containing the deprotonated acidic compound.
-
Repeat the extraction with fresh aqueous base.
-
-
Isolation of the Neutral Compound:
-
The remaining organic layer now contains the neutral compound.
-
Wash the organic layer with water and then with brine to remove any residual acid, base, or dissolved water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent by evaporation to yield the purified neutral compound.
-
-
Isolation of the Basic and Acidic Compounds:
-
To recover the basic compound, the acidic aqueous extracts are combined and made basic by the addition of a strong base (e.g., NaOH) until the compound precipitates or can be extracted back into an organic solvent.
-
To recover the acidic compound, the basic aqueous extracts are combined and acidified with a strong acid (e.g., HCl) until the compound precipitates or can be extracted back into an organic solvent.
-
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Improve your Liquid-Liquid Extraction (LLE) Processes [scioninstruments.com]
- 3. go2eti.com [go2eti.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. azom.com [azom.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. reddit.com [reddit.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Video: Extraction - Concept [jove.com]
Technical Support Center: Enhancing Photoinitiator Solubility in Resin Formulations
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of photoinitiators in resin formulations. Below you will find a troubleshooting guide and frequently asked questions to assist in your experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and curing process related to photoinitiator solubility.
Issue: My photoinitiator is not dissolving or is precipitating out of the resin.
-
Possible Cause 1: Low Intrinsic Solubility. The chemical structure of the photoinitiator may have poor compatibility with the polarity of the resin and monomer system. Many conventional photoinitiators, such as TPO and BAPO, are known for their limited solubility in certain formulations.[1][2]
-
Solution 1: Adjust the Formulation.
-
Introduce a co-solvent that is compatible with both the photoinitiator and the resin system.
-
Experiment with different monomers or oligomers that have a polarity more favorable to the photoinitiator.
-
-
Solution 2: Heat and Mix. Gently warming the resin mixture while stirring can help to dissolve the photoinitiator. Ensure that the temperature is not high enough to cause premature polymerization or degradation of any components.
-
Solution 3: Change the Photoinitiator.
-
Consider a photoinitiator with a different chemical structure that is more compatible with your resin system.
-
For aqueous or polar systems, utilize water-soluble photoinitiators.[3]
-
Issue: The cured polymer is soft, sticky, or shows incomplete curing.
-
Possible Cause 1: Insufficient Photoinitiator Concentration. If the photoinitiator has precipitated, its effective concentration in the resin will be too low to initiate complete polymerization.
-
Solution 1: Ensure Complete Dissolution. Before curing, visually inspect the formulation to ensure the photoinitiator is fully dissolved. If not, refer to the solutions for "My photoinitiator is not dissolving."
-
Solution 2: Optimize Photoinitiator Concentration. The optimal concentration of a photoinitiator typically ranges from 0.5% to 5% by weight.[4] An insufficient amount will lead to under-curing. Incrementally increase the concentration within this range and observe the effect on curing.
-
Possible Cause 2: Oxygen Inhibition. Atmospheric oxygen can quench the excited state of the photoinitiator, leading to incomplete surface curing.[3]
-
Solution 2: Minimize Oxygen Exposure. Cure the formulation in an inert atmosphere, such as nitrogen, or use a barrier coating to limit oxygen contact with the surface.
Issue: The cured material is brittle, has cracks, or shows yellowing.
-
Possible Cause 1: Excess Photoinitiator Concentration. Using a concentration of photoinitiator that is too high can lead to over-curing, resulting in a brittle polymer network.[4] High concentrations of certain photoinitiators can also cause yellowing upon exposure to UV light.
-
Solution 1: Reduce Photoinitiator Concentration. Systematically decrease the amount of photoinitiator in your formulation. It is crucial to find a balance that ensures complete curing without causing brittleness.
-
Solution 2: Use a Combination of Photoinitiators. Combining different types of photoinitiators can sometimes achieve a synergistic effect, allowing for a lower overall concentration while maintaining curing efficiency.[4]
-
Solution 3: Select a Non-Yellowing Photoinitiator. If yellowing is a primary concern, choose a photoinitiator known for its color stability, such as certain acylphosphine oxides or α-hydroxy ketones.[2]
Diagram: Troubleshooting Workflow for Photoinitiator Solubility Issues
Caption: Troubleshooting workflow for common photoinitiator solubility and curing problems.
Frequently Asked Questions (FAQs)
Q1: How can I improve the solubility of a photoinitiator in my resin?
There are several strategies to improve solubility:
-
Chemical Modification: One fundamental method is to chemically modify the photoinitiator by adding solubilizing groups to its structure.[3] These can include non-ionic groups like ethers and hydroxyls, or ionic groups such as quaternary ammonium (B1175870) salts and carboxylic acids.[3]
-
Formulation Adjustment: The solubility can often be improved by adjusting the type of resin and monomer used in the formulation.[1]
-
Use of Water-Soluble Photoinitiators: For aqueous-based systems, specifically designed water-soluble photoinitiators are available. Examples include lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) and water-dispersible nanoparticles of diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
-
Dispersion of Oil-Soluble Photoinitiators: It is possible to create a dispersion of an oil-soluble photoinitiator in water. However, this can lead to stability issues, as the dispersed particles may agglomerate over time.[5]
Q2: What factors influence the solubility of a photoinitiator?
The primary factors include:
-
Chemical Structure: The inherent polarity and molecular weight of the photoinitiator.
-
Resin System: The polarity of the monomers and oligomers in the formulation.
-
Temperature: Solubility generally increases with temperature.
-
Concentration: Exceeding the saturation point will lead to precipitation.
Q3: Are there photoinitiators that are readily soluble in water?
Yes, with the increasing use of water-borne formulations, several water-soluble photoinitiators have been developed.[5] For biomedical applications where water solubility is crucial, photoinitiators like LAP and TPO nanoparticles are effective choices.[6]
Q4: Can I use a combination of different photoinitiators?
Yes, using a combination of photoinitiators can be beneficial. This approach can create synergistic effects that enhance curing efficiency, potentially at a lower total concentration.[4] For instance, combining a Type I (cleavage) photoinitiator with a Type II (hydrogen abstraction) photoinitiator can improve both surface and through-cure.[4]
Quantitative Data on Photoinitiator Solubility and Concentration
The following tables summarize key quantitative data found in the literature.
Table 1: Solubility of Select Photoinitiators in Different Media
| Photoinitiator | Medium | Solubility | Reference |
| Irgacure 2959 | Water | < 2% | [3] |
| BAPO-OLi | Water | ~54 g/L | [4] |
| LAP | Water | 4.7 wt% | [6] |
| Irgacure 2959 | DTAB/Water (0% DTAB) | ~0.1 wt% | |
| Irgacure 2959 | DTAB/Water (50% DTAB) | ~0.8 wt% | |
| Irgacure 369 | DTAB/Water (0% DTAB) | < 0.01 wt% | |
| Irgacure 369 | DTAB/Water (50% DTAB) | ~0.08 wt% |
Table 2: Typical Photoinitiator Concentration Ranges in Formulations
| Application/System | Typical Concentration (by weight) | Notes | Reference |
| General Acrylic Resins | 0.5% - 5% | Higher concentrations can lead to faster curing but may cause brittleness or yellowing. | [4] |
| UV-LED Curing Systems | 1% - 3% (Primary PI) | May require 0.5-2% co-initiators or photosensitizers. | [4] |
| LAP Formulations | 0.1% - 0.8% | Recommended addition level. | [6] |
| TPO Nanoparticle Dispersions | > 2% | Further optimization of concentration is often required. | [6] |
Experimental Protocols
Protocol: Determining the Saturation Solubility of a Photoinitiator in a Resin Formulation
This protocol outlines a method to determine the maximum solubility of a photoinitiator in a given resin/monomer mixture at a specific temperature.
Materials and Equipment:
-
Photoinitiator of interest
-
Resin/monomer formulation
-
Analytical balance (accurate to 0.1 mg)
-
Several small, clear glass vials with caps
-
Magnetic stirrer and stir bars or a vortex mixer
-
Temperature-controlled environment (e.g., water bath, oven)
-
Centrifuge (optional)
-
Light source for visual inspection
Methodology:
-
Preparation of Samples:
-
Prepare a series of samples with increasing concentrations of the photoinitiator in the resin formulation. It is advisable to create concentrations around an estimated saturation point.
-
For each sample, accurately weigh a specific amount of the resin formulation into a glass vial.
-
Add a precisely weighed amount of the photoinitiator to each vial to achieve the target concentrations.
-
-
Dissolution:
-
Securely cap the vials.
-
Place the vials in a temperature-controlled environment set to the desired experimental temperature.
-
Mix the samples thoroughly using a magnetic stirrer or vortex mixer until the photoinitiator appears to be dissolved. To ensure dissolution, a gentle heating step can be applied, followed by cooling back to the experimental temperature.
-
-
Equilibration:
-
Allow the samples to equilibrate at the set temperature for a sufficient period (e.g., 24 hours) to ensure that a state of equilibrium is reached.
-
-
Observation and Determination of Saturation Point:
-
After equilibration, carefully inspect each vial for the presence of undissolved photoinitiator particles. A strong light source can aid in visualizing any solid material.
-
If undissolved particles are present, the solution is supersaturated. The sample with the highest concentration that shows no visible undissolved particles represents the saturation solubility under those conditions.
-
For more precise determination, especially if fine precipitates are present, the samples can be centrifuged. Any solid photoinitiator will form a pellet at the bottom of the vial.
-
-
Data Recording:
-
Record the saturation solubility as a weight percentage (wt%) of the photoinitiator in the resin formulation at the specified temperature.
-
Diagram: Strategies to Enhance Photoinitiator Solubility
Caption: Key strategies for improving the solubility of photoinitiators in resin formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. radtech.org [radtech.org]
- 6. kelid1.ir [kelid1.ir]
Technical Support Center: Minimizing Yellowing of Polymers Cured with Benzophenone-Type Photoinitiators
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize the yellowing of polymers cured with benzophenone (B1666685) (BP) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does my clear polymer formulation turn yellow immediately after curing with a benzophenone-type photoinitiator?
A1: Initial yellowing upon UV curing is primarily caused by the formation of colored byproducts from the photoinitiator system itself. Benzophenone (a Type II photoinitiator) requires a co-initiator, typically a tertiary amine, to generate the free radicals necessary for polymerization.[1] During this process, the excited benzophenone abstracts a hydrogen atom from the amine, creating a ketyl radical and an amine radical.[2] While these radicals initiate polymerization, side reactions and subsequent oxidation of these species can form chromophores (color-producing compounds) that absorb light in the blue/violet region, appearing yellow to the human eye. The structure of the amine co-initiator plays a crucial role; aromatic amines, in particular, are prone to forming intensely colored oxidation products.
Q2: My cured polymer was perfectly clear initially but turned yellow over time. What is causing this post-curing yellowing?
A2: Post-curing yellowing is typically a result of long-term degradation caused by environmental factors such as continued exposure to UV light, heat, and oxygen.[3] This can be attributed to several mechanisms:
-
Photo-oxidation: Residual, unreacted photoinitiator or its byproducts within the polymer matrix can absorb ambient UV light, leading to slow degradation of the polymer backbone and the formation of new chromophoric structures.[4][5]
-
Thermal Degradation: Exposure to elevated temperatures can accelerate the decomposition of polymer chains and additives, leading to the formation of conjugated double bonds or other colored species.
-
Amine Oxidation: Tertiary amine co-initiators remaining in the polymer can slowly oxidize in the presence of air and light, forming colored nitroso and nitro derivatives.
Q3: What is the difference between Type I and Type II photoinitiators regarding yellowing?
A3:
-
Type I (Cleavage) Photoinitiators: These initiators, such as acylphosphine oxides (e.g., TPO, BAPO), break into two radical fragments upon UV exposure.[1] They do not require a co-initiator. Many Type I initiators are known for being "non-yellowing" because their fragments are less likely to form colored byproducts.[6] Some, like BAPO, undergo "photobleaching," where the initial yellow color of the initiator fades as it is consumed during curing.[2]
-
Type II (Hydrogen Abstraction) Photoinitiators: Benzophenone is the classic example. These initiators require a hydrogen donor (co-initiator), like an amine, to generate radicals.[1] The yellowing issue is strongly associated with this type, primarily due to the colored byproducts formed from the interaction between the photoinitiator and the co-initiator.[7]
Q4: Can additives in my formulation contribute to yellowing?
A4: Yes. Besides the photoinitiator system, other additives can cause or contribute to yellowing. This includes certain antioxidants, stabilizers, and even impurities within the monomers or oligomers.[5] For example, some phenolic antioxidants can form colored quinone-like structures upon oxidation. It is crucial to evaluate all components of the formulation for their potential to contribute to discoloration.[5]
Troubleshooting Guide
Problem 1: Significant yellowing is observed immediately after UV curing.
| Potential Cause | Recommended Solution |
| Inappropriate Amine Co-initiator: Aromatic amines are highly prone to oxidative yellowing. | Replace Aromatic Amines: Substitute with aliphatic amines or amine-functionalized acrylates (amino acrylates), which are less prone to forming colored byproducts. |
| High Photoinitiator Concentration: Excessive amounts of benzophenone and amine co-initiator increase the concentration of yellowing byproducts. | Optimize Concentration: Reduce the photoinitiator and co-initiator concentration to the minimum level required for a full cure. This often requires systematic experimentation (e.g., a ladder study). |
| Oxygen Inhibition: Oxygen at the surface can scavenge radicals, leading to incomplete cure. This may prompt users to increase initiator concentration or UV dose, exacerbating yellowing. | Mitigate Oxygen Inhibition: Cure in a nitrogen-inert atmosphere. Alternatively, use higher UV intensity or incorporate additives that consume oxygen. |
Problem 2: The cured polymer becomes yellow after exposure to light or heat.
| Potential Cause | Recommended Solution |
| UV Degradation: The polymer backbone and residual initiator fragments are degrading under ambient light. | Incorporate Light Stabilizers: Add a UV Absorber (UVA) to block incoming UV radiation and a Hindered Amine Light Stabilizer (HALS) to trap free radicals that cause degradation. Note: Ensure compatibility with the photoinitiator system. |
| Thermal Degradation: The formulation is not stable at its service or post-processing temperature. | Select Thermally Stable Components: Choose oligomers and monomers with higher thermal stability (e.g., aliphatic instead of aromatic backbones). Add antioxidants to inhibit thermal oxidation pathways. |
| Migration of Byproducts: Unreacted initiator or its byproducts migrate within the polymer, leading to surface yellowing or blooming.[8] | Use Polymeric or Polymerizable Photoinitiators: These have higher molecular weights and are designed to be locked into the polymer network, reducing migration and subsequent degradation.[9][10] |
Visualization of Key Processes
Chemical Pathway of Yellowing
The following diagram illustrates the photochemical reaction between benzophenone and a tertiary amine co-initiator, which leads to the formation of radical species that initiate polymerization but also generate byproducts that can cause yellowing.
Caption: Benzophenone initiation pathway and origin of yellowing byproducts.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving yellowing issues in your experiments.
Caption: A logical workflow for diagnosing the cause of yellowing.
Quantitative Data on Yellowing
The Yellowness Index (YI) is a standard metric used to quantify the degree of yellowness in materials.[11] It is calculated from spectrophotometric data according to standards like ASTM E313.[12][13] A higher YI value indicates a greater level of yellowing. The tables below present hypothetical but representative data to illustrate the impact of formulation changes.
Table 1: Effect of Co-initiator Type on Initial Yellowness Index (YI)
| Formulation ID | Photoinitiator (2 wt%) | Co-initiator (3 wt%) | Initial YI (After Cure) |
| F1 | Benzophenone | Ethyl-4-(dimethylamino)benzoate (Aromatic) | 15.2 |
| F2 | Benzophenone | Triethanolamine (Aliphatic) | 6.5 |
| F3 | Benzophenone | Acrylated Amine (Aliphatic) | 4.8 |
| F4 | TPO (Type I) | None | 1.5 |
Table 2: Effect of Stabilizers on Yellowness Index (YI) After Accelerated Weathering (200 hours)
| Formulation ID | Base Formulation | Additives (1 wt% total) | YI After Weathering |
| F2-A | F2 (BP + Aliphatic Amine) | None | 25.8 |
| F2-B | F2 (BP + Aliphatic Amine) | UV Absorber (Benzotriazole-type) | 12.1 |
| F2-C | F2 (BP + Aliphatic Amine) | HALS | 10.5 |
| F2-D | F2 (BP + Aliphatic Amine) | UVA + HALS | 7.2 |
Experimental Protocols
Protocol 1: Measurement of Yellowness Index (YI)
This protocol outlines the general procedure for measuring the Yellowness Index of a cured polymer film based on ASTM E313.[12][14]
Objective: To quantify the yellowness of a cured polymer sample.
Apparatus:
-
Spectrophotometer or colorimeter with CIE Lab* color measurement capability.[11][15]
-
Calibration standards (white and black).
-
UV curing system.
-
Substrate for casting films (e.g., glass slides, release liner).
Methodology:
-
Sample Preparation:
-
Prepare the liquid polymer formulation according to the experimental design.
-
Cast a film of uniform thickness (e.g., 50 µm) onto the chosen substrate.
-
Cure the film using a standardized UV source, ensuring consistent UV dose (mJ/cm²) and intensity (mW/cm²) for all samples.
-
Condition the cured samples for 24 hours at standard conditions (23°C, 50% RH) before measurement.
-
-
Instrument Calibration:
-
Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Calibrate the instrument using the provided white and black standards.
-
-
Measurement:
-
Set the instrument to measure CIE Tristimulus Values (X, Y, Z) or CIE Lab* values under a specified illuminant (e.g., D65) and observer angle (e.g., 10°).
-
Place the cured sample flat against the measurement port, ensuring no gaps. If the sample is translucent, use a consistent white backing.
-
Take at least three readings at different locations on the sample to ensure a representative average.
-
-
Calculation (as per ASTM E313):
-
The Yellowness Index (YI) is calculated from the CIE Tristimulus Values X, Y, and Z using the following formula for Illuminant C and 2° observer (other formulas apply for different conditions):
-
YI = 100 * (1.28 * X - 1.06 * Z) / Y
-
-
Most modern instruments will calculate the YI value automatically.
-
-
Reporting:
-
Report the average YI value and standard deviation for each sample.
-
Always specify the standard used (ASTM E313), the illuminant, and the observer angle.[12]
-
References
- 1. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 2. pcimag.com [pcimag.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. US5900472A - Copolymerizable benzophenone photoinitiators - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. infinitalab.com [infinitalab.com]
- 12. store.astm.org [store.astm.org]
- 13. Yellowness Index (YI) ASTM E313 [intertek.com]
- 14. store.astm.org [store.astm.org]
- 15. 3nh.com [3nh.com]
Validation & Comparative
A Comparative Analysis of 2-(2,4-Dimethylbenzoyl)benzoic Acid and Benzophenone as Photoinitiators
In the field of photopolymerization, the selection of an appropriate photoinitiator is a critical factor that governs the kinetics of the curing process and the ultimate characteristics of the final polymer. This guide presents a detailed, data-supported comparison of two Type II photoinitiators: 2-(2,4-Dimethylbenzoyl)benzoic acid and the widely-used benzophenone (B1666685). This objective analysis is intended to assist researchers, scientists, and professionals in drug development in choosing the most suitable photoinitiator for their specific applications.
Both this compound and benzophenone belong to the class of Type II photoinitiators, which necessitate the presence of a co-initiator, typically a tertiary amine, to efficiently generate the free radicals required for polymerization. The fundamental mechanism involves the photoinitiator absorbing UV radiation, leading to an excited triplet state that then abstracts a hydrogen atom from the co-initiator. This process creates an initiating radical from the co-initiator and a ketyl radical from the photoinitiator.[1][2]
While direct, head-to-head comparative studies on the parent this compound and benzophenone are not extensively available in peer-reviewed literature, valuable insights can be drawn from the performance data of benzophenone and various derivatives of both molecules.[2] Benzophenone is a well-established and cost-effective photoinitiator; however, it is known for contributing to yellowing in the cured product and can exhibit a comparatively slower curing rate.[2][3] Research into derivatives of both compounds is actively pursued to mitigate these drawbacks and enhance overall performance.[3]
Physicochemical and Photochemical Properties
A summary of the key physical and chemical properties of this compound and benzophenone is provided below. These properties are crucial as they influence the solubility of the photoinitiators in different formulations and their light absorption characteristics.
| Property | This compound | Benzophenone |
| Molecular Formula | C₁₆H₁₄O₃[4] | C₁₃H₁₀O |
| Molecular Weight | 254.28 g/mol [4] | 182.22 g/mol |
| Appearance | White solid[5] | White crystalline solid |
| Boiling Point | 446.5°C at 760 mmHg[6] | 305.4°C |
| Density | 1.195 g/cm³[6] | 1.098 g/cm³ |
| UV Absorption Maxima (λmax) | Not widely reported for parent compound. Derivatives of benzoic acid show absorption around 221 nm.[5] | Approximately 254 nm and 345 nm in various solvents.[3] |
| Molar Extinction Coefficient (ε) | Varies by derivative. | ~200 L mol⁻¹ cm⁻¹ at 345 nm.[3] |
Comparative Performance Data
The following table summarizes key performance indicators for photoinitiating systems based on this compound derivatives and benzophenone. It is important to note that performance is highly dependent on the specific monomer, co-initiator, light source, and other experimental conditions.
| Parameter | This compound (Derivatives) | Benzophenone | Notes |
| Photoinitiator Type | Type II[2][6] | Type II[1][2] | Both require a co-initiator for efficient radical generation.[1][2] |
| Polymerization Rate | Data for derivatives suggest the potential for high efficiency.[3] | Generally considered to have a slower curing rate.[2][3] | Highly dependent on formulation and curing conditions. |
| Final Monomer Conversion | Dependent on the specific derivative and experimental setup. | Can achieve high conversion, but may be slower. | The efficiency of the co-initiator plays a significant role. |
| Yellowing | Derivatives are being developed to reduce yellowing.[3] | Known to cause yellowing in the final cured product.[2] | A critical consideration for applications requiring high optical clarity. |
| Oxygen Inhibition | Less sensitive in the presence of an amine co-initiator. | Can be sensitive, but this is mitigated by the use of amine synergists. | Amine co-initiators help to consume dissolved oxygen. |
Experimental Protocols
To ensure reproducible and comparable results when evaluating photoinitiator performance, standardized experimental protocols are essential.
Measurement of Photopolymerization Kinetics using Real-Time FTIR (RT-FTIR) Spectroscopy
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful method for monitoring the kinetics of photopolymerization by tracking the disappearance of reactive functional groups in real-time.[1][7]
-
Sample Preparation: Prepare a liquid photocurable formulation containing the monomer, the photoinitiator (either this compound or benzophenone), and a co-initiator (e.g., a tertiary amine).
-
Initial Spectrum: Place a thin film of the uncured sample onto the attenuated total reflectance (ATR) crystal of the FTIR spectrometer and record an initial spectrum to serve as a baseline (time = 0).[6]
-
Initiation of Polymerization: Position a UV light source to irradiate the sample within the spectrometer's sample compartment.
-
Real-Time Monitoring: Simultaneously start the UV exposure and the rapid collection of IR spectra at defined intervals (e.g., every second).[6]
-
Data Analysis: Monitor the decrease in the peak area of the absorption band corresponding to the reactive functional group (e.g., the C=C double bond in acrylates, typically around 1635 cm⁻¹).[8] The degree of conversion can be calculated by comparing the peak area at a given time to the initial peak area. The rate of polymerization is determined from the slope of the conversion versus time plot.[6]
Measurement of Yellowness Index (YI)
The Yellowness Index is a critical parameter for evaluating the discoloration of a cured polymer, a known issue with some photoinitiators like benzophenone.[4][9]
-
Sample Preparation: Prepare cured polymer films of a standardized thickness using the different photoinitiator systems under identical curing conditions (light intensity, exposure time).
-
Spectrophotometer Calibration: Calibrate a spectrophotometer or colorimeter using a standard white reference tile.[10]
-
Measurement: Place the cured polymer sample in the instrument and measure the tristimulus values (X, Y, Z).
-
Calculation: Calculate the Yellowness Index according to standard test methods such as ASTM E313. The YI is calculated from the measured tristimulus values.[10] A higher YI value indicates a greater degree of yellowing.[9]
Mandatory Visualizations
The following diagrams illustrate the key processes involved in Type II photoinitiation and a typical experimental workflow for comparison.
Conclusion
The choice between this compound and benzophenone as a photoinitiator will depend on the specific requirements of the application. Benzophenone is a well-characterized, economical choice suitable for applications where cost is a primary concern and a moderate degree of yellowing is acceptable.[3] Conversely, this compound and its derivatives represent a promising avenue for developing advanced photoinitiating systems that may offer improved performance, such as faster polymerization rates and reduced yellowing, albeit potentially at a higher cost.[3] For critical applications, empirical evaluation of both photoinitiators within the specific resin formulation is strongly recommended to determine the optimal choice.
References
- 1. scispace.com [scispace.com]
- 2. jpmtr.org [jpmtr.org]
- 3. benchchem.com [benchchem.com]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 8. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. equitechintl.com [equitechintl.com]
- 10. Yellowness Index (YI) ASTM E313 [intertek.com]
A Comparative Guide to Type I and Type II Photoinitiators for Photopolymerization Applications
For researchers, scientists, and drug development professionals leveraging photopolymerization, the choice of photoinitiator is a critical parameter that dictates the efficiency, kinetics, and final properties of the cured material. Photoinitiators are broadly classified into two categories, Type I and Type II, based on their mechanism of generating the free radicals required to initiate polymerization. This guide provides an objective comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection process for specific applications.
Fundamental Mechanisms: Cleavage vs. Abstraction
The primary distinction between Type I and Type II photoinitiators lies in their radical generation pathway.
Type I Photoinitiators (Photo-cleavage): These initiators are aromatic carbonyl compounds that undergo a unimolecular bond cleavage (α-cleavage) upon absorption of light, directly generating two free radical fragments.[1][2][3] At least one of these radicals is highly reactive and initiates the polymerization of monomers and oligomers.[1][4] This process is a one-step, unimolecular reaction.[5]
Caption: Mechanism of Type I Photoinitiators.
Type II Photoinitiators (Hydrogen Abstraction): In contrast, Type II photoinitiators require a bimolecular reaction with a co-initiator (or synergist) to generate radicals.[2][6] Upon light absorption, the photoinitiator is promoted to an excited state and then abstracts a hydrogen atom from the co-initiator, which is typically a tertiary amine.[7][8] This interaction produces two radicals: one from the photoinitiator (e.g., a ketyl radical) and one from the co-initiator.[8] The radical derived from the co-initiator is usually the primary species that initiates polymerization.[5][8]
Caption: Mechanism of Type II Photoinitiators.
Performance Comparison
The differing mechanisms of Type I and Type II photoinitiators lead to significant variations in their performance characteristics. The choice for a specific application depends on balancing these factors.
| Feature | Type I Photoinitiators | Type II Photoinitiators |
| Initiation Mechanism | Unimolecular α-cleavage[2] | Bimolecular hydrogen abstraction[2] |
| Initiation Speed | Generally very fast and highly efficient.[9][10] | Generally slower due to the bimolecular reaction dependency.[5][7] |
| Co-initiator Requirement | Not required.[5] | Co-initiator (e.g., amine) is mandatory.[6][7] |
| Oxygen Inhibition | Susceptible to oxygen inhibition.[11] | Also susceptible, but the presence of amine co-initiators can help mitigate this effect through oxygen scavenging.[11][12] |
| Wavelength Sensitivity | Typically absorb in the shorter wavelength UV-A (300-385 nm) and UV-C regions.[4][6] Some, like phosphine (B1218219) oxides, absorb into the visible light range.[6] | Broad absorption range, often extending into the visible light spectrum (400-800 nm).[2][4][13] |
| Yellowing Potential | Some types, particularly α-amino ketones, can lead to yellowing of the cured material.[11] | Can cause yellowing, especially with certain co-initiators like aromatic amines. Camphorquinone (B77051) (CQ), used in dentistry, is notably yellow.[5][11] |
| Cost | Can be more expensive, especially specialized high-performance variants. | Often more cost-effective. Benzophenone is a widely used, low-cost example.[11][14] |
| Common Examples | Benzoin derivatives, α-hydroxyalkylphenones (HAPs), acylphosphine oxides (APOs, e.g., TPO, BAPO).[1][15] | Benzophenone (BP), thioxanthones (TX), camphorquinone (CQ).[6][7][14] |
Quantitative Performance Data
The following data, derived from experimental studies, highlights the kinetic differences between specific Type I and Type II systems.
Table 2: Comparative Kinetics of Acrylate (B77674) Photopolymerization A study comparing Type I acylphosphine oxides (APOs) with α-hydroxyalkylphenones (HPs) for the bulk cotelomerization of acrylate monomers revealed significant differences in reaction rates.
| Photoinitiator System (Type I) | Concentration (mmol) | Max. Reaction Rate (%/s) | Final Monomer Conversion (wt%) | Dynamic Viscosity (Pa·s) |
| Omnirad 819 (APO) | 15 | 1.1 | 60.1 | 5.2 |
| 30 | 1.2 | 87.2 | 58.7 | |
| 45 | 1.2 | 95.8 | 185.3 | |
| Omnirad TPO (APO) | 15 | 0.9 | 55.4 | 4.8 |
| 30 | 1.2 | 80.1 | 35.1 | |
| 45 | 1.2 | 92.5 | 121.4 | |
| Omnirad 184 (HP) | 15 | 0.2 | 19.9 | 0.8 |
| 30 | 0.3 | 58.7 | 2.9 | |
| 45 | 0.3 | 76.1 | 6.2 |
Data adapted from a study on UV-induced cotelomerization of acrylate monomers. The results show that APO-type initiators (Omnirad 819, TPO) provide a much higher reaction rate and achieve greater monomer conversion compared to HP-type initiators (Omnirad 184) under the same conditions.[15]
Application-Specific Considerations
-
Clear Coatings & Adhesives: For applications requiring high optical clarity and minimal yellowing, specific Type I photoinitiators like HAPs are often preferred.[10] However, for thick or pigmented systems, Type I APOs are more suitable due to their longer wavelength absorption and efficient photobleaching.[15]
-
Dental Resins: The dental field frequently uses Type II systems, such as camphorquinone (CQ) with an amine co-initiator, because CQ is activated by visible blue light, which can penetrate deeper into the resin and is safer for oral tissues.[5]
-
3D Printing (Vat Photopolymerization): Both types are used extensively. Type I initiators offer fast curing speeds essential for high-resolution printing.[4] Type II systems activated by visible light are increasingly popular for use with lower-energy light sources like LEDs.[4]
-
Hydrogel Formation for Drug Delivery: Biocompatibility is paramount. Type I photoinitiators like Irgacure 2959 and LAP are widely used.[4] LAP has the advantage of being activated by visible light, which is less damaging to cells and encapsulated drugs.[4] Type II systems can also be used, but the potential cytotoxicity of the co-initiator must be carefully evaluated.[5]
Experimental Protocols
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a standard technique to evaluate the kinetics of photopolymerization by measuring the heat released during the reaction as a function of time and light intensity.
Methodology:
-
Sample Preparation: A precise amount of the photocurable formulation (typically 2-5 mg) containing the monomer, photoinitiator, and any other additives is placed in an open aluminum DSC pan.
-
Instrument Setup: The pan is placed in the DSC cell, which is equipped with a UV/Vis light source. The cell is purged with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition, or with air to study its effects.[11]
-
Isothermal Measurement: The sample is brought to a constant temperature (e.g., 37°C).[16]
-
Irradiation: The sample is irradiated with light of a specific wavelength (e.g., 365 nm) and intensity (e.g., 20 mW/cm²).[16] The instrument records the heat flow generated by the exothermic polymerization reaction.
-
Data Analysis: The resulting exotherm is integrated over time to determine the total heat of polymerization (ΔH).[11] This value is used to calculate the percentage of monomer conversion over time. The peak of the exotherm corresponds to the maximum polymerization rate. By comparing these parameters for different photoinitiators, their relative efficiency can be determined.[15]
Caption: Workflow for Photo-DSC Analysis.
Conclusion
The selection between Type I and Type II photoinitiators is not a matter of inherent superiority but of suitability for the specific application.
-
Choose Type I photoinitiators for applications demanding high curing speeds and where a UV source is available. They are ideal for clear, thin coatings and high-resolution 3D printing. Sub-classes like APOs are particularly effective for pigmented or thicker systems.
-
Choose Type II photoinitiators for systems cured with visible light, for applications where cost is a major driver, or where mitigating oxygen inhibition through amine synergists is advantageous. They are well-suited for dental materials and increasingly for LED-cured coatings and inks.
A thorough evaluation of the reaction kinetics, final material properties, and processing conditions, using methodologies like Photo-DSC, is essential for optimizing any photopolymerization system.
References
- 1. Free Radical Photoinitiators, Type 1/I Photoinitiator | Tintoll [uvabsorber.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Latest Advances in Highly Efficient Dye-Based Photoinitiating Systems for Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photoinitiators for Medical Applications—The Latest Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV Curing: Part Three; Free Radical Photoinitiators - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Type 1 Photoinitiators in Light-Curing Technology: Applications and Prospects - TinToll Performance Materials Co., Ltd. [uvabsorber.com]
- 11. benchchem.com [benchchem.com]
- 12. radtech.org [radtech.org]
- 13. liftchem.com [liftchem.com]
- 14. mdpi.com [mdpi.com]
- 15. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Purity Assessment of Synthesized 2-(2,4-dimethylbenzoyl)benzoic Acid: A Comparative Guide to HPLC and Melting Point Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and melting point analysis for validating the purity of synthesized 2-(2,4-dimethylbenzoyl)benzoic acid. The information presented herein, including detailed experimental protocols and data interpretation, is intended to assist researchers in selecting the appropriate analytical methods for quality control and to provide a framework for data evaluation.
Synthesis Overview and Potential Impurities
This compound is typically synthesized via a Friedel-Crafts acylation reaction between phthalic anhydride (B1165640) and m-xylene (B151644) using a Lewis acid catalyst, such as aluminum chloride.[1] While this method can achieve high yields, several process-related impurities may be present in the crude product. Understanding these potential impurities is crucial for developing and interpreting purity analysis methods.
Potential Impurities:
-
Unreacted Starting Materials: Phthalic anhydride and m-xylene.
-
Isomeric Products: Acylation of m-xylene can also potentially lead to the formation of 2-(2,6-dimethylbenzoyl)benzoic acid and 2-(3,5-dimethylbenzoyl)benzoic acid, although the 2,4-isomer is the major product due to steric and electronic effects.
-
Diacylated Products: Reaction of a second molecule of m-xylene with the product.
-
Residual Solvents: Solvents used in the reaction and work-up.
Experimental Workflow for Purity Validation
A systematic approach to purity validation ensures a comprehensive assessment of the synthesized compound. The following workflow outlines the key steps from synthesis to data analysis.
Caption: A logical workflow for the synthesis and purity validation of this compound.
Purity Validation Methods: A Head-to-Head Comparison
Both HPLC and melting point analysis provide valuable information regarding the purity of a synthesized compound. However, they differ significantly in their principles, sensitivity, and the type of information they provide.
| Feature | HPLC Analysis | Melting Point Analysis |
| Principle | Chromatographic separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase. | Determination of the temperature range over which a solid transitions to a liquid. |
| Information Provided | Quantitative purity (% area), number of impurities, retention times of individual components. | A physical constant that is sensitive to impurities. A sharp melting range close to the literature value indicates high purity. |
| Sensitivity | High sensitivity, capable of detecting trace impurities. | Lower sensitivity; impurities present at <1-2% may not cause a significant depression or broadening of the melting point. |
| Specificity | Highly specific, can separate structurally similar isomers. | Non-specific; different impurities can cause a similar depression in melting point. |
| Quantitative? | Yes | Semi-quantitative (purity is inferred from the melting range). |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% phosphoric acid.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 40 20 80 25 80 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed sample in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Melting Point Analysis
-
Instrumentation: A calibrated melting point apparatus.
-
Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube to a height of 2-3 mm.
-
Procedure: The capillary tube is placed in the melting point apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C/min) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded.
Data Presentation and Interpretation
HPLC Analysis Data
The purity of the synthesized this compound is determined by the area percentage of the main peak in the chromatogram.
| Sample | Retention Time (min) | Area (%) | Identity |
| Synthesized Batch 1 | 15.2 | 99.5 | This compound |
| 8.5 | 0.2 | Unidentified Impurity 1 | |
| 12.1 | 0.3 | Unidentified Impurity 2 | |
| Synthesized Batch 2 | 15.2 | 98.8 | This compound |
| 8.6 | 0.5 | Unidentified Impurity 1 | |
| 12.2 | 0.7 | Unidentified Impurity 2 |
Interpretation: A high peak area percentage for the main component indicates high purity. The presence of minor peaks suggests the presence of impurities. The retention times of these impurities can be compared to those of known potential impurities (e.g., starting materials, isomers) to aid in their identification.
Melting Point Analysis Data
| Compound | Observed Melting Point (°C) | Literature Melting Point (°C) |
| Synthesized this compound | 135-137 | N/A |
| 2,4-Dimethylbenzoic Acid | - | 124-126 |
| Phthalic Anhydride | - | 131-134 |
| 2-(4-methylbenzoyl)benzoic acid | - | 138-140 |
Interpretation: The sharp melting range of the synthesized product suggests a high degree of purity. While a direct comparison to a literature value is not possible, the observed melting point is distinct from that of the potential starting material impurity, 2,4-dimethylbenzoic acid.
Comparison with Alternative Purity Validation Methods
While HPLC and melting point are primary techniques, other methods can provide complementary information.
| Method | Principle | Advantages | Disadvantages |
| LC-MS | Combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. | Provides molecular weight information, aiding in the identification of unknown impurities. High sensitivity. | Higher cost and complexity compared to HPLC-UV. |
| NMR Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Unambiguous structure elucidation and can be used for quantitative analysis (qNMR) without a reference standard for the analyte. | Lower sensitivity compared to HPLC, more complex data interpretation. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for the analysis of residual solvents and volatile impurities. | Not suitable for non-volatile compounds like carboxylic acids without derivatization. |
Conclusion
Both HPLC and melting point analysis are valuable tools for assessing the purity of synthesized this compound.
-
HPLC offers a quantitative and highly sensitive method for determining purity and profiling impurities. It is the preferred method for rigorous quality control and for detecting trace-level contaminants.
-
Melting point analysis serves as a rapid, simple, and cost-effective preliminary check of purity. A sharp melting range is a strong indicator of a pure compound.
For a comprehensive purity validation, it is recommended to use these techniques in conjunction. HPLC provides the detailed quantitative data, while melting point analysis offers a quick confirmation of the bulk purity of the material. For definitive identification of unknown impurities, hyphenated techniques such as LC-MS are invaluable.
References
A Comparative Guide to the Cytotoxicity and Biocompatibility of Photoinitiators for Biomedical Applications
The selection of a suitable photoinitiator is a critical consideration in the development of photopolymerized biomaterials for applications such as tissue engineering, 3D bioprinting, and drug delivery. The ideal photoinitiator should not only efficiently initiate polymerization upon light exposure but also exhibit minimal cytotoxicity and high biocompatibility to ensure the viability and functionality of encapsulated cells or surrounding tissues. This guide provides an objective comparison of commonly used photoinitiators, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Quantitative Comparison of Photoinitiator Cytotoxicity
The following table summarizes quantitative data from various studies on the cytotoxicity of several common photoinitiators. It is important to note that direct comparisons can be complex due to variations in experimental conditions, including cell type, photoinitiator concentration, and light exposure parameters.
| Photoinitiator | Concentration | Light Exposure | Cell Type | Cell Viability / Cytotoxicity Finding |
| Irgacure 2959 | > 0.02% (w/v) | 5 minutes UV | Human Aortic Smooth Muscle Cells (HASMCs) | Significant decrease in cell survival with increasing concentration.[1] |
| 0.16% (w/v) | 5 minutes UV | Human Aortic Smooth Muscle Cells (HASMCs) | Cell survival decreased to approximately 25%.[1] | |
| 0.05% (w/v) and above | 24-hour treatment | HN4 cells | Significant loss of viability.[2] | |
| Up to 0.2% (w/v) | Not specified | HN4 cells | No effect on AKT signaling, suggesting lower impact at these concentrations.[2] | |
| LAP | ≥3.4 mmol/L | 10 minutes, 9.6 mW/cm², 405 nm | M-1 collecting duct cells | Cytotoxicity significantly enhanced with light exposure.[3] |
| ≤17 mmol/L (0.5 wt%) | No light, 24-hour exposure | M-1 collecting duct cells | Not cytotoxic.[3] | |
| 2.2 mM | 1 minute, 10 mW/cm², 365 nm | Human neonatal fibroblasts | Cell survival was statistically similar to 6 minutes of polymerization with I2959.[4] | |
| 0.05%-1% (w/v) | Not specified | Not specified | Generally used concentration range for curing with good biocompatibility.[5] | |
| BAPO | 25 µM and 50 µM | Not specified | L-929 mouse fibroblasts | Significant difference in cell viability compared to lower concentrations.[6] |
| 50 µM | Not specified | L-929 mouse fibroblasts | Cell viability of 56.35 ± 10.40%.[7] | |
| Not specified | Not specified | Various | Considered more cytotoxic than TPO and camphorquinone (B77051) (CQ) at the same concentration.[6] | |
| TPO | 50 µM | Not specified | L-929 mouse fibroblasts | Cell viability of 65.85 ± 9.17%.[7] |
| TPO-L | 50 µM | Not specified | L-929 mouse fibroblasts | Cell viability of 75.25 ± 11.21%.[7] |
| 0.1 mol% in resin | Not specified | L-929 mouse fibroblasts | Highest cell viability (89.62 ± 4.93%) among resins with BAPO, TPO, and TPO-L.[6] |
Experimental Protocols
A fundamental method for assessing the cytotoxicity of photoinitiators is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay for Cytotoxicity Assessment
1. Cell Seeding:
-
Culture a suitable cell line, such as L-929 mouse fibroblasts, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[6]
-
Prepare a cell suspension at a concentration of 1 × 10⁵ cells/mL.[6]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[6]
-
Incubate the plate at 37°C in a 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[6]
2. Preparation of Photoinitiator Solutions:
-
Dissolve the photoinitiator in an appropriate solvent. Dimethyl sulfoxide (B87167) (DMSO) is commonly used, but it's crucial to use a final concentration in the cell culture medium that is not cytotoxic to the specific cell line.[8]
-
Prepare serial dilutions of the photoinitiator in the complete cell culture medium to achieve the desired final concentrations for testing (e.g., 1 µM to 50 µM).[6]
-
Sterilize the photoinitiator solutions using a 0.2 µm syringe filter before adding them to the cells.[1]
3. Exposure:
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the photoinitiator.
-
Include positive (e.g., a known cytotoxic agent) and negative (cell culture medium only) controls.[6]
-
If assessing light-dependent cytotoxicity, expose the plate to a light source (e.g., UV or visible light) with defined parameters (wavelength, intensity, duration).[1][3]
4. Incubation and MTT Addition:
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add a sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
5. Formazan (B1609692) Solubilization and Absorbance Measurement:
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
6. Data Analysis:
-
Calculate cell viability as a percentage relative to the negative control.
Visualizing Experimental Workflows and Cellular Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
Caption: Workflow for assessing photoinitiator cytotoxicity.
Caption: Simplified pathway of photoinitiator-induced cytotoxicity.
Comparative Analysis and Conclusion
Based on the available data, a clear trend in biocompatibility can be observed among the compared photoinitiators.
-
Irgacure 2959 is one of the most widely studied photoinitiators and is considered relatively biocompatible at low concentrations (typically below 0.05% w/v).[2][9] However, its cytotoxicity increases with higher concentrations and longer UV exposure times.[1][10] A significant drawback is its requirement for UV light for activation, which can be damaging to cells.[10]
-
LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) has emerged as a highly promising alternative due to its high water solubility and ability to be activated by longer wavelength visible light (around 405 nm), which is less harmful to cells.[11][12] Studies consistently show that LAP exhibits excellent cytocompatibility, often superior to Irgacure 2959, and allows for faster polymerization rates.[4][11][13]
-
Acylphosphine Oxide Photoinitiators (BAPO, TPO, TPO-L): This class of photoinitiators is known for high reactivity. However, there are significant differences in their cytotoxicity. BAPO has been shown to be the most cytotoxic among this group.[6][14] TPO demonstrates better biocompatibility than BAPO, and TPO-L appears to be the least cytotoxic of the three, showing high cell viability even at concentrations where BAPO and TPO show significant toxicity.[6][14]
References
- 1. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of photoinitiators on intracellular AKT signaling pathway in tissue engineering application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Photoinitiator Lithium Phenyl (2,4,6-Trimethylbenzoyl) Phosphinate with Exposure to 405 nm Light Is Cytotoxic to Mammalian Cells but Not Mutagenic in Bacterial Reverse Mutation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. fcad.com [fcad.com]
- 12. Photopolymerizable Biomaterials and Light-Based 3D Printing Strategies for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LAP – Regemat3D [regemat3d.com]
- 14. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
A Comparative Analysis of UV-LED Absorption Spectra in Novel Benzoylbenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the UV-LED absorption properties of novel benzoylbenzoic acid derivatives, which are of significant interest as Type II photoinitiators in photopolymerization processes. Understanding the UV absorption characteristics of these compounds is crucial for developing efficient and effective photoinitiating systems for applications ranging from 3D printing and coatings to the fabrication of biomedical devices. This document summarizes key spectral data, outlines the experimental methodology for its acquisition, and visualizes the structure-property relationships.
Introduction to Benzoylbenzoic Acid Derivatives as Photoinitiators
Benzoylbenzoic acid and its derivatives are a class of organic compounds that function as photoinitiators, molecules that absorb light energy and initiate a chemical reaction, typically polymerization.[1] Specifically, they are classified as Type II photoinitiators. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals upon light absorption, Type II photoinitiators require a co-initiator, or synergist, to generate initiating radicals.[2] Upon exposure to UV radiation, the benzoylbenzoic acid derivative is excited to a triplet state. This excited molecule then abstracts a hydrogen atom from the co-initiator, which is often a tertiary amine, creating a free radical from the co-initiator that then initiates the polymerization of monomers.[2] The efficiency of this process is directly related to the photoinitiator's ability to absorb light at the emission wavelength of the UV source, a property characterized by its UV absorption spectrum.
Comparative Analysis of UV Absorption Properties
The UV absorption spectrum of a photoinitiator is defined by its absorption maxima (λmax) and its molar extinction coefficient (ε) at those wavelengths. The λmax indicates the wavelength of light the molecule most strongly absorbs, while the molar extinction coefficient is a measure of how much light is absorbed at that wavelength. For UV-LED applications, it is desirable for the photoinitiator to have a high molar absorptivity at the emission wavelength of the LED, typically in the 365 nm to 405 nm range.
While extensive data on a wide range of novel benzoylbenzoic acid derivatives is dispersed across various research publications, a comparative analysis of foundational and substituted derivatives reveals key structure-property relationships. The position of the benzoyl group and the nature of substituents on the aromatic rings significantly influence the absorption characteristics.
| Derivative | Substituent (R) | Absorption Maxima (λmax) [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] | Solvent |
| 2-Benzoylbenzoic Acid | H | ~250, ~330 | Not Available | Acetonitrile |
| 4-Benzoylbenzoic Acid | H | ~260, ~340 | Not Available | Water (pH ≈ 7) |
| Methyl 2-Benzoylbenzoate | H (esterified) | 204, 254 | Not Available | Not Specified |
Note: The data presented is compiled from available literature. Molar absorptivity values for many derivatives are not consistently reported under standardized conditions.
Generally, the introduction of electron-donating groups (e.g., alkoxy, alkylamino) as substituents on the benzoylbenzoic acid scaffold can lead to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima, which can be advantageous for activation by higher wavelength UV-LEDs.
Structure-Property Relationship Visualization
The general structure of benzoylbenzoic acid allows for substitutions at various positions on both aromatic rings. These substitutions can be tailored to fine-tune the photophysical properties, including the UV absorption spectrum.
Note: The above DOT script is a template and requires a valid image source for the chemical structure of benzoylbenzoic acid to render correctly.
Caption: General chemical structure of benzoylbenzoic acid indicating potential substitution sites.
Experimental Protocols
Determination of UV-Vis Absorption Spectra
The following protocol outlines a standard procedure for determining the UV-Vis absorption spectrum and molar absorptivity of a benzoylbenzoic acid derivative.
1. Materials and Equipment:
-
Benzoylbenzoic acid derivative (sample)
-
Spectroscopic grade solvent (e.g., acetonitrile, methanol, or water)
-
Volumetric flasks and pipettes
-
Analytical balance
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
2. Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of the benzoylbenzoic acid derivative and dissolve it in a known volume of the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 75 µM, 100 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up as per the manufacturer's instructions. Set the desired wavelength range for the scan (e.g., 200-450 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline correction.
-
Sample Measurement: Starting with the least concentrated solution, rinse a sample cuvette with a small amount of the solution before filling it. Place the sample cuvette in the sample holder and record the absorption spectrum. Repeat this for all the prepared dilutions.
-
Data Analysis:
-
From the recorded spectra, identify the wavelength(s) of maximum absorbance (λmax).
-
To determine the molar extinction coefficient (ε), create a Beer-Lambert plot by plotting the absorbance at λmax against the concentration for each dilution.
-
Perform a linear regression on the data points. The slope of the resulting line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.
-
Signaling Pathway and Experimental Workflow
The initiation of polymerization by a benzoylbenzoic acid derivative and the experimental workflow for characterizing its UV absorption properties can be visualized as follows:
References
A Comparative Kinetic Analysis of Polymerization Initiated by 2-(2,4-dimethylbenzoyl)benzoic Acid and Other Photoinitiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the polymerization kinetics initiated by 2-(2,4-dimethylbenzoyl)benzoic acid versus other commonly used photoinitiators. While direct, quantitative comparative kinetic data for this compound is limited in publicly available literature, this document offers a comprehensive overview based on the performance of structurally similar compounds and general principles of photopolymerization. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Introduction to this compound as a Photoinitiator
This compound belongs to the class of Type II photoinitiators. Similar to its parent compound, 2-benzoylbenzoic acid, it initiates polymerization through a hydrogen abstraction mechanism. Upon exposure to ultraviolet (UV) radiation, the photoinitiator is excited to a triplet state. In this state, it abstracts a hydrogen atom from a co-initiator, typically a tertiary amine, to generate free radicals that initiate the polymerization of monomers like acrylates and methacrylates.
The methyl substituents on the benzoyl ring of this compound are expected to influence its electronic and steric properties, which can, in turn, affect its absorption characteristics, initiation efficiency, and overall polymerization kinetics.
Comparative Performance of Photoinitiators
The selection of a photoinitiator is critical for controlling the rate of polymerization, the degree of monomer conversion, and the final properties of the cured polymer. The following tables provide a summary of the expected performance of this compound in comparison to other widely used Type I and Type II photoinitiators. The data for this compound is inferred from the behavior of similar benzophenone (B1666685) derivatives.
Table 1: General Performance Characteristics of Selected Photoinitiators
| Photoinitiator | Type | Wavelength Range (nm) | Curing Speed | Through-Cure | Surface Cure | Oxygen Inhibition |
| This compound | II | ~320-380 | Moderate | Moderate | Good | Moderate (mitigated by amine co-initiator) |
| Benzophenone | II | ~300-380 | Moderate | Moderate | Good | Moderate (mitigated by amine co-initiator) |
| 4-Benzoylbenzoic Acid | II | ~320-380 | Moderate | Moderate | Good | Moderate (mitigated by amine co-initiator) |
| Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) | I | ~365-425 | High | Excellent | Moderate | Susceptible |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) | I | ~370-450 | Very High | Excellent | Good | Less Susceptible |
Table 2: Quantitative Kinetic Parameters (Illustrative)
It is important to note that the following values are illustrative and can vary significantly based on the specific monomer system, co-initiator, light intensity, and temperature.
| Parameter | This compound (inferred) | Benzophenone | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO) |
| Rate of Polymerization (Rp) | Moderate | Moderate | High |
| Final Monomer Conversion (%) | High | High | Very High |
| Induction Period | Short | Short | Very Short |
Photoinitiation Mechanism and Experimental Workflows
To facilitate a deeper understanding and further research, the following diagrams illustrate the photoinitiation pathway and standard experimental workflows for kinetic analysis.
Caption: Photoinitiation mechanism of a Type II photoinitiator.
Caption: Experimental workflow for Real-Time FT-IR spectroscopy.
Caption: Experimental workflow for Photo-DSC analysis.
Detailed Experimental Protocols
The following are generalized protocols for conducting kinetic analysis of photopolymerization. Researchers should optimize these protocols based on their specific materials and equipment.
Real-Time Fourier Transform Infrared (FT-IR) Spectroscopy
Objective: To monitor the disappearance of monomer functional groups (e.g., acrylate (B77674) C=C bond) in real-time to determine the rate and degree of polymerization.
Materials and Equipment:
-
FT-IR spectrometer with a rapid scan capability
-
UV light source with controlled intensity
-
Liquid sample cell with UV-transparent windows (e.g., BaF₂)
-
Photopolymerizable formulation
-
Nitrogen purge (optional, to reduce oxygen inhibition)
Procedure:
-
Formulation Preparation: Prepare the photopolymerizable formulation by mixing the monomer, this compound (or other initiator), and a co-initiator (if required) in the desired concentrations.
-
Sample Loading: Inject the formulation into the liquid sample cell.
-
Initial Spectrum: Record an initial FT-IR spectrum before UV exposure to determine the initial peak area of the reactive functional group (e.g., acrylate peak at ~1635 cm⁻¹).
-
Photopolymerization: Start the real-time data acquisition and simultaneously expose the sample to UV light of a known intensity.
-
Data Acquisition: Continuously record FT-IR spectra at a high temporal resolution (e.g., several scans per second) throughout the polymerization process until the reaction is complete.
-
Data Analysis:
-
Measure the peak area of the characteristic monomer absorption band at different time points.
-
Calculate the percentage of monomer conversion at time 't' using the formula: Conversion (%) = [(A₀ - Aₜ) / A₀] * 100 where A₀ is the initial peak area and Aₜ is the peak area at time 't'.
-
Plot the monomer conversion as a function of time. The slope of the initial linear portion of this curve is proportional to the rate of polymerization (Rp).
-
Photo-Differential Scanning Calorimetry (Photo-DSC)
Objective: To measure the heat released during the exothermic polymerization reaction upon UV irradiation to determine the kinetics of the reaction.
Materials and Equipment:
-
Differential Scanning Calorimeter equipped with a UV light source
-
Open aluminum DSC pans
-
Photopolymerizable formulation
-
Nitrogen purge
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the photopolymerizable formulation (typically 3-5 mg) into an open aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell. Equilibrate the cell at the desired isothermal temperature under a nitrogen atmosphere.
-
UV Exposure: Expose the sample to UV light of a specific intensity for a set duration. The instrument will record the heat flow as a function of time.
-
Data Analysis:
-
The exothermic peak on the heat flow curve represents the heat of polymerization.
-
The area under the exotherm is proportional to the total enthalpy of polymerization (ΔH_total).
-
The rate of polymerization is proportional to the heat flow (dH/dt).
-
The monomer conversion at time 't' can be calculated by dividing the cumulative heat released up to that time by the total heat of reaction.
-
Conclusion
While direct comparative kinetic data for this compound is not extensively documented, its structural similarity to other benzophenone derivatives suggests it is a viable Type II photoinitiator. Its performance is expected to be characterized by good surface cure and moderate polymerization rates, with the potential for optimization through formulation adjustments, particularly the choice and concentration of the amine co-initiator. The provided experimental protocols for Real-Time FT-IR and Photo-DSC offer robust methodologies for researchers to conduct their own detailed kinetic analyses and directly compare the efficacy of this compound with other photoinitiators for their specific applications in drug development and materials science.
Cross-Validation of Analytical Techniques for the Characterization of 2-(2,4-dimethylbenzoyl)benzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the robust characterization of 2-(2,4-dimethylbenzoyl)benzoic acid (DMBA), a key intermediate in various synthetic pathways. Objective evaluation of orthogonal analytical methods is crucial for confirming the identity, purity, and structural integrity of such compounds in research and drug development. This document outlines detailed experimental protocols, presents available data, and offers a framework for the cross-validation of results.
Physicochemical Properties
A foundational aspect of characterization is the determination of fundamental physicochemical properties. These values serve as initial benchmarks for identity confirmation.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1][2] |
| CAS Number | 2346-63-6 | [1][2] |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure of DMBA. Cross-validation using multiple spectroscopic techniques strengthens the structural assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) reveals the number of different types of protons and their neighboring environments.
Experimental Protocol:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Standard: Tetramethylsilane (TMS)
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the spectrum is acquired.
Experimental Data: [1]
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 7.98 - 8.07 | m | 1H | Aromatic H |
| 7.60 - 7.69 | m | 1H | Aromatic H |
| 7.51 - 7.59 | m | 1H | Aromatic H |
| 7.38 - 7.45 | m | 1H | Aromatic H |
| 7.01 - 7.13 | m | 2H | Aromatic H |
| 6.86 - 6.94 | m | 1H | Aromatic H |
| 2.61 | s | 3H | -CH₃ |
| 2.33 | s | 3H | -CH₃ |
¹³C NMR Spectroscopy
Expected Experimental Protocol:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: Chloroform-d (CDCl₃)
-
Procedure: A concentrated solution of the sample is prepared in the deuterated solvent, and the spectrum is acquired over a significant number of scans to achieve a good signal-to-noise ratio.
Expected Resonances: Based on the structure of DMBA, one would expect to observe signals for the two methyl carbons, the aromatic carbons, the ketonic carbonyl carbon, and the carboxylic acid carbonyl carbon. The aromatic region would show distinct signals for the substituted and unsubstituted carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Instrument: FT-IR Spectrometer
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Analysis: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands: While a specific spectrum for DMBA is not publicly available, the following characteristic peaks are expected based on its functional groups and data from similar compounds like benzoic acid:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often showing a broad absorption due to hydrogen bonding.
-
~1700-1680 cm⁻¹ (sharp, strong): C=O stretch of the carboxylic acid.
-
~1680-1660 cm⁻¹ (sharp, strong): C=O stretch of the benzophenone (B1666685) ketone.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1320-1210 cm⁻¹: C-O stretching of the carboxylic acid.
Chromatographic Techniques for Purity Assessment
Chromatographic methods are essential for determining the purity of a compound and identifying any impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and reproducible technique for separating components of a mixture, making it ideal for purity analysis.
Experimental Protocol (based on methods for similar compounds):
-
System: HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an acid modifier like 0.1% phosphoric acid to ensure the carboxylic acid is in its protonated form).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: A known concentration of the sample is dissolved in the mobile phase.
Expected Results: A successful HPLC analysis would show a major peak corresponding to this compound, with the area of this peak being proportional to its concentration. Any impurities would appear as separate, smaller peaks. The purity can be calculated as the percentage of the main peak area relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC/MS)
LC/MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing both retention time and mass-to-charge ratio information, which is highly specific for compound identification.
Experimental Data: [1]
| Technique | Result | Interpretation |
| LC/MS (m/z) | ES⁺ = 255 (M+1) | The observed mass corresponds to the protonated molecule of DMBA (C₁₆H₁₄O₃, MW = 254.28), confirming its molecular weight. |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in a compound, which can be compared with the theoretical values calculated from the molecular formula.
Experimental Protocol:
-
Instrument: CHN Elemental Analyzer.
-
Procedure: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O) are quantitatively measured.
Theoretical vs. Expected Experimental Data:
| Element | Theoretical Percentage | Expected Experimental Percentage (within ±0.4%) |
| Carbon (C) | 75.58% | 75.18% - 75.98% |
| Hydrogen (H) | 5.55% | 5.15% - 5.95% |
| Oxygen (O) | 18.87% | (by difference) |
Cross-Validation Workflow
A robust characterization of this compound relies on the cross-validation of data from multiple orthogonal techniques. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for the cross-validation of analytical techniques.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. By cross-validating the data obtained from spectroscopic methods like NMR and FT-IR with chromatographic techniques such as HPLC and LC/MS, and elemental analysis, researchers and drug development professionals can establish a high degree of confidence in the identity, structure, and purity of this important chemical intermediate. This rigorous analytical workflow is essential for ensuring the quality and reliability of downstream applications.
References
A Comparative Analysis of 2-(2,4-dimethylbenzoyl)benzoic Acid and Novel Commercial Photoinitiators in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance benchmark of the Type II photoinitiator, 2-(2,4-dimethylbenzoyl)benzoic acid, against a selection of new-generation commercial photoinitiators. The objective is to offer a data-driven comparison to aid in the selection of the most suitable photoinitiator for specific research and development applications in areas such as UV-curable coatings, adhesives, and drug delivery systems.
Executive Summary
The selection of a photoinitiator is a critical parameter that dictates the efficiency and outcome of a photopolymerization process. While traditional photoinitiators have been widely used, the demand for higher performance, greater efficiency, and improved safety profiles has led to the development of novel photoinitiators. This guide focuses on comparing this compound, a member of the benzophenone (B1666685) derivative family, with modern commercial alternatives such as phosphine (B1218219) oxides (TPO, BAPO) and a germanium-based initiator (Ivocerin). The comparison is based on key performance indicators including light absorption characteristics, radical generation efficiency, and polymerization kinetics.
Comparative Performance Data
The following table summarizes the key performance metrics for this compound and selected new commercial photoinitiators. It is important to note that direct, head-to-head comparative data under identical experimental conditions is limited in publicly available literature. Therefore, the data presented is a synthesis of information from various sources and, in the case of this compound, may be inferred from its close structural analog, 2-benzoylbenzoic acid.
| Performance Metric | This compound (and its analogue 2-benzoylbenzoic acid) | TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | BAPO (Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide) | Ivocerin® (Bis(4-methoxybenzoyl)diethylgermane) |
| Photoinitiator Type | Type II (Hydrogen Abstraction) | Type I (Photocleavage) | Type I (Photocleavage) | Type I (Photocleavage) |
| Molar Extinction Coefficient (ε) | Varies by derivative; for 2-benzoylbenzoic acid, it is generally lower than Type I initiators.[1] | ~680 M⁻¹cm⁻¹ at 365 nm[2] | ~800 M⁻¹cm⁻¹ at ~370-380 nm[3] | High absorption capacity in the 370-460 nm range.[4][5] |
| Quantum Yield of Radical Formation (Φ) | Data not widely available for the parent compound.[6] | ~0.3 - 0.55[6][7] | ~0.6[6] | High quantum efficiency.[5] |
| Polymerization Rate (Rp) | Generally considered to have a slower curing rate compared to Type I initiators.[1] | High, leads to rapid polymerization.[8] | Very high, often faster than TPO.[9][10] | Fast curing, enabling bulk-fill applications.[11] |
| Final Monomer Conversion (FC) | Can be high, but may be influenced by factors like oxygen inhibition.[1] | High, often exceeding 70-80%.[8] | High, often higher than TPO and CQ-based systems.[9][10] | High degree of conversion, reported up to ~87%.[12][13] |
| Curing Depth | Can be limited by the "shielding" effect at high concentrations. | Good depth of cure.[14] | Excellent depth of cure due to photobleaching.[15] | Excellent depth of cure, up to 4 mm in dental composites.[11] |
| Key Advantages | Good surface cure, can overcome oxygen inhibition with a co-initiator, lower cost.[16] | Good through-cure, low yellowing. | High reactivity, efficient for pigmented systems, photobleaching properties.[15] | High reactivity in the visible light range, excellent curing depth, low cytotoxicity.[4][5][13] |
| Limitations | Requires a co-initiator, can be slower, potential for yellowing.[1][17] | Can be less effective for surface cure in the presence of oxygen. | Poor solubility in some formulations.[15] | Higher cost compared to traditional initiators. |
Experimental Protocols
To objectively evaluate and compare the performance of different photoinitiators, standardized experimental protocols are crucial. The following methodologies are commonly employed:
Photopolymerization Kinetics via Real-Time FT-IR Spectroscopy
This technique allows for the continuous monitoring of the disappearance of monomer functional groups (e.g., acrylate (B77674) C=C bonds) during photopolymerization, providing real-time data on the rate of polymerization and final monomer conversion.
-
Sample Preparation: A thin film of the photopolymerizable formulation (monomer, photoinitiator, and co-initiator if required) is placed between two KBr or NaCl plates.
-
Measurement: The sample is placed in an FT-IR spectrometer and irradiated with a UV/Vis light source of a specific wavelength and intensity.
-
Data Analysis: The decrease in the characteristic infrared absorption band of the monomer's reactive group (e.g., ~1637 cm⁻¹ for acrylate C=C bond) is monitored over time. The degree of conversion is calculated from the change in the peak area.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat released during the exothermic photopolymerization reaction, providing information about the reaction kinetics and the total heat of polymerization, which is proportional to the overall monomer conversion.
-
Sample Preparation: A small amount of the liquid formulation is placed in an open aluminum pan inside the DSC cell.
-
Measurement: The sample is irradiated with a light source of controlled intensity and wavelength while the heat flow is recorded.
-
Data Analysis: The area under the exothermic peak is integrated to determine the total enthalpy of polymerization (ΔH). The rate of heat evolution is proportional to the rate of polymerization.
Determination of Curing Depth
The curing depth is a critical parameter for applications such as 3D printing and thick coatings. It is typically determined by measuring the thickness of the cured polymer after a specific exposure time.
-
Sample Preparation: The liquid resin is placed in a mold of a specific depth.
-
Measurement: The sample is irradiated from the top with a light source for a defined period. After irradiation, the uncured resin is washed away with a suitable solvent.
-
Data Analysis: The thickness of the solidified polymer is measured using a caliper or a profilometer. This can be repeated for different exposure times to generate a "working curve" which relates exposure energy to cure depth.[18]
Visualizing Mechanisms and Workflows
Mechanism of Type II Photoinitiation
This compound functions as a Type II photoinitiator. Upon absorption of UV light, it undergoes excitation and then abstracts a hydrogen atom from a co-initiator (typically an amine) to generate the free radicals that initiate polymerization.
Caption: General mechanism of Type II photoinitiation.
Experimental Workflow for Photoinitiator Performance Evaluation
The following diagram illustrates a typical workflow for benchmarking the performance of a photoinitiator.
Caption: A typical experimental workflow for evaluating photoinitiator performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. radtech.org [radtech.org]
- 4. mdpi.com [mdpi.com]
- 5. cdn.vivarep.com [cdn.vivarep.com]
- 6. New Phosphine Oxides as High Performance Near- UV Type I Photoinitiators of Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BAPO as an alternative photoinitiator for the radical polymerization of dental resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dentalproductsreport.com [dentalproductsreport.com]
- 12. Degree of conversion and depth of cure of Ivocerin containing photo-polymerized resin luting cement in comparison to conventional luting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. radtech2020.com [radtech2020.com]
- 15. radtech.org [radtech.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Unlocking Polymer Performance: A Comparative Guide to Photoinitiator Systems and their Impact on Mechanical Properties
For researchers, scientists, and drug development professionals, the selection of a photoinitiator system is a critical determinant of the final mechanical properties of a cured polymer. This guide provides an objective comparison of the performance of various photoinitiator systems, supported by experimental data, to aid in the rational design and development of photopolymers with tailored mechanical characteristics.
The process of photopolymerization, the light-induced transformation of a liquid resin into a solid polymer, is driven by the photoinitiator.[1] This component absorbs light energy and generates reactive species, such as free radicals or cations, which initiate the polymerization of monomers.[1] The choice of photoinitiator significantly influences the resulting polymer network's characteristics and, consequently, its mechanical strength and durability.[1][2]
Photoinitiators are broadly categorized into two main types based on their mechanism of generating reactive species: Type I and Type II.[3]
-
Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon irradiation to form free radicals directly.[3][4] They are known for their high reactivity and efficiency.[5] Examples include α-hydroxyalkylphenones (HPs) and acylphosphine oxides (APOs).[5]
-
Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist, typically a hydrogen donor like an amine, to generate free radicals through a bimolecular reaction.[6] The excited photoinitiator abstracts a hydrogen atom from the co-initiator, which then becomes the initiating radical.[7] Common examples include benzophenone (B1666685) and camphorquinone (B77051) (CQ).[8][9]
The selection between Type I and Type II systems, as well as the specific photoinitiator within each class, can lead to significant variations in the mechanical properties of the final cured polymer.
Comparative Analysis of Mechanical Properties
The following table summarizes experimental data from various studies, comparing the mechanical properties of polymers cured with different photoinitiator systems.
| Photoinitiator System | Polymer Matrix | Tensile Strength (MPa) | Young's Modulus (GPa) | Flexural Strength (MPa) | Elongation at Break (%) | Hardness |
| Type I Photoinitiators | ||||||
| Bis(acyl)phosphine oxide (BAPO) | BisGMA/TEGDMA | - | 3.1[10] | 108[10] | - | Highest Top Surface Hardness[11] |
| Mono(acyl)phosphine oxide (MAPO) | BisGMA/TEGDMA | - | - | Highest Values[11] | - | High Top Surface Hardness[11] |
| Omnirad 819 (APO) | Plant-based macromonomers | - | - | - | - | - |
| Omnirad 2022 (blend of HPs and APO) | Plant-based macromonomers | - | - | - | - | - |
| Lucirin TPO | Commercial Dental Composite | - | - | Higher than CQ[12] | - | - |
| Ivocerin | Commercial Dental Composite | Higher than CQ[12] | - | Higher than CQ[12] | - | - |
| Type II Photoinitiators | ||||||
| Camphorquinone (CQ) / DMAEMA | BisGMA/TEGDMA | - | - | Lower than BAPO/MAPO[11] | - | Lower Top Surface Hardness[11] |
| Phenyl-propanedione (PPD) / DMAEMA | BisGMA/TEGDMA | - | - | Similar to CQ[11] | - | Similar to CQ[11] |
| Hybrid Systems | ||||||
| CQ + PPD / DMAEMA | BisGMA/TEGDMA | - | - | Similar to CQ[11] | - | Similar to CQ[11] |
| Acrylate/Epoxide Hybrid | - | 32 (max)[13] | 1.123 (max)[13] | - | 200 (max)[13] | - |
Note: "-" indicates data not available in the cited sources. The mechanical properties are highly dependent on the specific polymer formulation, curing conditions, and testing parameters.
Key Observations:
-
Type I photoinitiators, particularly acylphosphine oxides like BAPO and MAPO, consistently demonstrate superior mechanical properties , including higher flexural strength, elastic modulus, and surface hardness compared to the conventional Type II photoinitiator, camphorquinone (CQ).[11]
-
The concentration of the photoinitiator plays a crucial role.[1] While a higher concentration can lead to a higher degree of cross-linking and improved hardness, an excessive amount can hinder light penetration, resulting in poor through-cure and diminished mechanical properties.[1][8]
-
Hybrid systems, combining different types of photoinitiators, can offer a synergistic effect, potentially leading to improved overall performance.[9][12] For instance, the combination of Type I and Type II photoinitiators has been shown to be more efficient than using a Type I initiator alone.[9]
-
The choice of monomer system is also critical. For instance, free-radical photoinitiators are typically used for acrylate-based systems, while cationic photoinitiators are preferred for epoxy-based systems.[1]
Experimental Methodologies
To ensure reproducible and comparable results, standardized experimental protocols are essential. The following outlines the typical methodologies for key mechanical tests.
Tensile Testing
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of a material.
-
Specimen Preparation: Dog-bone shaped specimens are prepared according to standards such as ASTM D638 or ISO 527.[14][15]
-
Procedure: The specimen is mounted in a universal testing machine and subjected to a controlled tensile load at a constant cross-head speed until it fractures.[13][16] The load and displacement are continuously recorded.
-
Data Analysis:
-
Tensile Strength: The maximum stress the material can withstand before breaking.[2]
-
Young's Modulus (Elastic Modulus): A measure of the material's stiffness, calculated from the initial linear portion of the stress-strain curve.[17][18]
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.[19]
-
Flexural Testing (Three-Point Bending)
-
Objective: To measure the flexural strength and flexural modulus of a material.
-
Specimen Preparation: Rectangular bar-shaped specimens are prepared.
-
Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate until it fractures or bends to a specified degree.
-
Data Analysis:
Hardness Testing
-
Objective: To determine the material's resistance to localized plastic deformation such as scratching or indentation.
-
Procedure: A standardized indenter is pressed into the surface of the material with a specific load for a defined period. The dimensions of the resulting indentation are then measured. Common methods include Knoop and Vickers hardness tests.
Visualizing the Process
To better understand the workflow and the interplay of different factors, the following diagrams illustrate the experimental process and the logical relationships involved in photopolymerization.
Caption: Experimental workflow for mechanical property analysis.
Caption: Factors influencing polymer mechanical properties.
References
- 1. uychem.com [uychem.com]
- 2. uychem.com [uychem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Norrish reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Photoinitiators [yansuochem.com]
- 7. Norrish Type 2/ II Photoinitiator Wholesale Manufacturer | Tintoll [uvabsorber.com]
- 8. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 9. Effect of combining photoinitiators on cure efficiency of dental resin-based composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Mechanical Properties of Experimental Composites with Different Photoinitiator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Resins for Frontal Photopolymerization: Combining Depth-Cure and Tunable Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Study of the Mechanical Properties of Naturally Aged Photopolymers Printed Using the PJM Technology [mdpi.com]
- 16. siramm.unipr.it [siramm.unipr.it]
- 17. researchgate.net [researchgate.net]
- 18. utw10945.utweb.utexas.edu [utw10945.utweb.utexas.edu]
- 19. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Quantifying Residual Monomers Post-Photopolymerization
For researchers, scientists, and drug development professionals, the precise quantification of residual monomers in photopolymerized materials is critical for ensuring product safety, efficacy, and stability. This guide provides an objective comparison of the leading analytical techniques, complete with experimental data and detailed protocols to aid in method selection and implementation.
Unreacted monomers remaining in a polymer matrix after photopolymerization can adversely affect the material's mechanical properties, biocompatibility, and degradation profile.[1][2] In fields such as drug delivery and medical device manufacturing, the presence of these residual monomers can lead to toxicity and compromise the therapeutic outcome.[1][2] Therefore, robust and reliable analytical methods for their quantification are indispensable. This guide focuses on the most widely adopted techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Spectroscopic Methods.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical method for residual monomer determination depends on several factors, including the monomer's volatility, molecular weight, and the nature of the polymer matrix.[1] The following table provides a comparative overview of the most common techniques.
| Technique | Principle | Advantages | Limitations | Typical Analytes |
| High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile or thermally labile compounds in a liquid mobile phase based on their affinity for a solid stationary phase. | High precision and accuracy, suitable for non-volatile and high molecular weight monomers.[1] Can analyze a wide range of compounds. | Requires solvent extraction which can be complex and time-consuming.[3] Potential for matrix interference. | Acrylic acid, Bis-GMA, TEGDMA, UDMA, HEMA.[4][5][6] |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase based on their interaction with a stationary phase within a column. | High sensitivity and robustness, excellent for volatile monomers.[7][8] Headspace GC minimizes sample preparation.[9] | Limited to volatile and thermally stable monomers. Requires extraction or headspace analysis.[1] | Methyl methacrylate (B99206) (MMA), Ethyl Acrylate (B77674), Styrene.[7][10][11] |
| Spectroscopic Methods (e.g., FTIR, Raman) | Measurement of the absorption or scattering of electromagnetic radiation by the sample, allowing for the quantification of specific chemical bonds. | Fast, non-destructive, and can provide real-time monitoring of the polymerization process.[12][13] | Lower sensitivity compared to chromatographic methods.[1] Can be affected by sample turbidity and heterogeneity. | Acrylate and methacrylate functional groups.[12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and quantity of molecules. | Allows for direct quantification without the need for extraction.[1] Provides structural information. | Lower sensitivity compared to GC methods.[1] Requires more expensive instrumentation. | A wide range of monomers.[7][8] |
Quantitative Data Summary
The following tables summarize representative quantitative data for residual monomer content in various photopolymerized materials, as determined by HPLC and GC.
Table 1: Residual Monomer Content Determined by HPLC
| Material | Monomer | Residual Monomer Content (wt%) | Curing Conditions | Reference |
| Heat-cure Denture Base | Methyl Methacrylate (MMA) | 1.44 | Water bath polymerization | [14] |
| Self-cure Denture Base | Methyl Methacrylate (MMA) | 8.71 | Room temperature polymerization | [14] |
| Dendritic Methacrylate Copolymers | Methyl Methacrylate (MMA) | 1.6 - 2.7 | 40s visible light curing | [15] |
| Dendritic Methacrylate Copolymers | Acetoacetoxyethyl Methacrylate (AAEM) | 0.3 - 1.7 | 40s visible light curing | [15] |
| 3D-Printed Resin Composite | Bisphenol A ethoxylate dimethacrylate (BisEMA) | Varies with post-curing time | 3D printing followed by post-curing | [16] |
Table 2: Residual Monomer Content Determined by GC
| Material | Monomer | Residual Monomer Content | Method | Reference |
| Latex Resin | Ethyl Acrylate | 0.010% w/w | GC-FID | [10] |
| Cold-polymerized PMMA | Methyl Methacrylate (MMA) | 15.75 mg/g | Headspace GC-MS | [2] |
| Hot-polymerized PMMA | Methyl Methacrylate (MMA) | 10.96 mg/g | Headspace GC-MS | [2] |
| Polymer Latex | Methyl Methacrylate (MMA) | Not specified | Full Evaporation Headspace GC | [9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to facilitate their application in a laboratory setting.
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Non-Volatile Monomers
This protocol outlines the determination of residual monomers such as Bis-GMA and TEGDMA from a polymer matrix.
1. Materials and Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Monomer standards (e.g., Bis-GMA, TEGDMA)
-
Polymer sample
2. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column
3. Sample Preparation (Extraction):
-
Accurately weigh a known amount of the polymer sample.
-
Break the sample into small pieces to increase the surface area for extraction.
-
Immerse the sample in a known volume of a suitable solvent (e.g., 75% ethanol/water solution).[5]
-
Store at a controlled temperature (e.g., 37°C) for a specified period (e.g., 24, 48, 72 hours).[5]
-
Collect an aliquot of the extraction solution for analysis.
4. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[17]
-
Flow Rate: Typically 1.0 mL/min.[17]
-
Detection: UV detection at a wavelength appropriate for the target monomers (e.g., 204 nm for HEMA, 193 nm for TEGDMA and UDMA).[5]
-
Injection Volume: 10-20 µL.[5]
5. Calibration and Quantification:
-
Prepare a series of standard solutions of the target monomers in the extraction solvent.
-
Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample extract and determine the monomer concentration from the calibration curve.
Protocol 2: Gas Chromatography (GC-FID) for Volatile Monomers
This protocol describes the quantification of volatile residual monomers like ethyl acrylate using GC with a Flame Ionization Detector (FID).
1. Materials and Reagents:
-
Methanol or other suitable solvent
-
Ethyl acrylate standard
-
Polymer sample
2. Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Appropriate GC column (e.g., Agilent HP-5).[10]
3. Sample Preparation (Solvent Extraction):
-
Dissolve a known weight of the polymer sample in a suitable solvent.
-
For complex matrices, an extraction step may be necessary to isolate the monomers.[1]
4. Chromatographic Conditions:
-
Injector Temperature: 220-275 °C.[10]
-
Detector Temperature: Typically around 280 °C.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.[10]
-
Injection Volume: 1.0-2.0 µL.[10]
5. Calibration and Quantification:
-
Prepare calibration standards of the volatile monomer in the same solvent used for the sample.
-
Analyze the standards to create a calibration curve.
-
Analyze the sample solution and quantify the residual monomer based on the calibration curve.
Visualizing the Workflow
A general workflow for the quantitative determination of residual monomers is depicted below. This process, from sample acquisition to final data analysis, is crucial for obtaining accurate and reproducible results.
Caption: General workflow for residual monomer analysis.
This guide provides a foundational understanding of the key techniques for quantifying residual monomers. The choice of method should be carefully considered based on the specific application, the chemical nature of the monomers, and the available instrumentation. For regulatory submissions and quality control, method validation according to relevant guidelines is essential.
References
- 1. measurlabs.com [measurlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. waters.com [waters.com]
- 5. Evaluation of Residual Monomers Eluted from Pediatric Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the amount of residual monomer released from different flowable composite resins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymersolutions.com [polymersolutions.com]
- 8. polymersolutions.com [polymersolutions.com]
- 9. Determination of residual monomer in polymer latex by full evaporation headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. brjac.com.br [brjac.com.br]
- 11. hpst.cz [hpst.cz]
- 12. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. jps.usm.my [jps.usm.my]
- 15. 43.230.198.52 [43.230.198.52]
- 16. mdpi.com [mdpi.com]
- 17. dergipark.org.tr [dergipark.org.tr]
Migration of 2-(2,4-dimethylbenzoyl)benzoic Acid in Cured Polymers for Food Packaging: A Comparative Guide
A detailed examination of the migration potential of the photoinitiator 2-(2,4-dimethylbenzoyl)benzoic acid (DMDB) and its structural analogs from cured polymers used in food packaging. This guide provides a comparative analysis based on available data for similar compounds, outlines experimental protocols for migration testing, and discusses strategies to minimize consumer exposure.
Introduction
The safety of food packaging materials is a critical aspect of consumer protection. Photoinitiators are essential components in UV-cured inks and coatings commonly used for food packaging, as they facilitate the rapid drying and hardening of the materials. However, residual unreacted photoinitiators or their byproducts can potentially migrate from the packaging into the food, leading to consumer exposure. One such photoinitiator is this compound (DMDB).
Comparison of Migration Levels of Benzophenone-Type Photoinitiators
Due to the lack of direct migration studies on this compound, this section presents a comparative summary of migration data for structurally related benzophenone (B1666685) derivatives. These compounds share a similar core structure and are frequently used in UV-cured food packaging, making them relevant for understanding the potential migration of DMDB. The data highlights the influence of the food simulant, contact time, and temperature on the extent of migration.
| Photoinitiator | Polymer | Food Simulant | Contact Time & Temperature | Migration Level | Reference |
| Benzophenone | Low-Density Polyethylene (LDPE) | 95% Ethanol (B145695) | 10 days at 40°C | 1.5 µg/dm² | [1] |
| Benzophenone | Polypropylene (PP) | 95% Ethanol | 10 days at 40°C | 2.3 µg/dm² | [1] |
| 4-Methylbenzophenone | Low-Density Polyethylene (LDPE) | 95% Ethanol | 10 days at 40°C | 1.8 µg/dm² | [1] |
| 4-Methylbenzophenone | Polypropylene (PP) | 95% Ethanol | 10 days at 40°C | 2.9 µg/dm² | [1] |
| Benzophenone | Paperboard | Tenax® (simulant for dry foods) | 10 days at 40°C | Not specified | [2] |
| 2-Hydroxybenzophenone | Paperboard | Tenax® (simulant for dry foods) | 10 days at 40°C | Not specified | [2] |
| 4-Hydroxybenzophenone | Paperboard | Tenax® (simulant for dry foods) | 10 days at 40°C | Not specified | [2] |
Note: The migration levels can vary significantly depending on the initial concentration of the photoinitiator in the polymer, the thickness of the packaging material, and the specific formulation of the ink or coating.
Experimental Protocols for Migration Testing
The assessment of migrant transfer from food contact materials to foodstuffs is governed by standardized experimental protocols. These protocols are designed to simulate worst-case scenarios of consumer use. The following outlines a typical methodology for determining the specific migration of photoinitiators like DMDB.
Sample Preparation
-
Test Specimen: A representative sample of the cured polymer food packaging material is used. The surface area of the specimen that will be in contact with the food simulant is precisely measured.
-
Food Simulants: Standardized food simulants are chosen based on the type of food the packaging is intended for, as stipulated by regulations such as the EU Regulation 10/2011. Common simulants include:
-
Simulant A: 10% ethanol (v/v) for aqueous foods.
-
Simulant B: 3% acetic acid (w/v) for acidic foods.
-
Simulant D2: Vegetable oil or alternative solvents like iso-octane and 95% ethanol for fatty foods.
-
Migration Test Conditions
-
Contact Time and Temperature: The test conditions are selected to represent the intended use and foreseeable misuse of the packaging. For long-term storage at room temperature, a typical test condition is 10 days at 40°C. Accelerated testing at higher temperatures (e.g., 10 days at 60°C) can be used to simulate longer storage times at lower temperatures.[3]
Analytical Determination
-
Extraction: After the specified contact time, the food simulant is collected. For fatty food simulants, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the target analytes.
-
Instrumentation: The concentration of the migrated photoinitiator in the food simulant is quantified using sensitive analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used method for the identification and quantification of volatile and semi-volatile organic compounds.
-
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry Detection: Suitable for non-volatile and thermally labile compounds.
-
Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in photoinitiator migration and its assessment.
Caption: Simplified pathway of photoinitiator migration from packaging to consumer.
Caption: General experimental workflow for determining specific migration levels.
Strategies to Minimize Migration
Several strategies can be employed by manufacturers of food packaging to reduce the migration of photoinitiators:
-
Optimization of the Curing Process: Ensuring complete polymerization by optimizing the UV dose and curing conditions can significantly reduce the amount of unreacted photoinitiator available to migrate.
-
Use of High Molecular Weight Photoinitiators: Larger molecules have lower diffusion coefficients and are therefore less likely to migrate through the polymer matrix.
-
Polymerizable Photoinitiators: These photoinitiators have a reactive group that allows them to be chemically bound into the polymer network during the curing process, effectively immobilizing them.
-
Use of Functional Barriers: Incorporating a barrier layer, such as aluminum foil or specific types of plastic films, between the printed layer and the food can prevent the migration of substances.
Conclusion
While direct migration data for this compound in food packaging is currently unavailable, the analysis of structurally similar benzophenone-type photoinitiators provides valuable insights into its potential migration behavior. The extent of migration is influenced by a multitude of factors, including the properties of the polymer, the nature of the food, and the conditions of contact. Adherence to standardized migration testing protocols is essential for ensuring that any potential migration remains below regulatory limits and does not pose a risk to consumer health. The continued development and adoption of low-migration technologies, such as high molecular weight and polymerizable photoinitiators, are crucial for enhancing the safety of UV-cured food packaging. Further research into the specific migration of DMDB is warranted to provide a more complete risk assessment.
References
- 1. Migration Studies of Two Common Components of UV-curing Inks into Food Simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C16H14O3 | CID 246609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Assessment of the Impact of Accelerated Migration Testing for Coated Food Cans Using Food Simulants - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(2,4-Dimethylbenzoyl)benzoic Acid: A Guide for Laboratory Professionals
Gaithersburg, MD - Researchers and laboratory personnel are advised to follow specific safety and disposal protocols for 2-(2,4-Dimethylbenzoyl)benzoic acid to ensure a safe laboratory environment and compliance with environmental regulations. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
This compound is known to be harmful if swallowed, and can cause skin and serious eye irritation, as well as potential respiratory irritation.[1][2] It is also classified as very toxic to aquatic life.[1] Adherence to the following procedures is critical for mitigating risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[3] Personnel must be equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact and irritation.[3] |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | To protect against splashes and eye irritation.[3] |
| Protective Clothing | Laboratory coat | To protect against accidental skin exposure.[3] |
| Respiratory Protection | NIOSH-approved respirator | Required when there is a risk of dust generation.[3] |
Spill Management
In the event of a spill, prompt and safe cleanup is necessary. Spilled material should be carefully collected to avoid dust formation.[4][5] The collected spillage should be swept up and shoveled into a suitable, labeled container for disposal.[4][5]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound is through a licensed waste disposal company.
1. Solid Waste and Contaminated Materials Disposal:
This procedure applies to solid this compound and any materials that have been in contact with it, such as contaminated gloves, weighing paper, and paper towels.
-
Waste Segregation: All solid waste and contaminated items must be collected in a designated, durable, and sealable container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the chemical name, "this compound."[3]
-
Storage: The sealed waste container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste management company. The preferred disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
2. Dilute Aqueous Solutions Disposal:
For dilute aqueous solutions of this compound, a neutralization step may be performed by trained personnel in a controlled laboratory setting prior to final disposal.
-
Neutralization Protocol:
-
Setup: This procedure must be conducted in a chemical fume hood. The aqueous solution should be placed in an appropriate reaction vessel.
-
Neutralization: While continuously stirring the solution, slowly add a 10% solution of sodium carbonate.[3]
-
pH Monitoring: Monitor the pH of the solution using a calibrated pH meter or pH indicator strips. Continue to add the sodium carbonate solution until a neutral pH of 7 is achieved.[3]
-
-
Disposal of Neutralized Solution: The resulting neutralized solution may be eligible for drain disposal if it is free of other hazardous contaminants and if such a practice is in accordance with institutional and local wastewater disposal regulations. It is crucial to consult and adhere to your local wastewater disposal regulations before proceeding. [3]
Table 2: Summary of Disposal Methods
| Waste Form | Disposal Method | Key Considerations |
| Solid Waste | Incineration via a licensed disposal company | Preferred and safest method.[3] |
| Contaminated Materials | Incineration via a licensed disposal company | Treat as solid hazardous waste.[3] |
| Dilute Aqueous Solutions | Neutralization followed by drain disposal (pending local regulations) | Requires careful pH monitoring and verification of local rules.[3] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2-(2,4-Dimethylbenzoyl)benzoic Acid
This guide provides immediate, essential safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle 2-(2,4-Dimethylbenzoyl)benzoic acid. The following procedural guidance is designed to directly address operational questions, ensuring safe handling and disposal.
Compound Identification:
| Compound Name | This compound |
| Molecular Formula | C₁₆H₁₄O₃ |
| Molecular Weight | 254.28 g/mol |
| CAS Number | 2346-63-6 |
| Primary Hazards | Irritant |
Hazard Summary
This compound is classified with the following hazards:
-
Harmful if swallowed [1]
-
May cause respiratory irritation [2]
-
Causes skin irritation [2]
-
Very toxic to aquatic life [1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[2] A face shield should be worn in situations where splashing or dust generation is likely.[3][4] |
| Skin Protection | Wear a lab coat and appropriate protective gloves, such as nitrile rubber.[3][5] Inspect gloves before use and change them immediately if contaminated or every two hours.[5] For larger quantities or potential spills, additional protective clothing may be necessary.[6] |
| Respiratory Protection | For handling solids that may generate dust, a dust respirator is recommended. All work with the solid compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[6][7] |
Operational and Disposal Plans
Safe Handling Procedures:
-
Preparation: All manipulations of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[6] The work area should be lined with absorbent, leak-proof bench pads.[5]
-
Weighing: When weighing the powder, do so within a fume hood or use a balance with an enclosure.[5][8] An alternative is to pre-tare a sealed container, add the powder inside the fume hood, and then weigh the closed container.[5] Use weigh boats to minimize spillage.[8]
-
General Handling: Avoid creating dust.[9] Keep containers tightly closed when not in use.[8][9] Wash hands thoroughly after handling the material.[2][10] Do not eat, drink, or smoke in the work area.[2]
-
Decontamination: The work area should be decontaminated after use. Wet cleaning or using a HEPA vacuum are effective methods.[5][8]
First-Aid Measures:
| Exposure Route | First-Aid Protocol |
| If Inhaled | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2][11] |
| In Case of Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][11] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids.[2][11] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical attention.[2] |
| If Swallowed | Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[11] |
Disposal Plan:
All waste materials must be disposed of in accordance with federal, state, and local environmental regulations.
-
Solid Waste: Collect solid this compound waste and any contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[12]
-
Disposal Method: The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[12] Do not dispose of this chemical down the drain.[6] Engage a licensed professional waste disposal service to manage the disposal of this material.[10][12]
Experimental Workflow
The following diagram outlines the logical workflow for the safe handling of this compound.
Caption: Workflow for handling this compound.
References
- 1. This compound | C16H14O3 | CID 246609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. uah.edu [uah.edu]
- 4. hsa.ie [hsa.ie]
- 5. safety.duke.edu [safety.duke.edu]
- 6. benchchem.com [benchchem.com]
- 7. cdc.gov [cdc.gov]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
